2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRDQWDXPNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539112 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75394-84-2 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: A Critical Intermediate in Modern Synthesis
Abstract: 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (CAS No. 75394-84-2) is a heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development. Its unique structure, combining a stable tetrahydropyran (THP) ring with a reactive nitrile-containing side chain, makes it a versatile synthon for constructing complex molecular architectures. The THP moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the cyanomethyl group serves as a valuable handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safe handling of this compound, tailored for professionals engaged in drug discovery and development.
Introduction: The Strategic Value of the Tetrahydropyran Moiety
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceutical agents.[1] Its presence is often associated with enhanced aqueous solubility and improved metabolic profiles compared to analogous carbocyclic structures. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. When incorporated as a substituent, the THP group can modulate a molecule's lipophilicity and conformation, which are critical parameters in drug design. This compound serves as a key intermediate, providing a direct route to introduce this beneficial heterocyclic system.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.
Core Properties
Quantitative data for this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification.
| Property | Value | Source |
| CAS Number | 75394-84-2 | [3][4] |
| Molecular Formula | C₇H₁₁NO | [4][5] |
| Molecular Weight | 125.17 g/mol | [Calculated] |
| Appearance | White powder | [3] |
| Synonym | 2-Cyanomethyltetrahydropyran | [2] |
| Storage | Store sealed and preserved in a dry, well-ventilated place. | [3] |
Spectroscopic Data (Predicted)
While experimentally derived spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features. This is an indispensable tool for reaction monitoring and structural confirmation.
-
¹H NMR (Proton NMR): The spectrum is expected to be complex due to the chirality at the C2 position of the pyran ring, leading to diastereotopic protons. Key signals would include a multiplet for the proton at C2 (approx. 3.5-4.0 ppm), multiplets for the methylene protons adjacent to the ring oxygen (approx. 3.4-4.1 ppm), a characteristic doublet for the CH₂CN protons (approx. 2.5-2.7 ppm), and a series of multiplets for the remaining ring protons (approx. 1.5-1.9 ppm).
-
¹³C NMR (Carbon NMR): Distinct signals are expected for each of the seven carbons. The nitrile carbon (C≡N) would appear around 117-120 ppm. The carbon bearing the cyanomethyl group (C2 of the pyran ring) would be in the 70-75 ppm range. The carbon of the CH₂CN group would be found around 25-30 ppm, and the remaining pyran ring carbons would appear in the 20-70 ppm region.
-
IR (Infrared) Spectroscopy: The most prominent and diagnostic peak would be a sharp, medium-intensity absorption corresponding to the nitrile (C≡N) stretch, expected around 2240-2260 cm⁻¹. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O-C stretching band for the ether linkage in the 1080-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 125. A characteristic fragmentation pattern would involve the loss of the cyanomethyl group ([M-40]⁺) and fragmentation of the tetrahydropyran ring, with a prominent peak at m/z = 85 corresponding to the tetrahydropyranyl cation.
Synthesis and Chemical Reactivity
The utility of this compound stems from its accessibility and the versatile reactivity of its functional groups.
General Synthesis Strategies
The synthesis of α-cyano cyclic ethers like the title compound can be approached through several established methodologies in organic chemistry. A prevalent strategy involves the nucleophilic substitution of a suitable leaving group at the C2 position of a tetrahydropyran ring with a cyanide source.
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"2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" CAS number
An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis. The document is intended for researchers, chemists, and professionals in the drug development and agrochemical industries. We will explore its chemical and physical properties, established synthetic routes, significant applications, and critical safety protocols. The guide emphasizes the compound's utility as a versatile intermediate, stemming from the unique reactivity of its nitrile functional group and the structural influence of the tetrahydropyran moiety. Detailed experimental protocols, data visualizations, and workflows are included to provide actionable insights for laboratory applications.
Introduction: A Versatile Synthetic Intermediate
This compound is a bifunctional organic molecule that has garnered interest as a valuable intermediate in the synthesis of complex chemical entities. Its structure incorporates a tetrahydropyran (THP) ring, a common motif in natural products, and a nitrile group (-C≡N), which is a highly versatile functional group in organic chemistry.
The true value of this compound lies in the synthetic possibilities offered by the nitrile group. Nitriles are precursors to a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones. This chemical flexibility makes this compound a strategic starting point for constructing more elaborate molecular architectures, particularly in the synthesis of heterocyclic compounds, which are foundational to many pharmaceuticals and agrochemicals.[1] The methylene bridge (-CH2-) adjacent to the nitrile is activated, making it susceptible to a variety of C-C bond-forming reactions, further expanding its synthetic utility.[2]
Chemical Identity and Properties
Accurate identification and understanding of a compound's properties are critical for its successful application in a research and development setting.
Chemical Identifiers
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 75394-84-2[3][4][5][6] |
| Molecular Formula | C₇H₁₁NO[4][5] |
| Molecular Weight | 125.17 g/mol [5] |
| SMILES | N#CCC1CCCCO1[6] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White powder | [3] |
| Purity | Typically ≥99% | [3] |
| Storage | Store at 2-8°C, sealed, in a dry, well-ventilated place. | [1][7] |
| Solubility | Soluble in a range of organic solvents. | General Knowledge |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through pathways that construct the C-C bond between the pyran ring and the acetonitrile moiety. A common conceptual approach involves the reaction of a halo-substituted tetrahydropyran with a cyanide source.
A representative synthesis involves the conversion of 2-hydroxytetrahydropyran (the hemiacetal of 5-hydroxypentanal) into a more reactive species. The workflow below illustrates a generalized two-step process starting from 2-hydroxytetrahydropyran.
Caption: Generalized synthetic workflow for this compound.
Causality in Synthesis:
-
Step 1 (Halogenation): The hydroxyl group of the starting hemiacetal is a poor leaving group. Converting it to a halide (e.g., bromide) with reagents like N-Bromosuccinimide (NBS) or hydrobromic acid transforms it into an excellent leaving group, priming the molecule for nucleophilic substitution.
-
Step 2 (Cyanation): The cyanide ion (from NaCN or KCN) acts as a potent nucleophile, displacing the bromide in an SN2-type reaction. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare," thereby increasing its nucleophilicity and reaction rate.
Applications in Research and Drug Development
The primary application of this compound is as a versatile building block for more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1]
Synthesis of Heterocyclic Scaffolds
The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in drug molecules. For instance, it can react with reagents like hydrazine to form pyrazoles or with hydroxylamine to form isoxazoles.[2]
Precursor to Key Functional Groups
The true synthetic power comes from the facile conversion of the nitrile to other functional groups.
Caption: Key transformations of the nitrile functional group.
-
To Carboxylic Acids: Acid or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, a crucial functional group for forming amide bonds in peptides or acting as a key binding feature in many active pharmaceutical ingredients (APIs).
-
To Primary Amines: Reduction of the nitrile, commonly with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine. This amine can then be used in a vast number of subsequent reactions to build molecular complexity.
-
To Ketones: Reaction with organometallic reagents, such as Grignard reagents, followed by aqueous workup, provides a straightforward route to ketones.
The use of acetonitrile and its derivatives is widespread in the pharmaceutical industry for building APIs and ensuring the quality of final drug products.[8][9]
Experimental Protocol: Hydrolysis to Carboxylic Acid
This section provides a representative, self-validating protocol for the hydrolysis of the nitrile group to a carboxylic acid.
Objective: To synthesize 2-(Tetrahydro-2H-pyran-2-YL)acetic acid from this compound via acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.05 mol, 6.26 g).
-
Acid Addition: Carefully add a mixture of deionized water (25 mL) and concentrated sulfuric acid (25 mL). Caution: This addition is highly exothermic; perform it slowly in an ice bath.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice (approx. 100 g) in a beaker.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid. Note: The product, being a carboxylic acid, will move to the aqueous basic layer. The ether layer can be discarded.
-
Acidification: Cool the combined bicarbonate washes in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product should precipitate out or form an oil.
-
Final Extraction & Drying: Extract the acidified aqueous layer again with diethyl ether (3 x 75 mL). Combine these new organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Tetrahydro-2H-pyran-2-YL)acetic acid. The product can be further purified by distillation or recrystallization if necessary.
Safety and Handling
While specific data for this exact compound is limited, the safety profile can be inferred from related structures like acetonitrile and other nitriles.[10] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
GHS Hazard Information
The nitrile functional group generally imparts toxicity. The following hazards are typical for aliphatic nitriles and should be assumed in the absence of specific data.
| Hazard Class | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7][10][11] |
| Eye Irritation | Causes serious eye irritation.[10][12] |
| Skin Irritation | Causes skin irritation.[12][13] |
| Flammability | May be a flammable liquid and vapor, similar to acetonitrile.[7][10] |
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
Handling: Use non-sparking tools and take action to prevent static discharges.[7] Keep away from heat, sparks, and open flames.[7][11]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[12]
Conclusion
This compound stands out as a synthetically valuable and versatile chemical intermediate. Its utility is anchored in the reliable and diverse reactivity of the nitrile group, allowing chemists to access a range of important functional groups including primary amines and carboxylic acids. This flexibility, combined with the presence of the stable tetrahydropyran ring, makes it an attractive starting material for multi-step syntheses in fields where molecular complexity is paramount, such as pharmaceutical discovery and agrochemical development. Adherence to strict safety protocols is essential when handling this compound due to the inherent hazards associated with the nitrile moiety.
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An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a key heterocyclic building block in modern organic synthesis. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight, and delves into the rationale behind its synthesis and its strategic applications, particularly within the pharmaceutical industry. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering field-proven insights into the handling and utilization of this versatile chemical intermediate.
Core Physicochemical Properties
This compound, identified by the CAS Number 75394-84-2, is a pivotal intermediate in the synthesis of more complex molecular architectures.[1][2][3] Its structure, featuring a saturated tetrahydropyran ring linked to an acetonitrile moiety, provides a unique combination of polarity and reactivity.
Molecular Weight and Formula
The cornerstone of any chemical synthesis is a precise understanding of the stoichiometry, which begins with an accurate molecular weight. The molecular formula for this compound is C₇H₁₁NO .[1][3]
Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight is calculated as follows:
(7 * 12.011) + (11 * 1.008) + (1 * 14.007) + (1 * 15.999) = 125.17 g/mol [4][5][6][7][8]
This value is critical for accurate reagent measurement, reaction monitoring, and yield calculations in any synthetic protocol.
Structural Representation
The chemical structure of this compound is fundamental to understanding its reactivity.
Caption: 2D structure of this compound.
Summary of Physicochemical Data
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO | [1][3] |
| Molecular Weight | 125.17 g/mol | [4][5][6][7][8] |
| CAS Number | 75394-84-2 | [1][2][3] |
| Appearance | Reported as a white powder | [2] |
| Purity | Commercially available up to 99% | [2] |
| Storage | Sealed and preserved | [2] |
Synthesis Methodologies: A Perspective on Strategy
The synthesis of 2H-pyran derivatives is a well-established area of organic chemistry, often serving as crucial steps in the total synthesis of natural products.[9] The construction of the tetrahydropyran ring is a key strategic consideration. While specific, detailed protocols for the direct synthesis of this compound are proprietary or embedded within broader synthetic schemes, a general and illustrative synthetic approach can be conceptualized based on established methodologies for related pyran structures.
A common strategy involves the reaction of a dihydropyran with a suitable nucleophile. For instance, the synthesis of related compounds like 2-(2-bromoethoxy)-tetrahydro-2H-pyran is achieved by reacting 3,4-dihydropyran with 2-bromoethanol.[10]
Illustrative Synthetic Workflow
The following diagram outlines a plausible, generalized workflow for the synthesis of a substituted tetrahydropyran, which is the core of the target molecule.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, though generalized, protocol for the synthesis of a tetrahydropyran derivative, illustrating the key steps and considerations.
Objective: To synthesize a 2-substituted tetrahydropyran derivative.
Materials:
-
3,4-Dihydropyran (DHP)
-
Acetonitrile
-
Strong base (e.g., n-Butyllithium)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF))
-
Quenching agent (e.g., Saturated ammonium chloride solution)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous THF and acetonitrile.
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise to generate the acetonitrile anion. The mixture is stirred at this temperature for 30 minutes. This step is critical for activating the acetonitrile for nucleophilic attack.
-
Nucleophilic Addition: 3,4-Dihydropyran is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight. The choice of a low temperature helps to control the reactivity of the strong base.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Self-Validation: Each step of this protocol includes built-in checks. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in organic synthesis. Its application is particularly prominent in the pharmaceutical and agrochemical industries. The tetrahydropyran motif is a common feature in many biologically active natural products.[9]
The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems.[11][12] This versatility makes this compound a valuable intermediate for introducing the tetrahydropyran moiety into a target molecule, which can favorably modulate its pharmacokinetic properties, such as solubility and metabolic stability. It is often employed in the synthesis of heterocyclic compounds, which are of significant interest in drug development. Some sources indicate its application in the development of "healing drugs".[2]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound. Although a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed in the search results, general safe handling practices for nitriles and heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound, with a molecular weight of 125.17 g/mol , is a valuable and versatile chemical intermediate. Its unique structure provides a gateway to a wide range of more complex molecules, particularly within the realm of pharmaceutical synthesis. A thorough understanding of its physicochemical properties, coupled with strategic synthetic planning and stringent safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the creation of novel and impactful chemical entities.
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An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: Structure, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a valuable heterocyclic building block in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its core structure, physicochemical properties, and synthetic utility. We will delve into its spectroscopic signature, explore plausible synthetic strategies with detailed protocols, analyze its chemical reactivity, and outline essential safety and handling procedures. The overarching goal is to equip the reader with the expert knowledge required to effectively utilize this compound as a key intermediate in the construction of complex molecular architectures, particularly within pharmaceutical and agrochemical research.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound characterized by a saturated six-membered pyran ring linked directly via a carbon-carbon bond to an acetonitrile moiety.[1] This structure distinguishes it from the more common THP-protected cyanohydrins, where the linkage is through an oxygen atom. The presence of both the ether-like pyran ring and the reactive nitrile functional group makes it a versatile intermediate for further chemical transformations.[1]
Core Chemical Structure
The fundamental structure consists of a tetrahydropyran (THP) ring, an oxygen-containing aliphatic heterocycle, substituted at the C2 position with a cyanomethyl group (-CH₂CN). The C2 position is chiral, meaning the compound exists as a racemic mixture unless a stereospecific synthesis is employed.
Caption: Chemical structure of this compound.
Nomenclature and Identifiers
A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for this molecule are summarized below.
| Identifier | Value | Source |
| CAS Number | 75394-84-2 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO | [3][4] |
| Molecular Weight | 125.17 g/mol | [3] |
| Synonyms | 2-Cyanomethyltetrahydropyran | [1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions. This intermediate is typically supplied as a solid, and its solubility is influenced by the polar pyran ring and the nitrile group.
| Property | Value | Source |
| Appearance | White powder | [2] |
| Purity | ≥99% (Typical) | [2] |
| Storage | Sealed, dry, at room temperature or refrigerated | [2] |
| Solubility | Expected to have moderate solubility in polar organic solvents | [1] |
Spectroscopic and Structural Elucidation
Structural confirmation is a critical step in synthesis. While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the known structure provides a reliable guide for characterization. The following data represent expected values for verifying the identity and purity of this compound.
Theoretical Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a complex set of signals for the diastereotopic protons on the THP ring. The -CH₂CN protons would appear as a doublet of doublets, coupling to the adjacent chiral proton at C2. ¹³C NMR would distinctly show seven carbon signals, with the nitrile carbon appearing significantly downfield (~117-120 ppm) and the C-O carbon of the pyran ring also being characteristic.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2240-2260 cm⁻¹ region. Other key absorptions include C-H stretching from the aliphatic ring and a strong C-O-C stretching band from the ether linkage.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a molecular ion (M⁺) peak at m/z = 125. Key fragmentation patterns would likely include the loss of the cyanomethyl radical (•CH₂CN) and characteristic fragmentation of the tetrahydropyran ring.
Table of Expected Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Complex multiplets from ~1.5-4.0 ppm (THP ring protons); Doublet of doublets ~2.5 ppm (-CH₂CN) |
| ¹³C NMR | ~118 ppm (CN); ~75 ppm (C2-O); Multiple peaks from ~20-70 ppm (other ring carbons and -CH₂-) |
| IR (cm⁻¹) | ~2250 (sharp, strong, C≡N stretch); ~2850-2950 (C-H stretch); ~1080-1120 (C-O-C stretch) |
| MS (m/z) | 125 (M⁺); 85 ([M-CH₂CN]⁺) |
Synthesis and Mechanistic Considerations
While this compound is commercially available, understanding its synthesis is crucial for cost-benefit analysis and for developing novel analogues. A plausible synthetic route involves the nucleophilic substitution on a 2-halo-tetrahydropyran precursor.
Proposed Synthetic Pathway
The synthesis logically starts from dihydropyran (DHP), a common and inexpensive starting material. Halogenation of DHP, followed by nucleophilic displacement of the halide with a cyanide source, provides a direct route to the target molecule.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for analogous transformations. Causality: The choice of an aprotic polar solvent like DMSO is critical; it effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic and reactive for the SN2 displacement reaction.
Step 1: Preparation of 2-Chlorotetrahydropyran
-
Cool a solution of 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous diethyl ether in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes until the solution is saturated.
-
The reaction is typically instantaneous. The resulting solution of 2-chlorotetrahydropyran is used directly in the next step without isolation due to its instability.
Step 2: Nucleophilic Substitution
-
In a separate flask, prepare a suspension of sodium cyanide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Carefully add the ethereal solution of 2-chlorotetrahydropyran dropwise to the sodium cyanide suspension at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
Step 3: Workup and Purification
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound as a white powder.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups. The nitrile can be elaborated into various nitrogen-containing functionalities, while the THP ring serves as a stable scaffold.
Reactivity of the Nitrile Moiety
The cyanomethyl group is a versatile synthetic handle that can undergo a wide range of transformations. Acetonitrile and its derivatives are widely used as two-carbon building blocks in the synthesis of more complex molecules.[5][6]
Caption: Key transformations of the nitrile group in the title compound.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-2-yl)acetic acid.
-
Reduction: Catalytic hydrogenation (e.g., using Raney Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, 2-(2-aminoethyl)tetrahydro-2H-pyran. This product is a valuable scaffold for introducing basic nitrogen centers in drug candidates.
-
Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for instance with sodium azide, to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.[5]
Application in Drug Development
This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7] Its structure allows it to be a precursor for building heterocyclic compounds, which are crucial motifs in many drug molecules.[7] The THP moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the elaborated nitrile group can serve as a key pharmacophoric element.
Safety and Handling
Working with any chemical requires strict adherence to safety protocols. The nitrile functional group necessitates careful handling to avoid exposure.
-
Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not publicly detailed in all sources, related nitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They can cause serious skin and eye irritation.[10][11]
-
Recommended Handling Procedures:
-
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
-
Conclusion
This compound is a synthetically versatile and valuable intermediate. Its unique structure, combining a stable heterocyclic ring with a reactive nitrile functional group, provides a robust platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers chemists to leverage its full potential in advancing research and development, particularly in the creation of novel therapeutic agents.
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An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile: A Key Intermediate in Modern Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile, a pivotal intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's chemical properties, synthesis, reactivity, and role in the construction of complex molecular architectures.
Introduction: The Strategic Importance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of biologically active compounds, including marine toxins, pheromones, and numerous pharmaceutical agents.[1][2] Its inclusion in drug candidates is often a strategic decision to modulate physicochemical properties. As a bioisostere of a cyclohexane ring, the THP moiety offers lower lipophilicity and the potential for improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of a molecule to its biological target.[3]
This compound, with the IUPAC name confirmed as such, serves as a versatile building block that combines the advantageous features of the THP ring with the reactive potential of a nitrile group. The active methylene group adjacent to the nitrile allows for a variety of chemical transformations, making this compound a valuable precursor for more complex molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 75394-84-2 | [4] |
| Molecular Formula | C₇H₁₁NO | [5] |
| Molecular Weight | 125.17 g/mol | [6] |
| Appearance | White powder | [4] |
| Purity | Typically ≥99% | [4] |
| Storage | Sealed and preserved in a dry environment | [4] |
Spectroscopic Data: While specific, publicly available spectra for this exact compound are scarce, data for analogous structures and the constituent functional groups provide an expected spectroscopic profile. Commercial suppliers note that the spectra of their products conform to the expected structure.[7]
-
¹H NMR: Protons on the tetrahydropyran ring are expected in the δ 1.5-4.0 ppm region. The methylene protons adjacent to the nitrile group would likely appear as a multiplet around δ 2.5-2.8 ppm, and the proton at the 2-position of the pyran ring would be coupled to these.
-
¹³C NMR: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 117-120 ppm. The carbons of the tetrahydropyran ring would appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around 2240-2260 cm⁻¹. The C-O-C stretching of the ether in the pyran ring would be visible in the fingerprint region, typically around 1080-1150 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 125.17.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of a tetrahydropyran ring with a cyanide source. A common and effective method involves the reaction of 2-chlorotetrahydropyran with a cyanide salt, such as sodium or potassium cyanide.
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
Reaction Mechanism: The reaction proceeds via a classical Sₙ2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom at the 2-position of the tetrahydropyran ring, which is bonded to the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the starting material is chiral. The chloride ion is displaced as the leaving group, resulting in the formation of the C-C bond and the desired product. The choice of an aprotic polar solvent like DMSO or DMF is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.
Key Reactions and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the α-methylene protons, which are acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation by a suitable base to form a stabilized carbanion.
Alkylation: This carbanion can then act as a nucleophile in reactions with various electrophiles, most notably alkyl halides, in a process known as alkylation.[8][9] This reaction is fundamental for carbon-carbon bond formation and allows for the introduction of diverse substituents at the carbon adjacent to the THP ring.
Alkylation Experimental Workflow:
Figure 2: General workflow for the alkylation of this compound.
Experimental Protocol: A Representative Alkylation Procedure
The following is a generalized, self-validating protocol for the α-alkylation of this compound.
Objective: To synthesize an α-alkylated derivative of this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise via syringe. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: The reaction mixture is cooled back to 0 °C. The alkyl halide (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot. The final product's purity can be assessed by the sharpness of its NMR signals and the absence of impurity peaks.
Conclusion
This compound is a strategically important building block in organic synthesis. The advantageous properties imparted by the tetrahydropyran ring, combined with the versatile reactivity of the acetonitrile side chain, make it a valuable intermediate for the synthesis of complex molecules, particularly in the pursuit of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering a basis for its application in advanced research and development.
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PubMed. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. Retrieved from [Link]
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Autech. (n.d.). This compound cas no.75394-84-2. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S9: 31 P{ 1 H} NMR (202 MHz, acetonitrile) of the mixture.... Retrieved from [Link]
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PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxytetrahydropyran. Retrieved from [Link]
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SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Chemsigma. (n.d.). This compound [75394-84-2]. Retrieved from [Link]
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PubMed. (1997). Alkylation of Acetonitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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ResearchGate. (n.d.). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]
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PubMed. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'. Retrieved from [Link]
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Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
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ChemistryViews. (2020). High-Yielding Synthesis of Antiviral Drug Candidate. Retrieved from [Link]
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Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
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PMC. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]
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ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. Retrieved from [Link]
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ResearchGate. (2024). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. Retrieved from [Link]
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The Strategic Intermediate: A Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, properties, and strategic applications in the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
This compound, identified by the CAS Number 75394-84-2, is a versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a reactive nitrile group. This unique combination of a stable cyclic ether and a functional handle for chemical elaboration underpins its utility as a valuable intermediate in multi-step organic synthesis.
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1CCOC(C1)CC#N . This notation unambiguously defines its chemical structure for cheminformatics and molecular modeling applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75394-84-2 | [1] |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | Calculated |
| Appearance | White powder | [2] |
| Purity | ≥99% (typical) | [2] |
| Storage | Sealed and preserved in a dry environment | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly accessible literature, which is common for specialized chemical intermediates. However, based on established principles of organic synthesis, a plausible and efficient route can be conceptualized. The primary challenge lies in the controlled introduction of the acetonitrile moiety at the 2-position of the tetrahydropyran ring.
A logical synthetic strategy would involve the conversion of a precursor such as 2-hydroxytetrahydropyran or a derivative thereof.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Conceptual Protocol:
-
Activation of the 2-Position: The hydroxyl group of tetrahydropyran-2-ol, which exists in equilibrium with its open-chain form, 5-hydroxypentanal, can be activated for nucleophilic substitution. A common and effective method is its conversion to a more reactive leaving group, such as a halide (chloride or bromide). This can be achieved using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The choice of reagent and reaction conditions (e.g., temperature, solvent) is critical to favor the formation of the desired 2-halotetrahydropyran and minimize side reactions.
-
Nucleophilic Substitution with Cyanide: The resulting 2-halotetrahydropyran is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is a classic Sₙ2 reaction where the cyanide anion displaces the halide, forming the carbon-carbon bond and yielding the target molecule, this compound. The selection of a suitable polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial to solvate the cation of the cyanide salt and enhance the nucleophilicity of the cyanide anion.
Self-Validating System:
-
Reaction Monitoring: Each step of this proposed synthesis should be rigorously monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and the formation of the desired product.
-
Purification: After the reaction is complete, the crude product would require purification, typically through column chromatography on silica gel, to remove any unreacted starting materials, reagents, and byproducts.
-
Structural Verification: The identity and purity of the final product must be confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Tetrahydropyran Ring Protons: A series of complex multiplets would be expected in the region of approximately 1.5-4.0 ppm, corresponding to the diastereotopic methylene protons of the tetrahydropyran ring. The protons at the 6-position, being adjacent to the ring oxygen, would likely resonate at the downfield end of this range (around 3.5-4.0 ppm). The proton at the 2-position, being adjacent to both the ring oxygen and the acetonitrile group, would also be expected to be in a similar downfield region.
-
Acetonitrile Methylene Protons: A doublet would be anticipated for the methylene protons of the acetonitrile group, likely in the region of 2.5-2.8 ppm, with coupling to the proton at the 2-position of the tetrahydropyran ring.
¹³C NMR Spectroscopy (Predicted):
-
Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) would be expected in the downfield region of the spectrum, typically around 115-125 ppm.
-
Tetrahydropyran Ring Carbons: The carbons of the tetrahydropyran ring would appear in the aliphatic region. The carbon at the 2-position, being attached to both the oxygen and the acetonitrile group, would be the most downfield of the ring carbons. The carbon at the 6-position, adjacent to the oxygen, would also be downfield relative to the other ring carbons.
-
Acetonitrile Methylene Carbon: The methylene carbon of the acetonitrile group would resonate in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted):
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group would be expected in the region of 2240-2260 cm⁻¹.
-
C-O-C Stretch: A strong absorption band corresponding to the C-O-C stretching vibration of the cyclic ether would be present, typically in the range of 1050-1150 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations would be observed in the region of 2850-3000 cm⁻¹.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydropyran motif is a common feature in many biologically active natural products and synthetic drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The nitrile group serves as a valuable synthetic handle that can be transformed into a variety of other functional groups.
Caption: Key transformations of the nitrile group for pharmaceutical synthesis.
Potential Synthetic Transformations and Therapeutic Targets:
-
Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation opens up a vast array of possibilities for introducing the tetrahydropyranylmethylamine moiety into target molecules. This is particularly relevant for the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels, where amino groups often play a crucial role in ligand-receptor interactions.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid. This allows for the incorporation of the tetrahydropyranylacetic acid scaffold, which can be used in the synthesis of, for example, enzyme inhibitors where the carboxylic acid can act as a key binding element.
-
Conversion to Tetrazoles: The nitrile can undergo a [3+2] cycloaddition reaction with an azide, such as sodium azide, to form a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids, often exhibiting improved metabolic stability and oral bioavailability. This makes this compound a valuable precursor for the synthesis of metabolically robust drug candidates.
The general application of this compound is in the synthesis of "healing drugs," indicating its potential role as a building block in a wide range of therapeutic areas.[2]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a stable tetrahydropyran ring and a versatile nitrile functional group makes it an attractive building block for the synthesis of complex, biologically active molecules. While detailed experimental data is not widely published, a clear understanding of its fundamental chemical properties and reactivity allows for its effective application in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to leverage the synthetic potential of this valuable compound.
References
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ChemBK (n.d.). This compound. Retrieved from [Link]
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Spectral Analysis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: A Technical Guide
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a molecule incorporating a saturated tetrahydropyran ring and a nitrile functional group, represents a versatile building block in medicinal chemistry. Its structural features suggest potential applications as a scaffold in the synthesis of complex heterocyclic systems. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal the distinct electronic environments of the hydrogen atoms within the molecule. The signals are predicted to appear in specific regions of the spectrum, with their multiplicities (splitting patterns) providing information about neighboring protons.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer would include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data Acquisition: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 3.9 - 4.1 | m | 1H | H-6 (axial) | The axial proton at C-6 is deshielded by the adjacent oxygen atom and is expected to appear at a lower field. |
| ~ 3.4 - 3.6 | m | 1H | H-6 (equatorial) | The equatorial proton at C-6 is also deshielded by the oxygen but to a lesser extent than the axial proton. |
| ~ 3.7 - 3.9 | m | 1H | H-2 | This proton is adjacent to both the ring oxygen and the acetonitrile group, leading to significant deshielding. |
| ~ 2.6 - 2.8 | m | 2H | -CH₂CN | These protons are alpha to the electron-withdrawing nitrile group, resulting in a downfield shift. |
| ~ 1.5 - 1.9 | m | 6H | H-3, H-4, H-5 | The methylene protons on the tetrahydropyran ring are in a more shielded environment and are expected to appear as a complex multiplet in the aliphatic region. |
Causality Behind Predictions: The chemical shifts are predicted based on the inductive effects of the electronegative oxygen and nitrogen atoms, as well as the anisotropic effects of the nitrile group. Protons closer to these functional groups are expected to resonate at lower fields (higher ppm values). The complex multiplicities arise from the spin-spin coupling between non-equivalent neighboring protons in the rigid chair conformation of the tetrahydropyran ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 117 | -C≡N | The carbon of the nitrile group is characteristically found in this region.[1] |
| ~ 75 | C-2 | This carbon is attached to both the ring oxygen and the acetonitrile group, leading to a significant downfield shift. |
| ~ 68 | C-6 | The carbon adjacent to the ring oxygen is deshielded and appears at a lower field. |
| ~ 30 | C-4 | This carbon is in a typical alkane-like environment within the ring. |
| ~ 25 | -CH₂CN | The carbon alpha to the nitrile group is deshielded. |
| ~ 23 | C-5 | This carbon is in a typical alkane-like environment. |
| ~ 22 | C-3 | This carbon is in a typical alkane-like environment. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the nitrile group.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale for Prediction |
| ~ 2250 | Medium-Strong, Sharp | Nitrile (-C≡N) | C≡N stretch | The carbon-nitrogen triple bond has a characteristic and strong absorption in this region.[2][3] |
| ~ 2940-2850 | Medium-Strong | C-H (alkane) | C-H stretch | These absorptions are characteristic of the sp³ C-H bonds in the tetrahydropyran ring and the methylene bridge. |
| ~ 1100 | Strong | C-O-C | C-O stretch | The C-O single bond stretch in the cyclic ether is expected to be a strong band in the fingerprint region. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized, most commonly by Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a softer technique that typically preserves the molecular ion.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₁NO, giving a molecular weight of 125.17 g/mol . The molecular ion peak is expected at m/z = 125.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is predicted to be driven by the presence of the ether linkage and the nitrile group.
Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Interpretation of Fragmentation: The primary fragmentation is expected to be the cleavage of the C-C bond between the tetrahydropyran ring and the acetonitrile group, leading to the formation of a stable oxonium ion at m/z = 85.[4][5] This fragment can then undergo further fragmentation, such as the loss of formaldehyde (CH₂O), to give a fragment at m/z = 55. Another possible fragmentation pathway involves the loss of the tetrahydropyranyl radical to form the cyanomethyl cation at m/z = 40.[6]
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. By leveraging fundamental principles of spectroscopy and data from analogous structures, we have constructed a detailed and reliable spectral profile for this important synthetic building block. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for researchers, enabling them to confidently identify and characterize this compound in their synthetic workflows. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the proposed structural assignment.
References
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McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Ethers. Analytical Chemistry, 34(1), 2-6. [Link]
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Dagaut, J., & Karsenty, F. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 265(2-3), 122-130. [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Grant, D. W. (2009). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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UCL. (n.d.). Chemical shifts. Retrieved from [Link]
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"2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 75394-84-2). While specific toxicological data for this compound is limited, its chemical structure, which features a nitrile (-CN) functional group, demands that it be handled with the utmost care, analogous to other potentially toxic organic nitriles. The primary hazard stems from the potential for this compound to metabolize into cyanide in the body or to release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1][2][3] This document is intended for researchers, chemists, and laboratory professionals, offering a framework for risk assessment, exposure control, and emergency preparedness.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile for this compound is constructed from its physicochemical properties and the well-documented behavior of the nitrile class of compounds.
Physicochemical and Safety Data
While a complete, peer-reviewed dataset is not available, the following information has been compiled from chemical supplier data. The GHS classification is inferred from related nitrile compounds like acetonitrile.
| Property | Value / Information | Source / Rationale |
| CAS Number | 75394-84-2 | [4][5] |
| Molecular Formula | C₇H₁₁NO | [5] |
| Molecular Weight | 125.17 g/mol | Inferred from formula |
| Appearance | White powder | [4] |
| Anticipated GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H319: Causes serious eye irritation. | Based on analogous nitriles.[6][7] |
| Anticipated GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | Based on analogous nitriles.[6] |
Core Toxicological Risks: The Nitrile Functional Group
The principal toxicological concern with organic nitriles is their ability to undergo metabolic conversion to the cyanide ion (CN⁻) in vivo.[8][9] This process can be delayed, meaning symptoms of poisoning may not appear for several hours after exposure.[9][10]
-
Mechanism of Toxicity : The cyanide ion is a potent cytotoxic agent that inhibits cellular respiration by binding to the iron in cytochrome c oxidase, effectively halting aerobic ATP production.[2]
-
Symptoms of Exposure : Early signs of cyanide poisoning can be non-specific and include headache, dizziness, nausea, weakness, and rapid breathing.[1][2][3] Severe exposure can rapidly progress to convulsions, loss of consciousness, coma, and death.[1] It is critical to recognize that the characteristic "bitter almond" odor of cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[1][2]
Chemical Reactivity Hazards
Beyond its inherent toxicity, the most significant acute chemical hazard is the potential for the generation of hydrogen cyanide (HCN) gas.
| Incompatible Materials | Hazard | Rationale / Causality |
| Strong Acids & Acid Salts | Rapid release of highly toxic and flammable Hydrogen Cyanide (HCN) gas. | Protonation of the nitrile group facilitates hydrolysis, liberating HCN. This reaction can be vigorous.[1][2][3] |
| Strong Oxidizing Agents | Fire and explosion hazard. | Can lead to a violent, exothermic reaction.[8] |
| Water / Moisture | Slow release of HCN gas. | While slower than with acids, hydrolysis can still occur, especially over prolonged contact or with heat.[3][8] |
Engineering and Administrative Controls: A Multi-Layered Defense
Personal protective equipment is the last line of defense. The primary methods for ensuring safety involve robust engineering and procedural controls designed to minimize or eliminate the possibility of exposure.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[1][2][3] This is a non-negotiable control to contain vapors and any potential outgassing of HCN.
-
Designated Area : The specific area within the fume hood and the adjacent bench space where the compound is handled must be clearly demarcated with signage indicating the presence of a highly toxic chemical.[1][2] This alerts colleagues and prevents cross-contamination.
-
Standard Operating Procedure (SOP) : A detailed, lab-specific SOP must be written and approved before work begins.[3][11] This document should outline the specific quantities to be used, the step-by-step procedure, decontamination methods, and emergency contacts.
-
Prohibition of Working Alone : Never handle this compound while alone in the laboratory.[1][2] The rapid onset of potential symptoms necessitates that a colleague is present and aware of the work being performed to provide immediate assistance in an emergency.
Personal Protective Equipment (PPE): The Final Barrier
Proper selection and use of PPE are critical when engineering controls cannot completely eliminate the risk of exposure. The following workflow should guide PPE selection.
Caption: PPE Selection Workflow for 2-(THP)acetonitrile.
Detailed PPE Protocol
-
Hand Protection : Wear double nitrile gloves.[1][2] If direct contact is anticipated or a splash occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Eye Protection : Chemical splash goggles are mandatory at all times.[3]
-
Face Protection : When handling solutions where a splash hazard exists (e.g., transfers, reaction workup), a face shield must be worn in addition to goggles.[1]
-
Body Protection : A standard laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required.[2]
Safe Handling and Storage Protocols
Adherence to a strict, methodical protocol is essential for preventing accidental exposure and release.
Step-by-Step Handling Methodology
-
Preparation : Don all required PPE. Verify that the chemical fume hood is functioning correctly. Demarcate the designated area. Ensure an emergency eyewash and safety shower are accessible and have been recently tested.[1]
-
Weighing : If possible, weigh the solid compound directly within the fume hood. If the balance is outside the hood, tare a sealed container, add the chemical to the container inside the hood, seal it, and then weigh the sealed container.[2] This prevents the release of dust into the lab environment.
-
Transfers : Use a spatula for solid transfers. For solutions, use appropriate glassware and a funnel to minimize the risk of spills. Perform all transfers over a tray or secondary containment within the hood.
-
Reaction Setup : Ensure the reaction vessel is properly secured. If the reaction needs to be heated, use a controlled heating mantle and monitor the reaction closely. Be mindful that elevated temperatures can increase the vapor pressure of the compound and any potential byproducts.
Storage Requirements
Store containers in a cool, dry, and well-ventilated area, tightly sealed to prevent moisture ingress.[11] Storage must be physically segregated from incompatible materials, particularly acids and strong oxidizing agents.[2][12]
Emergency Procedures: A Plan for Rapid Response
Immediate and correct action during an emergency can be life-saving. All personnel working with this compound must be trained on these procedures.
Caption: Emergency Response Flowchart for Exposure or Spill.
Spill Response Protocol
-
Minor Spill (<100 mL, contained in hood) : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Wipe the area with a cloth dampened with a pH 10 buffer solution.[1] Place all cleanup materials into a heavy-duty plastic bag, seal, label as "Cyanide-Containing Waste," and dispose of as hazardous waste.[2]
-
Major Spill (>100 mL or any spill outside a fume hood) : Evacuate the area immediately.[1][2] Alert personnel in adjacent areas and activate the local emergency alarm. Call 911 or your institution's emergency response number from a safe location.[1] Close the laboratory doors and prevent re-entry.
Exposure First Aid
The primary goal is to remove the individual from the source of exposure and seek immediate, professional medical help.[13]
-
Skin Contact : Immediately remove all contaminated clothing while under a safety shower.[1][14] Wash the affected skin with copious amounts of water for at least 15 minutes.[1][14]
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1]
-
Inhalation : Move the affected person to fresh air at once.[11] If they are not breathing, trained personnel should provide chest compressions and administer oxygen via a bag and mask device if available.[14][15] Crucially, do not perform mouth-to-mouth or mouth-to-nose resuscitation to prevent exposing the rescuer.[1][14][15]
-
Ingestion : Do not induce vomiting.[7][13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
For all exposures, ensure that the Safety Data Sheet (SDS) for the compound is provided to the emergency medical personnel.[1][11]
Decontamination and Waste Disposal
Proper decontamination and waste management are critical to prevent residual hazards and ensure environmental compliance.
Equipment Decontamination
All glassware, spatulas, and surfaces that have come into contact with the compound must be decontaminated inside the fume hood.[1]
-
Initial Rinse : Carefully rinse all surfaces with a pH 10 buffer solution. This basic environment helps to prevent the formation of HCN.
-
Oxidative Decontamination : Following the initial rinse, wipe or soak the equipment with a freshly prepared 10% bleach solution (sodium hypochlorite). Allow a contact time of at least 15-30 minutes.
-
Final Cleaning : Proceed with standard laboratory washing procedures (e.g., soap and water, solvent rinse).
Hazardous Waste Management
-
All waste materials, including excess solid compound, contaminated solutions, spill cleanup debris, and used PPE (gloves, etc.), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
The container must be labeled as "Hazardous Waste: Cyanide-Containing Material" or as required by local institutional and regulatory guidelines.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by environmental health and safety personnel.[11] Never dispose of nitrile-containing waste down the drain or in the regular trash.[16]
References
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Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]
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Health Safety & Wellbeing. (n.d.). First aid for cyanide exposure. Monash University. [Link]
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Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Harvard University. [Link]
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Health and Safety Executive & National Poisons Information Service. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders. [Link]
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University of Illinois Division of Research Safety. (2014, March 24). Cyanides. University of Illinois Urbana-Champaign. [Link]
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University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. [Link]
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Prahlow, J. A. (2025, May 12). Cyanide Toxicity Treatment & Management. Medscape. [Link]
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MDPI. (2025, January 21). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. [Link]
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University of Wisconsin-Milwaukee. (n.d.). Acetonitrile Standard Operating Procedure. [Link]
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Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. [Link]
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ReAgent. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
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Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetonitrile. Australian Government. [Link]
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The Stability and Storage of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: A Technical Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the integrity of chemical intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a versatile building block in organic synthesis. Understanding the chemical liabilities of this molecule is crucial for ensuring the reproducibility of synthetic procedures and the quality of downstream products.
Executive Summary: Key Stability Profile
This compound is a molecule featuring two key functional groups that dictate its stability: a tetrahydropyranyl (THP) ether and a nitrile group. The THP ether, an acetal, is notably sensitive to acidic conditions, under which it can undergo hydrolysis to reveal a hydroxyl group. Conversely, it exhibits significant stability in neutral to strongly basic environments. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a significant rate, and can be a precursor to a carboxylic acid or an amide intermediate. This dual reactivity necessitates careful control of the chemical environment during storage and handling.
Chemical Stability and Degradation Pathways
The long-term stability of this compound is primarily influenced by pH, temperature, and the presence of moisture.
pH-Dependent Degradation
Acidic Conditions: The acetal linkage of the THP ether is the most vulnerable point under acidic conditions. The presence of even catalytic amounts of acid, especially in an aqueous medium, can lead to the cleavage of the THP group, yielding 5-hydroxypentanal and the corresponding alcohol, in this case, regenerating a hydroxymethyl group from the acetonitrile moiety.[1][2] The generally accepted mechanism for this acid-catalyzed hydrolysis proceeds through protonation of the ether oxygen, followed by the formation of a resonance-stabilized carbocation, which is then attacked by water.[1]
The nitrile group can also undergo hydrolysis under acidic conditions to form a carboxylic acid, proceeding through an amide intermediate.[3] This reaction typically requires heating under reflux with a dilute acid like hydrochloric acid.[4][5]
Neutral Conditions: Under strictly neutral pH and anhydrous conditions, this compound is generally stable.
Basic Conditions: The THP ether is stable under basic conditions, making it a suitable protecting group in reactions involving strong bases.[6][7] However, the nitrile group is susceptible to base-catalyzed hydrolysis. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[3][8] The reaction proceeds through an amide intermediate and, with sufficient heat and base concentration, will yield a carboxylate salt.[5] This process is often irreversible as the final carboxylic acid is deprotonated to form a resonance-stabilized carboxylate anion.
Thermal and Photolytic Stability
Photostability should also be considered, as with many organic molecules. Storage in amber vials or in the dark is a prudent measure to prevent potential photolytic degradation.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed amber glass vial | Protects from light and prevents moisture ingress. |
| Moisture | Store in a dry, desiccated environment | Moisture is a key reactant in the hydrolysis of both the THP ether and the nitrile group. |
Handling:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from sources of ignition, as while the compound itself is not highly flammable, it is an organic molecule.
-
Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Incompatible Materials
Based on the reactivity of the THP ether and nitrile functional groups, the following classes of reagents should be considered incompatible with this compound during storage and in reaction planning where its integrity is to be maintained:
-
Strong Acids: (e.g., HCl, H₂SO₄, trifluoroacetic acid) - Will rapidly cleave the THP ether.[1][9]
-
Aqueous Acids: Even mild acids in the presence of water can cause hydrolysis.
-
Strong Bases with Heat: (e.g., NaOH, KOH) - Will hydrolyze the nitrile group.[5]
-
Strong Reducing Agents: (e.g., Lithium aluminum hydride) - Can reduce the nitrile group to a primary amine.
-
Strong Oxidizing Agents: While the THP ether is relatively stable to oxidation, the overall molecule may be susceptible to degradation by strong oxidizers.
Experimental Workflow: Forced Degradation Study Protocol
To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and understand its stability profile.
Figure 1: A representative workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples to halt the degradation process before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a suitable analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any new peaks that appear.
-
Data Interpretation:
-
Quantify the decrease in the peak area of the parent compound over time to determine the rate of degradation under each condition.
-
Identify and, if necessary, isolate and characterize major degradation products using techniques like preparative HPLC and NMR spectroscopy.
-
Logical Framework for Stability Assessment
The stability of this compound can be assessed through a logical decision-making process that considers the intended application and potential exposure to destabilizing conditions.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile in Drug Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the integrity of each molecular building block is paramount. The selection of a seemingly simple reagent can have cascading effects on the timeline, reproducibility, and ultimate success of a research program. This guide provides an in-depth technical overview of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a versatile intermediate, with a focus on empowering the end-user to make informed decisions regarding its procurement and application.
The Strategic Importance of this compound in Synthesis
This compound, with the CAS Number 75394-84-2, is a valuable reagent in medicinal chemistry. Its utility primarily stems from the presence of two key functional groups: the tetrahydropyran (THP) ring and the nitrile group. The THP moiety often serves as a protecting group for alcohols, a crucial step in multi-step syntheses of complex molecules.[1] This protection strategy is favored for its stability under a range of reaction conditions and its relatively straightforward removal. The nitrile group, on the other hand, is a versatile precursor to a variety of other functionalities, including amines, carboxylic acids, and amides, which are ubiquitous in pharmacologically active compounds.
The strategic incorporation of this building block can be seen in the synthesis of heterocyclic compounds, which form the backbone of many modern pharmaceuticals.[1] While specific, publicly available examples of its direct use in named drug candidates are often proprietary, its application in the synthesis of "healing drugs" has been noted by some suppliers, indicating its role in the broader pharmaceutical landscape.[2]
Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
The selection of a commercial supplier for a critical reagent like this compound should be a meticulous process. Beyond price and availability, a researcher must consider factors that speak to the quality and reliability of the material. Below is a comparative table of representative suppliers, compiled from publicly available data.
| Supplier | CAS Number | Advertised Purity | Key Offerings & Remarks |
| Zhejiang Jiuzhou Chem Co., Ltd | 75394-84-2 | 99% | Offers the compound as a white powder and notes its application in "healing drugs." They emphasize their in-house manufacturing and GMP plant workshop.[2] |
| Chemsigma | 75394-84-2 | Not specified | Lists the compound and its molecular formula.[3] |
| BLDpharm | 75394-84-2 | Not specified | Provides the CAS number and molecular weight.[4] |
| MySkinRecipes | 17521-49-2 (Isomer) | 95% | This is an isomer, 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. The product description highlights its use as an intermediate in pharmaceuticals and for protecting alcohols.[1] |
Note: The availability and specifications from suppliers can change. It is crucial to contact suppliers directly for the most current information and to request a Certificate of Analysis for each batch.
The Cornerstone of Quality: The Certificate of Analysis
A Certificate of Analysis (CoA) is a non-negotiable document when procuring any chemical for research and development. It is a formal document from the supplier that provides detailed information about a specific batch of the compound.
Key parameters to scrutinize on a CoA for this compound include:
-
Identity Confirmation: This is typically verified by techniques like ¹H NMR and ¹³C NMR. The spectral data should be consistent with the expected structure of the molecule.
-
Purity Assessment: This is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A high purity level (typically >98%) is desirable to avoid the introduction of unwanted side-products in a reaction.
-
Physical Properties: Appearance, melting point (if solid), and boiling point should be recorded and consistent with known values.
-
Date of Analysis and Batch Number: This ensures traceability and provides an indication of the age of the material.
Quality Control and Analytical Verification: A Practical Workflow
Upon receiving a new batch of this compound, it is prudent to perform in-house analytical verification, even with a supplier's CoA. This self-validating system ensures the integrity of your experimental results.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[5]
-
GC Column Selection: A mid-polarity column, such as a DB-5ms or equivalent, is a suitable choice for this analysis.
-
Injector and Oven Program:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute. Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The resulting chromatogram will show a major peak for the desired compound. The purity can be estimated by the relative area of this peak. The mass spectrum of the peak should correspond to the molecular weight of the compound (125.17 g/mol ). Any minor peaks should be scrutinized as potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Synthesis, Stability, and Storage: Mitigating Risks
Understanding the synthesis and stability of this compound can provide insights into potential impurities and proper handling.
Synthesis and Potential Impurities
The synthesis of this compound likely involves the reaction of 2-chlorotetrahydropyran or 3,4-dihydro-2H-pyran with a cyanide source.[9] Potential impurities could include residual starting materials, by-products from side reactions, or solvent residues.
Stability and Storage
The tetrahydropyranyl ether linkage is known to be sensitive to acidic conditions.[10] Therefore, the compound should be stored away from acids. As a nitrile, it should also be handled with care to avoid hydrolysis, which could be catalyzed by strong acids or bases.
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at 2-8°C.[1]
Safe Handling and Disposal: A Non-Negotiable Priority
As a cyano compound, this compound must be handled with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.
Handling:
-
All handling of the compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from acids and strong oxidizing agents.
Disposal:
-
Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
Logical Workflow for Supplier Validation and Material Acceptance
To ensure the quality and consistency of this compound used in research, a robust validation and acceptance workflow is essential.
Caption: A workflow for qualifying suppliers and accepting new batches of reagents.
Chemical Structure and Properties
Caption: Chemical structure of this compound.
References
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2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. MySkinRecipes. [Link]
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Supplementary Information. CONICET. [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]
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Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer. [Link]
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Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. [Link]
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Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PubMed Central. [Link]
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Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Semantic Scholar. [Link]
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Synthesis of "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile"
An In-Depth Technical Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Authored by: A Senior Application Scientist
Abstract
This compound, often referred to as THP-acetonitrile, is a valuable heterocyclic building block in modern organic synthesis. Its structure, featuring a stable tetrahydropyran (THP) ring linked to a reactive nitrile group, makes it a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The THP moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, while the nitrile group serves as a versatile handle for transformations into amines, carboxylic acids, or ketones. This guide provides a detailed exploration of the principal synthetic strategies for preparing THP-acetonitrile, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices to ensure reproducibility and efficiency.
Core Synthetic Analysis and Strategic Disconnection
The molecular architecture of this compound suggests a primary retrosynthetic disconnection at the C2-carbon of the pyran ring and the methylene carbon of the acetonitrile unit. This logic gives rise to two predominant and field-proven synthetic strategies:
-
Strategy A: Nucleophilic Cyanation of a 2-Halo-Tetrahydropyran. This approach involves the formation of a 2-halotetrahydropyran intermediate, which then undergoes a nucleophilic substitution reaction with a cyanide salt.
-
Strategy B: α-Alkylation of Acetonitrile. This method leverages the acidity of the α-protons of acetonitrile. Deprotonation with a strong base generates a nucleophilic carbanion, which subsequently attacks a tetrahydropyran ring bearing a suitable leaving group at the C2 position.
This guide will dissect both strategies, presenting their mechanistic foundations and practical execution.
Synthesis Route I: Nucleophilic Cyanation via a 2-Halotetrahydropyran Intermediate
This is arguably the most direct and widely employed method, utilizing the inexpensive and readily available starting material, 3,4-dihydro-2H-pyran (DHP). The strategy unfolds in two key stages: the in situ formation of 2-chlorotetrahydropyran followed by its reaction with a cyanide source.
Mechanistic Rationale
The vinyl ether functionality in DHP is highly reactive towards electrophiles.[3] The reaction is initiated by the addition of a strong acid, like hydrogen chloride (HCl), across the double bond.
-
Protonation and Oxocarbenium Ion Formation: The π-bond of the DHP attacks a proton from HCl. Following Markovnikov's rule, the proton adds to the C3 position, leading to the formation of a secondary carbocation at the C2 position. This cation is significantly stabilized through resonance by the adjacent endocyclic oxygen atom, forming a stable oxocarbenium ion.[4] This resonance stabilization is the driving force for the high regioselectivity of the addition.
-
Nucleophilic Trapping: The chloride ion (Cl⁻) then attacks the electrophilic C2 carbon of the oxocarbenium ion, yielding the 2-chlorotetrahydropyran intermediate. This intermediate is typically not isolated due to its instability and is used directly in the next step.[3]
-
Cyanide Substitution: A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the cyanide nucleophile (⁻CN). The cyanide ion displaces the chloride from the 2-chlorotetrahydropyran via a nucleophilic substitution (S_N) reaction to form the final product.[5] The reaction likely proceeds through an S_N1-like mechanism, given the stability of the intermediate oxocarbenium ion.
Experimental Protocol: Nucleophilic Cyanation
Safety Note: This procedure involves the use of highly toxic sodium cyanide. All operations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.[6]
Materials:
-
3,4-Dihydro-2H-pyran (DHP)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Cyanide (NaCN)
-
Anhydrous Acetone[6] or Dimethylformamide (DMF)
-
Sodium Iodide (NaI) (optional, as a catalyst)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Formation of 2-Chlorotetrahydropyran: To a round-bottom flask cooled in an ice-water bath (0 °C), add 3,4-dihydro-2H-pyran. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The resulting unstable 2-chlorotetrahydropyran is used immediately without purification.[3]
-
Cyanation Reaction: In a separate three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of finely powdered sodium cyanide in anhydrous acetone or DMF.[6] A catalytic amount of sodium iodide can be added to facilitate the reaction via the Finkelstein reaction mechanism.
-
Addition and Reflux: Slowly add the cold solution of crude 2-chlorotetrahydropyran from step 1 to the cyanide suspension. After the addition, heat the reaction mixture to reflux and maintain it for 16-20 hours with vigorous stirring.[6] The progress can be monitored by TLC or GC-MS.
-
Work-up and Isolation: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residual oil in diethyl ether or dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. The aqueous washes should be treated with bleach before disposal to neutralize any residual cyanide.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Workflow Diagram
Caption: Workflow for the synthesis of THP-acetonitrile via a 2-halotetrahydropyran intermediate.
Synthesis Route II: α-Alkylation of Acetonitrile
This strategy employs acetonitrile as a pronucleophile. The acidity of its α-protons (pKa ≈ 31 in DMSO) necessitates the use of a very strong base for deprotonation to generate the required nucleophile.[7][8]
Mechanistic Rationale
-
Deprotonation: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu), is used to abstract a proton from acetonitrile.[8] This generates the resonance-stabilized acetonitrile carbanion (⁻CH₂CN).
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile. It attacks the electrophilic C2 carbon of a 2-substituted tetrahydropyran bearing a good leaving group (e.g., Br, I, OTs). The reaction proceeds via a standard S_N2 mechanism, forming the desired carbon-carbon bond.[9]
Experimental Protocol: α-Alkylation
Safety Note: This procedure involves pyrophoric n-butyllithium and requires strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
Acetonitrile (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Bromotetrahydropyran (can be prepared from DHP and HBr)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Deprotonation: Add anhydrous THF and acetonitrile to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at this temperature for 1 hour to ensure complete formation of the anion.
-
Alkylation: In a separate syringe, take up 2-bromotetrahydropyran (as a solution in a small amount of anhydrous THF). Add this solution dropwise to the cold acetonitrile anion solution.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by vacuum distillation.
Workflow Diagram
Caption: Workflow for the synthesis of THP-acetonitrile via α-alkylation of acetonitrile.
Comparative Analysis of Synthetic Routes
Both strategies are effective for the synthesis of THP-acetonitrile, but they differ in their operational complexity, reagent requirements, and potential applications.
| Feature | Route I: Nucleophilic Cyanation | Route II: α-Alkylation of Acetonitrile |
| Starting Materials | 3,4-Dihydro-2H-pyran (inexpensive) | Acetonitrile, 2-Halo-THP |
| Key Reagents | HCl, NaCN/KCN | Strong base (n-BuLi, KOtBu) |
| Reaction Conditions | 0 °C to reflux; standard glassware | -78 °C to RT; requires inert atmosphere and anhydrous technique |
| Key Advantages | Operationally simpler, uses cheaper reagents, good for larger scale. | Offers flexibility with different leaving groups; avoids large quantities of toxic cyanide salts in a single pot. |
| Key Disadvantages | Requires handling highly toxic cyanide salts; 2-halo intermediate is unstable. | Requires strict anhydrous/inert conditions; strong bases are hazardous and moisture-sensitive. |
Conclusion for the Practitioner
The synthesis of this compound is a well-established process achievable through robust chemical strategies.
-
For large-scale synthesis and process chemistry , Route I (Nucleophilic Cyanation) is often preferred due to its cost-effectiveness and operational simplicity, provided that appropriate safety infrastructure for handling cyanides is in place.
-
For medicinal chemistry and smaller-scale discovery applications , Route II (α-Alkylation) offers greater control and flexibility. The requirement for stringent anhydrous and inert conditions is standard practice in research laboratories, and this route may be more amenable to parallel synthesis or derivatization efforts.
The choice of method ultimately depends on the scale of the reaction, the available equipment, and the specific safety protocols of the laboratory. Both routes, when executed with care, provide reliable access to this important synthetic intermediate.
References
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- Synthesis of tetrasubstituted olefins via thiophenol and acetonitrile.
- Alkyl
- Recent Advances in the Synthesis of 2H-Pyrans.
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- Dihydropyran derivatives, their processes of preparation and their use.
- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.
- USING ACETONITRILE AND TETRAHYDROFURAN INSTEAD OF N,N-DIMETHYLFORMAMIDE IN PEPTIDE BOND FORM
- synthesis & cleavage of THP ethers. YouTube.
- Tetrahydropyrans in Drug Discovery. PharmaBlock.
- 2H-Pyran, 4-chlorotetrahydro- | C5H9ClO | CID 137202. PubChem.
- Process for the preparation of (4-hydroxy-6-oxo-tetrahydropyran-2-yl) acetonitrile and its derivatives.
- Tetrahydropyran synthesis. Organic Chemistry Portal.
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- The Reaction of Alkyl Halides with Cyanide Ions. Chemistry LibreTexts.
- α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
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A Technical Guide to the Reactivity of the Nitrile Group in 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Abstract
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a valuable synthetic intermediate characterized by a chemically versatile nitrile group appended to a tetrahydropyran (THP) ring. The THP moiety, a common protecting group for alcohols, imparts specific steric and electronic properties and dictates the applicable reaction conditions for nitrile transformations. This technical guide provides an in-depth analysis of the nitrile group's reactivity within this molecular framework. We will explore its principal transformations—hydrolysis, reduction, and reactions with organometallic reagents—with a focus on the causal mechanisms, field-proven experimental protocols, and the strategic implications of the THP group's stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in complex organic synthesis.
Molecular Overview: Structure and Electronic Profile
At the core of our discussion is the interplay between the two key functional components of the molecule: the nitrile group (—C≡N) and the tetrahydropyran (THP) ring.
-
The Nitrile Group: The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[1][2] This inherent electrophilicity is the foundation for the diverse reactions discussed herein, including hydrolysis, reduction by hydrides, and addition of organometallic species.[3] A resonance structure can be drawn that places a positive charge on the carbon, highlighting its reactivity.[3]
-
The Tetrahydropyranyl (THP) Group: The THP ring in this context is not a protecting group for an alcohol but rather a bulky, aliphatic substituent. However, its chemical stability is analogous to that of a THP ether. THP ethers are known to be stable under a wide range of non-acidic conditions, including strongly basic media, and are resistant to organometallic reagents (like Grignard reagents) and metal hydrides (like LiAlH₄), especially at or below room temperature.[4][5] Conversely, the acetal linkage in THP ethers is highly labile to aqueous acid.[4][6] While our molecule has a C-C linkage, the principles of reagent compatibility with the THP ring remain a crucial consideration in synthetic planning.
The strategic selection of reagents for nitrile modification must therefore account for the stability profile of the THP ring to ensure the integrity of the core structure.
Key Transformations of the Nitrile Group
The electrophilic carbon of the nitrile group is a hub for several high-yield transformations that are fundamental in medicinal chemistry for creating amines, ketones, and carboxylic acids.
Reduction to Primary Amines
The conversion of nitriles to primary amines (R-CN → R-CH₂NH₂) is a cornerstone of synthetic chemistry, providing access to key building blocks for countless pharmaceuticals.
Mechanistic Rationale: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are required for this transformation. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[1][7] The first addition breaks one π-bond, forming an imine anion intermediate. This intermediate is stabilized by complexation with the aluminum species, which maintains the electrophilicity of the carbon.[7] A second hydride addition then occurs, breaking the remaining π-bond to yield a dianion intermediate.[1][2] A final aqueous acidic workup protonates the dianion to furnish the primary amine.[7][8]
Causality in Protocol Design:
-
Reagent Choice: LiAlH₄ is used because it is a potent reducing agent capable of reducing the highly stable C≡N triple bond. Milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough.[8]
-
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are mandatory. LiAlH₄ reacts violently with protic solvents like water or alcohols.
-
Workup: A careful, sequential addition of water and then acid (or base) is critical to safely quench the excess LiAlH₄ and its aluminum byproducts before protonating the amine product.
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen.
-
Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (2.0 equivalents) at 0 °C (ice bath).
-
Substrate Addition: this compound (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred slurry at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by TLC or LC-MS.
-
Quenching: After cooling to 0 °C, the reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water until a granular precipitate of aluminum salts forms.
-
Isolation: The resulting slurry is filtered, and the solid residue is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.
| Reducing Agent | Typical Conditions | Product | Key Considerations |
| LiAlH₄ | 1) THF or Et₂O, 0 °C to reflux; 2) H₂O workup | Primary Amine | Highly reactive, requires anhydrous conditions.[9] |
| Catalytic Hydrogenation | H₂ (high pressure), Raney Ni or Pd/C catalyst, NH₃ | Primary Amine | Can lead to secondary amine byproducts; NH₃ suppresses this.[9] |
| BH₃·THF | THF, reflux | Primary Amine | A milder alternative to LiAlH₄; often requires heating.[9] |
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Start -> Reagent [label="1. Add substrate\nto reagent at 0°C"]; Reagent -> Intermediate [label="2. Reflux\n(Hydride Additions)"]; Intermediate -> Workup [label="3. Quench\nat 0°C"]; Workup -> Product [label="4. Isolate"]; }
Caption: General workflow for the LiAlH₄ reduction of the nitrile.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles provides a direct route to carboxylic acids, proceeding through an amide intermediate.[2][7] This transformation can be achieved under either acidic or basic conditions, a choice with significant consequences for the THP-containing substrate.
Mechanistic Rationale (Acid-Catalyzed): The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[10][11] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers results in an imidic acid, which then tautomerizes to the more stable amide intermediate.[10] Under continued heating in aqueous acid, the amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[11]
Mechanistic Rationale (Base-Catalyzed): Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon without prior activation.[2][7] This forms an imine anion, which is protonated by water to give an imidic acid. Tautomerization again yields the amide intermediate. Further hydrolysis of the amide under basic conditions produces a carboxylate salt, which must be acidified in a separate workup step to yield the final carboxylic acid.[2]
Causality in Protocol Design:
-
Choice of Catalyst (Acid vs. Base): This is the most critical decision for this compound. Strong aqueous acid (e.g., H₂SO₄, HCl) will hydrolyze the nitrile but will also cleave the THP ring , as it is an acid-labile acetal. Therefore, if preservation of the THP moiety is desired, base-catalyzed hydrolysis is the mandatory choice.
-
Temperature: Both methods typically require heating to drive the hydrolysis of the stable amide intermediate to completion.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equivalent).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 equivalents).
-
Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 8-16 hours. The reaction can be monitored by the disappearance of the starting material (TLC, GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl.
-
Isolation: Extract the resulting acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(Tetrahydro-2H-pyran-2-YL)acetic acid.
Caption: Key stages of base-catalyzed nitrile hydrolysis to an amide and then a carboxylate.
Reaction with Grignard Reagents to form Ketones
The addition of organometallic compounds, such as Grignard reagents (R-MgX), to nitriles is a powerful method for carbon-carbon bond formation, ultimately yielding ketones after an acidic workup.[12][13]
Mechanistic Rationale: The Grignard reagent acts as a potent carbon nucleophile.[14][15] The carbanionic 'R' group attacks the electrophilic carbon of the nitrile, forming a resonance-stabilized imine anion, which is coordinated to the MgX⁺ cation.[7] This intermediate is stable and does not react further with a second equivalent of the Grignard reagent. The subsequent addition of aqueous acid hydrolyzes the imine.[1][7] This hydrolysis is the reverse of imine formation: protonation of the nitrogen activates the carbon for water attack, eventually leading to the expulsion of ammonia and formation of the ketone.[16]
Causality in Protocol Design:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of acidic protons from water, alcohols, or carboxylic acids.[14] Therefore, all glassware must be flame-dried, and all solvents and reagents must be scrupulously anhydrous.
-
Workup: An acidic workup is required to hydrolyze the stable magnesium imine salt intermediate to the final ketone product.[7] This step will also cleave the THP ring. If preservation of the THP ring is critical, alternative, non-hydrolytic methods would need to be explored to cleave the C=N bond, which are outside the scope of this standard transformation.
-
Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet. Add magnesium turnings (1.1 equivalents) to the flask.
-
Grignard Formation: Add a small portion of a solution of the desired alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by bubbling), a small crystal of iodine or gentle warming may be used for initiation. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition, stir for 30-60 minutes.
-
Nitrile Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Workup & Hydrolysis: Cool the reaction mixture to 0 °C and pour it slowly onto a mixture of crushed ice and dilute aqueous acid (e.g., 1 M HCl).
-
Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone product.
Conclusion
The nitrile group of this compound offers reliable and predictable reactivity, serving as a synthetic linchpin for accessing primary amines, carboxylic acids, and ketones. The dominant consideration for any transformation is the stability of the accompanying THP ring. The selection between acid- and base-catalyzed hydrolysis, for instance, is not a matter of preference but a strategic choice dictated by the desired fate of the THP moiety. Similarly, the robust, non-acidic conditions of reduction and Grignard addition are fully compatible with the THP structure, only for the acidic workup to present a potential deprotection event. A thorough understanding of these reaction mechanisms and stability profiles allows the medicinal or process chemist to expertly manipulate this versatile building block in the synthesis of complex molecular targets.
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-
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-
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-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]
-
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-
PubMed. (1981). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Farmatsiia. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
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An In-Depth Technical Guide on the Tetrahydropyran Moiety in 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: From Protecting Group to Structural Scaffold
Executive Summary
The tetrahydropyran (THP) ring is a ubiquitous structural motif in organic chemistry, renowned for its role as a robust protecting group for alcohols. However, its function extends far beyond temporary masking of reactivity. In molecules such as 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, the THP ring serves not as a protecting group, but as a core structural scaffold. This guide dissects the multifaceted role of the THP moiety in this specific chemical context, exploring its influence on physicochemical properties, conformational stability, and its utility as a foundational building block in synthetic chemistry. We will also examine the synergistic interplay between the stable, drug-like THP scaffold and the versatile, reactive acetonitrile functional group, a combination of significant interest to researchers in medicinal chemistry and drug development.
The Tetrahydropyran (THP) Group: A Chemist's Shield
The Imperative of Protecting Groups in Synthesis
In the intricate art of multi-step organic synthesis, a common challenge is the presence of multiple reactive functional groups within a single molecule. A reagent intended to react at one site may instead react with another, more reactive functional group, leading to undesired side products. To orchestrate the desired sequence of transformations, chemists employ "protecting groups"[1]. A protecting group is a chemical moiety that temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions. After the desired chemistry is performed elsewhere in the molecule, the protecting group is removed to restore the original functionality[1][2].
The THP Group as an Acetal Protecting Group
The 2-tetrahydropyranyl (THP) group is a classic and widely used protecting group for hydroxyl functionalities[3][4][5]. It is installed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis[3][6].
Mechanism of Protection:
-
The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the double bond of DHP.
-
This protonation forms a resonance-stabilized carbocation, with the positive charge delocalized onto the adjacent oxygen atom[6].
-
The alcohol's oxygen atom acts as a nucleophile, attacking the carbocationic center.
-
Deprotonation of the resulting oxonium ion yields the THP ether, which is technically an acetal[2].
The formation of this acetal is key to its stability. THP ethers are exceptionally stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard reagents), hydrides, and various oxidizing and reducing agents[4][7]. This broad stability profile makes the THP group invaluable in complex synthetic pathways.
Deprotection: Releasing the Hydroxyl Group
The removal of the THP group is typically achieved through acid-catalyzed hydrolysis[3][5]. The mechanism is essentially the reverse of the protection step. Treatment with aqueous acid regenerates the alcohol and produces 5-hydroxypentanal as a byproduct[3]. A variety of acidic conditions can be employed, from mineral acids to milder catalysts like pyridinium p-toluenesulfonate (PPTS), allowing for selective deprotection in the presence of other acid-sensitive groups[3][8][9].
Caption: General workflow of using the THP group for alcohol protection.
This compound: A Structural Analysis
While the THP moiety is famous as a protecting group, it is crucial to recognize its role in the title compound, this compound. Here, the acetonitrile group (-CH₂CN) is attached directly via a carbon-carbon bond to the C2 position of the THP ring. The THP ring is not protecting another functional group; it is the core scaffold.
Caption: Chemical structure of the title compound.
The THP Ring as a Stable Scaffold
The saturated six-membered tetrahydropyran ring is a common feature in many natural products and pharmaceuticals[10][11]. Its role in this compound is primarily structural:
-
Conformational Rigidity: The THP ring predominantly adopts a low-energy chair conformation, similar to cyclohexane[3]. This provides a defined three-dimensional geometry, which is a critical parameter in drug design for optimizing binding interactions with biological targets.
-
Physicochemical Modulation: The ether oxygen atom within the ring significantly influences the molecule's properties. It can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological macromolecules compared to a purely carbocyclic analogue like cyclohexylacetonitrile.
-
Metabolic Stability: Saturated cyclic systems like tetrahydropyran are often metabolically more stable than aromatic or unsaturated rings, making them desirable scaffolds in drug development to improve pharmacokinetic profiles.
The Acetonitrile Group: A Hub of Reactivity
The nitrile functional group (-C≡N) is a versatile and powerful tool in organic synthesis[12][13]. Its carbon atom is electrophilic due to the strong electron-withdrawing effect of the triply bonded nitrogen atom, making it susceptible to nucleophilic attack[14][15][16]. This allows the nitrile group to be converted into a wide array of other functional groups.
Synthetic Utility and Transformations
The true value of this compound lies in the combination of its stable, drug-like scaffold and its synthetically versatile nitrile handle. The THP ring provides the core structure, while the nitrile group serves as a point for elaboration and diversification.
Key Transformations of the Nitrile Group
The nitrile moiety can undergo several fundamental reactions, each leading to a different class of compounds[13][16]:
-
Reduction to Primary Amines: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine (R-CH₂NH₂)[15][16]. This introduces a basic nitrogen atom, a common feature in many active pharmaceutical ingredients (APIs).
-
Hydrolysis to Carboxylic Acids: Under either acidic or basic aqueous conditions, the nitrile can be hydrolyzed, first to an amide intermediate and then to a carboxylic acid (R-COOH)[12][14]. This allows for the introduction of an acidic functional group or a precursor for esters and amides.
-
Addition of Organometallic Reagents: Grignard reagents (R'-MgX) add to the electrophilic nitrile carbon to form an imine intermediate, which upon aqueous workup yields a ketone (R-CO-R')[12][15]. This is a powerful method for carbon-carbon bond formation.
Caption: Key synthetic transformations of the nitrile group in the title compound.
Experimental Protocols
Protocol: Synthesis of 2-(1-Hydroxycyclohexyl)acetonitrile to a THP-Protected Analogue
Objective: To protect the hydroxyl group of 2-(1-hydroxycyclohexyl)acetonitrile using dihydropyran.
Materials:
-
2-(1-hydroxycyclohexyl)acetonitrile
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (TsOH) or another acid catalyst
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(1-hydroxycyclohexyl)acetonitrile in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add 3,4-dihydro-2H-pyran (typically 1.1 to 1.5 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure THP-protected compound[17].
Protocol: General Procedure for Acid-Catalyzed Deprotection of a THP Ether
This protocol describes the removal of a THP protecting group to regenerate the parent alcohol[3][5].
Objective: To cleave a THP ether and restore the alcohol functionality.
Materials:
-
THP-protected alcohol
-
Methanol or a THF/water solvent system
-
Pyridinium p-toluenesulfonate (PPTS) or acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the THP-protected alcohol in methanol (or a suitable solvent mixture like THF/water).
-
Add a catalytic amount of an acid catalyst, such as PPTS.
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography if necessary.
Data Summary
| Property | Data | Reference(s) |
| Chemical Name | This compound | [18],[19] |
| CAS Number | 75394-84-2 | [18],[19] |
| Molecular Formula | C₇H₁₁NO | [18] |
| Molecular Weight | 125.17 g/mol | [20] |
| Appearance | Typically a liquid or low-melting solid | [17],[19] |
| Primary Utility | Synthetic intermediate, building block | [21],[19] |
Conclusion
The role of the tetrahydropyran group in this compound is fundamentally different from its more common application as a protecting group. In this context, the THP ring functions as a stable, conformationally defined structural scaffold that imparts desirable physicochemical properties for drug development. It serves as a robust anchor for the highly versatile acetonitrile group, which acts as a synthetic handle for a multitude of chemical transformations. This synergy between a stable, drug-like core and a reactive functional group makes this compound and related structures valuable building blocks for medicinal chemists and researchers aiming to synthesize novel and complex molecular architectures. Understanding this dual nature of the THP moiety—as both a protector and a foundational scaffold—is essential for its strategic application in modern organic synthesis.
References
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Wikipedia. Tetrahydropyran. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
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Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
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Fiveable. Chemistry of Nitriles. Organic Chemistry Class Notes. [Link]
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American Chemical Society Publications. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
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OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
YouTube. (2019). THP group for protecting alcohols. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
YouTube. (2019). synthesis & cleavage of THP ethers. [Link]
-
Mol-Instincts. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. [Link]
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ChemBK. This compound. [Link]
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Vicente, R. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]
-
Semantic Scholar. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]
-
NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]
-
Al-Naggar, A. A., et al. (2010). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. [Link]
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Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]
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Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]
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An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (CAS No. 75394-84-2) is a heterocyclic building block of growing interest in the field of organic synthesis and medicinal chemistry. Characterized by a saturated six-membered tetrahydropyran (THP) ring directly connected to an acetonitrile moiety via a carbon-carbon bond, this compound offers a unique combination of structural features. The THP ring, a common motif in numerous natural products and pharmaceuticals, provides a degree of conformational rigidity and can influence physicochemical properties such as solubility and metabolic stability.[1] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a valuable synthon for the construction of more complex molecular architectures.[2][3]
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key chemical transformations, and its potential as a strategic intermediate in drug development programs. While literature specifically detailing this exact molecule is not abundant, this guide will draw upon established principles of organic chemistry and documented reactions of closely related analogues to provide a robust and practical resource for the research scientist.
Physicochemical Properties and Structural Elucidation
A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 75394-84-2 | [4][5][6] |
| Molecular Formula | C₇H₁₁NO | [4][5][6] |
| Molecular Weight | 125.17 g/mol | [Calculated] |
| Appearance | White powder | [2] |
| Storage | Sealed and preserved | [2] |
Structural Confirmation: Due to the absence of publicly available spectroscopic data for this specific compound, the following are predicted spectral characteristics based on its structure and data from analogous compounds. These should be used as a guide and confirmed by experimental data.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the diastereotopic methylene protons of the pyran ring (δ 1.4-1.9 ppm). The protons adjacent to the ring oxygen would appear at a lower field (δ 3.4-4.0 ppm). The proton on the carbon bearing the cyanomethyl group (C2) would likely be a multiplet in the region of δ 3.5-4.2 ppm. The methylene protons of the acetonitrile group would appear as a doublet of doublets or a multiplet around δ 2.5-2.8 ppm.
-
¹³C NMR: The carbon spectrum would show six signals for the pyran ring, with the carbon attached to the ring oxygen (C6) appearing around δ 65-70 ppm and the anomeric carbon (C2) appearing in the region of δ 70-80 ppm. The nitrile carbon is expected to have a chemical shift in the range of δ 117-125 ppm.
-
IR Spectroscopy: Key infrared absorption bands would include a sharp, medium-intensity peak for the nitrile C≡N stretch around 2240-2260 cm⁻¹, and strong C-O stretching bands for the ether linkage in the tetrahydropyran ring in the region of 1050-1150 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation would likely involve the loss of the cyanomethyl group or fragmentation of the tetrahydropyran ring.
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and chemically sound approach involves the nucleophilic substitution of a 2-halotetrahydropyran with a cyanide salt. This method is analogous to the well-established synthesis of nitriles from alkyl halides and is supported by the principles of C-glycoside synthesis where a carbon-carbon bond is formed at the anomeric position.[5][7][8]
reactant1 [label="2-Chlorotetrahydropyran"]; reactant2 [label="Sodium Cyanide (NaCN)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Polar Aprotic Solvent\n(e.g., DMSO, DMF)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
reactant1 -> product [label="SN2 Reaction", fontcolor="#34A853"]; reactant2 -> product; solvent -> product [style=dotted, arrowhead=none]; }
Proposed synthetic route to this compound.
Field-Proven Insights on the Synthetic Approach
The choice of a 2-halotetrahydropyran, such as 2-chlorotetrahydropyran, as the electrophile is strategic. The halogen at the anomeric position is activated towards nucleophilic substitution. Sodium or potassium cyanide serves as a robust and readily available source of the cyanide nucleophile. The reaction is best carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to ensure the solubility of the cyanide salt and to promote an Sₙ2 reaction pathway.[8][9][10] The use of an ethanolic solvent is also a possibility, though care must be taken to minimize the presence of water, which could lead to the formation of 2-hydroxytetrahydropyran as a byproduct.[8]
Experimental Protocol (Hypothetical, based on analogous reactions)
Reaction: Nucleophilic substitution of 2-chlorotetrahydropyran with sodium cyanide.
Materials:
-
2-Chlorotetrahydropyran
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask to form a slurry.
-
Addition of Electrophile: While stirring under a nitrogen atmosphere, add 2-chlorotetrahydropyran (1.0 equivalent) dropwise to the slurry at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired this compound.
Self-Validating System: The success of this protocol can be validated at each stage. The disappearance of the starting material (2-chlorotetrahydropyran) can be monitored by TLC or GC. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the predicted values.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the versatile reactivity of its nitrile group. This functionality can be readily converted into other key functional groups, providing access to a diverse range of downstream products.
start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
amine [label="2-(Tetrahydro-2H-pyran-2-yl)ethanamine"]; acid [label="2-(Tetrahydro-2H-pyran-2-yl)acetic acid"]; amide [label="2-(Tetrahydro-2H-pyran-2-yl)acetamide"];
start -> amine [label="Reduction\n(e.g., LiAlH₄, H₂/Ni)", fontcolor="#EA4335"]; start -> acid [label="Hydrolysis (acidic or basic)", fontcolor="#34A853"]; acid -> amide [label="Amide Coupling", style=dotted]; start -> amide [label="Partial Hydrolysis", style=dotted]; }
Key transformations of the cyanomethyl group.
Reduction to Primary Amines
The reduction of the nitrile to a primary amine is a particularly valuable transformation in drug discovery, as the resulting 2-(tetrahydro-2H-pyran-2-yl)ethanamine can be incorporated into various scaffolds. This reduction can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or a palladium catalyst).
A notable example of the utility of a related amine is found in U.S. Patent 8,778,951 B2, which describes the synthesis of bipyridine diamine derivatives. In this patent, the structurally similar tetrahydro-2H-pyran-4-carbonitrile is reduced to dideutero-(tetrahydro-2H-pyran-4-yl)methanamine using aluminum(III) lithium deuteride.[11] This amine is then used as a key building block in the synthesis of the final compounds. This example underscores the importance of the tetrahydropyranyl-methylamine motif in the development of novel therapeutics.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-2-yl)acetic acid. Partial hydrolysis can also afford the primary amide, 2-(tetrahydro-2H-pyran-2-yl)acetamide. These carboxylic acid and amide derivatives are also valuable intermediates for further functionalization, such as in amide bond-forming reactions.
Applications in Drug Development
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its incorporation can lead to improved pharmacokinetic properties. The 2-cyanomethyl substituent provides a versatile point of attachment for building out molecular complexity and exploring structure-activity relationships (SAR).
While specific examples of marketed drugs containing the this compound core are not readily identifiable, its potential as a building block is significant. The derived amine, 2-(tetrahydro-2H-pyran-2-yl)ethanamine, can be used in the synthesis of:
-
Kinase inhibitors: Many kinase inhibitors feature amine functionalities for interaction with the hinge region of the kinase domain.
-
GPCR modulators: Amine groups are common pharmacophoric elements in ligands for G-protein coupled receptors.
-
Enzyme inhibitors: The amine can serve as a key binding element or as a precursor to other functional groups that interact with an enzyme's active site.
The general application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where it can be used to construct complex heterocyclic systems.[4][12]
Safety and Handling
No specific safety data sheet (SDS) for this compound (CAS 75394-84-2) was found in the public domain. Therefore, it should be handled with the precautions appropriate for a novel research chemical. Based on its structure, the following hazards should be considered:
-
Nitrile Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or under certain chemical conditions (e.g., strong acid). Handle in a well-ventilated fume hood.
-
General Chemical Hazards: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
For disposal, follow local regulations for hazardous chemical waste. It is imperative to obtain and consult the specific SDS from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Although detailed literature on this specific compound is sparse, its synthesis can be reasonably achieved through nucleophilic substitution, and its synthetic utility is well-supported by the known reactivity of the cyanomethyl group. The derived amine, in particular, represents a key intermediate for the synthesis of a wide range of biologically active molecules. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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Recent Advances in the Chemical Synthesis of C-Glycosides. ACS Publications. [Link]
-
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile - MySkinRecipes. MySkinRecipes. [Link]
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Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights - ChemComplex. ChemComplex. [Link]
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-
Recent Advances on the Synthesis of C-Glycosides from 1,2-Glycals. Thieme Connect. [Link]
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Overview of methods for glycosyl cyanide synthesis and proposed strategy using 1,6‐anhydrosugar ring‐opening. - ResearchGate. ResearchGate. [Link]
-
Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. Royal Society of Chemistry. [Link]
-
2-CYANO-6-METHOXYTETRAHYDROPYRAN, A USEFUL PROTECTED CYANOHYDRIN FOR 2-SUBSTITUTED CYCLOHEXENONE SYNTHESIS'. HETEROCYCLES, Vol 25, 1987. [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. MDPI. [Link]
-
This compound - ChemBK. ChemBK. [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PubMed Central. National Institutes of Health. [Link]
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This compound [75394-84-2] | Chemsigma. Chemsigma. [Link]
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75394-84-2 this compound. Chemsigma. [Link]
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This compound [75394-84-2] | Chemsigma. Chemsigma. [Link]
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Tetrahydropyran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Production method for tetrahydro-2h-pyran derivative - Google Patents.
-
Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. [Link]
-
What is nucleophilic substitution? - Chemguide. Chemguide. [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. Chemguide. [Link]
- US Patent for Substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors.
-
Nucleophilic Substitution Reaction - Halogen Derivatives of Alkane- Chemistry Class 12. YouTube. [Link]
-
Tetrahydropyran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
United States Patent. Googleapis. [Link]
-
Biocatalytic tandem multicomponent reactions for one-pot synthesis of 2-Amino-4H-Pyran library and in vitro biological evaluation - ResearchGate. ResearchGate. [Link]
-
Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH. National Institutes of Health. [Link]
-
WO 2020/039025 A1. Googleapis. [Link]
- Preparation method of optically active diamine compound - Google Patents.
-
The Reaction of Alkyl Halides with Cyanide Ions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Nucleophilic substitution reactions with cyanide - YouTube. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetic acid from 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
<_ / _>
Abstract
This document provides a comprehensive guide for the synthesis of 2-(tetrahydro-2H-pyran-2-yl)acetic acid, a valuable carboxylic acid derivative, from its corresponding nitrile precursor, 2-(tetrahydro-2H-pyran-2-YL)acetonitrile. The tetrahydropyran (THP) moiety is a common structural motif in numerous natural products and pharmacologically active compounds, making this synthetic transformation highly relevant to researchers in drug discovery and organic synthesis.[1] This application note details two primary and robust methodologies for the hydrolysis of the nitrile: acid-catalyzed and base-catalyzed hydrolysis. We will delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting. The information presented herein is designed to be a practical resource for laboratory chemists, enabling the efficient and high-yielding synthesis of the target carboxylic acid.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry, offering a reliable route to introduce the carboxyl functional group.[2][3] The starting material, this compound, is a versatile building block. The tetrahydropyran (THP) ring system is a prevalent feature in a wide array of bioactive molecules.[1] The hydrolysis of the nitrile group in this specific substrate proceeds through an amide intermediate, which is then further hydrolyzed to the desired carboxylic acid.[4][5][6] This two-stage process can be effectively catalyzed by either acid or base, with each method presenting its own set of advantages and considerations.[6]
The choice between acidic or basic conditions often depends on the overall stability of the substrate and the desired final product form (the free acid or its salt).[3][6] This guide will provide the necessary details for researchers to make an informed decision and successfully execute this important synthesis.
Mechanistic Overview
The hydrolysis of a nitrile to a carboxylic acid is a two-part process, regardless of whether it is catalyzed by acid or base. The initial step involves the hydration of the nitrile to form an amide, which is then subsequently hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[4][5][6]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[7][8][9] Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate.[4][5] This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[5]
Caption: Acid-Catalyzed Nitrile Hydrolysis Workflow.
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as hydroxide, the reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[4][7][9] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the more stable amide.[4][7] The amide intermediate is then hydrolyzed under basic conditions, involving another nucleophilic attack by hydroxide, to form a carboxylate salt.[4][10] A final acidification step is required to obtain the free carboxylic acid.[6]
Caption: Base-Catalyzed Nitrile Hydrolysis Workflow.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is generally effective for a wide range of nitriles and directly yields the carboxylic acid upon workup.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Acid Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 5-10 mL per gram of nitrile). The addition of acid is exothermic, so it should be done slowly and with cooling if necessary.
-
Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove the carboxylic acid product into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it with concentrated HCl until the pH is ~1-2. The carboxylic acid should precipitate out if it is a solid, or it can be extracted with fresh organic solvent.
-
If extracted, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 2-(tetrahydro-2H-pyran-2-yl)acetic acid. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis
This method is advantageous when the starting material or product is sensitive to strong acids. It initially forms the carboxylate salt, which is then protonated in a separate step.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (H₂O) or a mixture of water and a co-solvent like ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%). A co-solvent like ethanol can be added to improve solubility.
-
Reflux: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-8 hours. Monitor the reaction by TLC. The evolution of ammonia gas is an indicator of reaction progress.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
The carboxylic acid may precipitate out. If so, collect it by vacuum filtration. If not, extract the aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude 2-(tetrahydro-2H-pyran-2-yl)acetic acid. Recrystallization or column chromatography can be used for further purification.
Data Summary and Comparison
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Initial Product | Carboxylic acid | Carboxylate salt |
| Workup | Neutralization with base, then acidification | Acidification |
| Reaction Time | Typically 2-6 hours | Typically 2-8 hours |
| Advantages | Direct formation of the carboxylic acid | Milder conditions for acid-sensitive substrates |
| Disadvantages | Harsh conditions, potential for side reactions | Requires a final acidification step |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material or the amide intermediate after the recommended reflux time, the reaction time can be extended. For base-catalyzed hydrolysis, ensuring a sufficient excess of the base is crucial.
-
Low Yield: Poor extraction efficiency can lead to low yields. Ensure thorough extraction with an appropriate solvent. For the base-catalyzed method, complete acidification is necessary to precipitate or extract the carboxylic acid.
-
Side Reactions: The tetrahydropyran (THP) group is generally stable to the conditions described. However, the THP group is an acetal and can be cleaved under strongly acidic conditions, especially at elevated temperatures for prolonged periods.[11][12] If cleavage of the THP group is observed, using milder acidic conditions (e.g., aqueous acetic acid) or switching to the base-catalyzed method is recommended.
-
Purification Challenges: If the crude product is an oil, column chromatography is the preferred method of purification. A solvent system of ethyl acetate/hexanes is often effective. If the product is a solid, recrystallization from a suitable solvent (e.g., water, or a mixture of ethyl acetate and hexanes) can provide a highly pure product.
Conclusion
The synthesis of 2-(tetrahydro-2H-pyran-2-yl)acetic acid from its nitrile precursor is a robust and reliable transformation that can be achieved through either acid- or base-catalyzed hydrolysis. The choice of method will depend on the specific requirements of the synthesis, including the stability of other functional groups present in the molecule. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently and efficiently prepare this valuable carboxylic acid for their ongoing research and development endeavors.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
Chemguide. Hydrolysing Nitriles. [Link]
-
JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
MedCrave online. Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. [Link]
-
Wikipedia. Protecting group. [Link]
-
Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Application Notes and Protocols: Hydrolysis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile to 2-(Tetrahydro-2H-pyran-2-YL)acetic acid
Abstract
This document provides a comprehensive guide for the hydrolysis of 2-(tetrahydro-2H-pyran-2-YL)acetonitrile to its corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-2-YL)acetic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. We present detailed protocols for both acidic and basic hydrolysis, elucidating the underlying chemical mechanisms and offering insights into experimental design, reaction monitoring, work-up procedures, and product purification. Furthermore, this guide emphasizes critical safety considerations, particularly when handling nitrile-containing compounds.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and synthetic compounds of medicinal importance.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The target molecule of this guide, 2-(tetrahydro-2H-pyran-2-YL)acetic acid, serves as a valuable building block in organic synthesis, enabling the introduction of the THP-acetic acid side chain onto more complex molecular scaffolds. The hydrolysis of the nitrile precursor, this compound, is a fundamental and efficient method for its preparation.
Mechanistic Overview: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a classic organic transformation that can be achieved under either acidic or basic conditions.[2] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[3][4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[5][6] This activation allows for the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of a protonated amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[6] The formation of the ammonium ion in the final step drives the reaction to completion, rendering the overall process irreversible.[5][7]
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[3][4] Protonation of the resulting negatively charged nitrogen intermediate by water yields an imidic acid, which then tautomerizes to the amide.[3] The amide is then further hydrolyzed under the basic conditions to a carboxylate salt.[5] A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[2][5]
Experimental Protocols
This section provides detailed, step-by-step protocols for both acidic and basic hydrolysis of this compound.
Safety First: Handling Nitriles and Corrosives
WARNING: Organic nitriles are toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[8][10] Strong acids and bases are corrosive and should be handled with extreme care. An emergency eyewash and safety shower must be readily accessible.[11]
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol employs dilute hydrochloric acid to effect the hydrolysis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent like Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and a 6 M solution of hydrochloric acid (prepared by diluting concentrated HCl with deionized water). The volume of the acid solution should be sufficient to ensure effective stirring (approximately 10-20 volumes relative to the nitrile).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(tetrahydro-2H-pyran-2-YL)acetic acid.
-
Purification:
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol utilizes sodium hydroxide for the hydrolysis, followed by an acidic workup.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Methanol or Ethanol (optional, to improve solubility)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in methanol or ethanol (approximately 10 volumes). Add a 10% aqueous solution of sodium hydroxide (approximately 2 volumes).[12]
-
Heating: Heat the reaction mixture to reflux (approximately 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 16-24 hours.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.[12]
-
Dilute the residue with deionized water and transfer to a separatory funnel.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material or non-acidic impurities.[12]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.[12]
-
Extract the product from the acidified aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(tetrahydro-2H-pyran-2-YL)acetic acid.
-
Purification:
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation and Comparison
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Intermediate | Protonated Amide | Carboxylate Salt |
| Work-up | Extraction followed by neutralization | Solvent removal, acidification, extraction |
| Final Product (before workup) | Carboxylic Acid and Ammonium Salt | Carboxylate Salt and Ammonia |
| Key Advantage | Direct formation of the carboxylic acid | Can sometimes be milder for sensitive substrates |
| Key Disadvantage | Harsh conditions may not be suitable for all substrates | Requires an additional acidification step |
Workflow Visualization
Caption: Comparative workflow for acidic and basic hydrolysis.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the acid or base. For base-catalyzed hydrolysis, ensuring the complete removal of the alcohol co-solvent before acidification is crucial for efficient extraction of the final product.
-
Low Yield: Low yields can result from incomplete extraction. Ensure the pH of the aqueous layer is correctly adjusted during the work-up. For basic hydrolysis, acidify to a pH of 2-3 to ensure the carboxylic acid is fully protonated. For acidic hydrolysis, a basic wash (e.g., with NaHCO₃) can help remove any remaining acidic starting material from the organic layer.
-
Product Purity: If the crude product is impure, purification by column chromatography is recommended. A variety of solvent systems can be employed, typically starting with a non-polar eluent and gradually increasing the polarity.
Conclusion
The hydrolysis of this compound to 2-(tetrahydro-2H-pyran-2-YL)acetic acid is a robust and reliable transformation. The choice between acidic and basic conditions will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely perform this important synthetic step.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Química Organica.org. Acid hydrolysis of Nitriles. [Link]
-
JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
LibreTexts Chemistry. Chemistry of Nitriles. [Link]
-
Chemguide. Hydrolysing Nitriles. [Link]
-
MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
United Chemical. Crucial Safety Measures When Working with Sodium Cyanide. [Link]
-
University of Illinois Division of Research Safety. Cyanides. [Link]
-
University of California, Santa Barbara. Safety Module: Cyanides. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link]
-
MedCrave. Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. [Link]
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- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 7. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Note: High-Fidelity Reduction of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile to 2-(Tetrahydro-2H-pyran-2-YL)ethanamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile to the corresponding primary amine, 2-(Tetrahydro-2H-pyran-2-YL)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules where the tetrahydropyran (THP) moiety serves as a versatile structural motif. We will explore two primary, field-proven methodologies: stoichiometric reduction using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation with Raney® Nickel. The document elucidates the mechanistic underpinnings of each method, offers step-by-step experimental protocols, and discusses the critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Significance of the Transformation
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis.[1] The target molecule, 2-(Tetrahydro-2H-pyran-2-YL)ethanamine, incorporates the tetrahydropyran (THP) ring, a privileged scaffold found in numerous natural products and pharmaceuticals.[2] The primary amine functionality serves as a key synthetic handle for subsequent modifications, such as amide bond formation, alkylation, or construction of more complex heterocyclic systems.
The choice of reductive method is paramount and depends on factors such as substrate compatibility with functional groups, desired selectivity, scalability, and safety considerations. While numerous reagents can effect this transformation, Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation represent the most robust and widely adopted strategies for achieving high conversion rates for aliphatic nitriles like the one .[3][4]
Mechanistic Overview: Pathways to the Primary Amine
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. Both LiAlH₄ and catalytic hydrogenation proceed through an imine intermediate, but the source of the hydride and the reaction environment differ significantly.
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a potent, non-selective reducing agent that serves as a source of hydride ions (H⁻).[4] The reduction of a nitrile to a primary amine requires two equivalents of the hydride.[5]
The mechanism proceeds in two main stages:
-
First Hydride Attack: A hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms a metalated imine anion intermediate.[5][6]
-
Second Hydride Attack: A second hydride equivalent attacks the imine carbon, leading to a dianion species.[5][7]
-
Hydrolysis (Workup): The reaction is quenched by the careful addition of water and/or acid. This protonates the dianion to yield the final primary amine.[6][8]
Caption: LiAlH₄ reduction of a nitrile to a primary amine.
Catalytic Hydrogenation
Catalytic hydrogenation is a heterogeneous process that utilizes a metal catalyst (e.g., Raney Nickel) and a hydrogen source.[3] This method is often considered "greener" and safer for large-scale operations.
The generally accepted mechanism involves:
-
Adsorption: Both the nitrile and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed nitrile is reduced in a stepwise manner. The C≡N triple bond is first reduced to an imine (R-CH=NH), which remains adsorbed on the catalyst surface.[1]
-
Further Reduction & Desorption: The imine intermediate is rapidly hydrogenated further to the primary amine (R-CH₂-NH₂), which then desorbs from the catalyst surface.
A critical challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[9][10] This occurs when the intermediate imine reacts with an already-formed primary amine molecule before it can be fully reduced.[3] This side reaction can often be suppressed by adding ammonia to the reaction mixture, which competitively adsorbs to the catalyst and shifts the equilibrium away from secondary amine formation.[10]
Caption: General workflow for catalytic hydrogenation.
Experimental Protocols
Safety First: Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and impervious gloves, must be worn at all times.[11][12] All operations, especially those involving LiAlH₄ and Raney Nickel, should be conducted in a certified chemical fume hood.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is highly effective for small to medium-scale synthesis and is known for its high yields. However, extreme caution is required due to the pyrophoric nature of LiAlH₄.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 125.17 | 5.0 g | 39.9 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.3 g | 60.6 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Ethyl Acetate | - | ~20 mL | - | - |
| Water (H₂O) | 18.02 | 2.3 mL | - | - |
| 15% (w/v) Sodium Hydroxide (NaOH) solution | - | 2.3 mL | - | - |
| Water (H₂O) | 18.02 | 6.9 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Purge the entire system with dry nitrogen gas.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF (100 mL) to the flask. Carefully add the Lithium Aluminum Hydride (2.3 g) in portions. Causality Note: Adding LiAlH₄ to the solvent, rather than the other way around, prevents clumping and ensures better dispersion.
-
Cooling: Cool the stirred suspension of LiAlH₄ in THF to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (5.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the cold LiAlH₄ suspension via an addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Critical Step): Cool the reaction mixture back down to 0 °C in an ice-water bath. Quench the excess LiAlH₄ using the Fieser method by adding reagents sequentially and dropwise with vigorous stirring:[13][14]
-
2.3 mL of water
-
2.3 mL of 15% NaOH solution
-
6.9 mL of water
-
Trustworthiness Note: This specific sequence is designed to precipitate the aluminum salts as a granular solid that is easy to filter, preventing the formation of a gelatinous emulsion that can trap the product.[15]
-
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. The grey suspension should turn into a white, filterable precipitate.
-
Isolation: Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude amine can be purified further by vacuum distillation to yield 2-(Tetrahydro-2H-pyran-2-YL)ethanamine as a clear oil.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This method is more amenable to larger scales and avoids pyrophoric reagents. Raney® Nickel is typically supplied as a slurry in water.[16]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 125.17 | 10.0 g | - |
| Raney® Nickel (50% slurry in water) | - | ~5 g (wet weight) | Catalyst loading is typically 10-20% by weight of substrate |
| Anhydrous Ethanol or Methanol | - | 200 mL | Solvent |
| Anhydrous Ammonia (gas) or Ammonium Hydroxide (28% aq.) | - | ~2-5 mL | Optional, but recommended to suppress side reactions[10] |
| Hydrogen Gas (H₂) | 2.02 | 50-100 psi | Supplied from a cylinder to a Parr-type hydrogenator |
Step-by-Step Procedure:
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspension and decantation with anhydrous ethanol or methanol (3 x 50 mL). Causality Note: This solvent exchange is critical to remove water, which can interfere with the reaction.
-
Reaction Setup: Add the washed Raney® Nickel, anhydrous ethanol (200 mL), and this compound (10.0 g) to a suitable hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Additive: Add ammonium hydroxide solution or saturate the solvent with ammonia gas. This step is crucial for maximizing the yield of the primary amine.[10]
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Begin vigorous stirring or shaking and heat the mixture to 40-60 °C. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases (usually 6-12 hours).
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Safety Note: Do not allow the filter cake to dry in the air, as Raney® Nickel can be pyrophoric.[17] Immediately quench the filter cake with plenty of water.
-
Purification: Concentrate the ethanolic filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford the desired 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.
Conclusion and Method Selection
Both LiAlH₄ reduction and catalytic hydrogenation are highly effective methods for preparing 2-(Tetrahydro-2H-pyran-2-YL)ethanamine.
-
LiAlH₄ is ideal for rapid, small-scale syntheses where its high reactivity and straightforward workup (when performed correctly) are advantageous. Its primary drawback is the significant safety hazard associated with handling a pyrophoric reagent.
-
Catalytic Hydrogenation with Raney® Nickel is the preferred method for larger-scale production due to its superior safety profile, lower cost, and environmental considerations. Careful control of reaction conditions and the use of ammonia are key to achieving high selectivity for the primary amine.
The choice between these protocols will ultimately be guided by the specific needs of the laboratory, including scale, available equipment, and safety infrastructure.
References
- Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- Nitrile reduction. Wikipedia.
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
- Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts.
- Video: Nitriles to Amines: LiAlH4 Reduction. JoVE.
- Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ScienceDirect.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Mechanism (LAH reduction nitrile to amine). ChemicalDesk.Com.
- reduction of nitriles. Chemguide.
- Nitrile to Amine - Common Conditions.
- Lithium Aluminum Hydride Safety. Princeton University Environmental Health and Safety.
- Catalyst-Dependent Selective Hydrogenation of Nitriles.
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
- A Report on Reagents and its Quenching Methods. Research and Reviews: Journal of Chemistry.
- Reactivity of Nitriles. Chemistry LibreTexts.
- Lithium aluminum hydride - Safety D
- Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry.
- How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube.
- Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow.
- Raney nickel reductions. Journal of the Indian Chemical Society.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
- Reagent Friday: Raney Nickel. Master Organic Chemistry.
- Recent Advances in the Synthesis of 2H-Pyrans.
Sources
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. ChemicalDesk.Com: Mechanism (LAH reduction nitrile to amine) [allchemist.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
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- 12. westliberty.edu [westliberty.edu]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Alkylation of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: A Detailed Guide to Application and Protocols
Introduction: The Synthetic Utility of α-Alkylated Cyanohydrins
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds is a cornerstone of molecular architecture, particularly in the development of complex pharmaceutical agents and agrochemicals.[1] Among the versatile synthons available to the synthetic chemist, protected cyanohydrins stand out as valuable intermediates.[1] The tetrahydropyranyl (THP) ether of glycolonitrile, 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, is a particularly useful building block. The temporary masking of the hydroxyl group as a THP ether imparts stability under a range of reaction conditions, while the nitrile functionality provides a handle for a variety of chemical transformations.
The true synthetic power of this reagent is unlocked through the deprotonation of the α-carbon, generating a potent nucleophile that can readily participate in alkylation reactions. This process allows for the introduction of a wide array of substituents at the α-position, leading to a diverse set of precursors for more complex molecular targets. This application note provides a comprehensive guide to the alkylation of this compound, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and addressing common challenges to empower researchers in their synthetic endeavors.
Mechanistic Rationale: The Power of the α-Cyano Carbanion
The successful alkylation of this compound hinges on the generation of a stabilized carbanion at the carbon atom alpha to the nitrile group. The electron-withdrawing nature of the cyano group significantly increases the acidity of the adjacent C-H bond, facilitating its removal by a strong, non-nucleophilic base.
The general mechanism proceeds in two key steps:
-
Deprotonation: A strong base, most commonly a lithium amide base such as lithium diisopropylamide (LDA), abstracts a proton from the α-carbon. This generates a resonance-stabilized carbanion, often referred to as a nitrile enolate. The negative charge is delocalized between the carbon and nitrogen atoms of the nitrile group, enhancing its stability and nucleophilicity.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking an electrophilic carbon center, typically an alkyl halide or an epoxide. This results in the formation of a new carbon-carbon bond and the desired α-alkylated product.
Figure 1: General mechanism for the alkylation of this compound.
The choice of base is critical to the success of this reaction. Strong, sterically hindered, non-nucleophilic bases like LDA are ideal as they efficiently deprotonate the substrate without competing in nucleophilic attack on the electrophile.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the alkylation of this compound with representative electrophiles. These protocols are designed to be self-validating, with clear instructions and checkpoints.
General Workflow
The overall experimental workflow for the alkylation reaction can be visualized as follows:
Figure 2: A generalized workflow for the alkylation protocol.
Protocol 1: Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
This protocol describes the alkylation using a reactive alkyl halide as the electrophile.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add diisopropylamine via syringe. Slowly add n-BuLi solution dropwise while maintaining the temperature at -78 °C. Stir the solution at 0 °C for 15-30 minutes to ensure complete formation of LDA.
-
Deprotonation: Cool the freshly prepared LDA solution back to -78 °C. In a separate flame-dried flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 30-60 minutes.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates completion of the reaction.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-benzylated product.
Protocol 2: Alkylation with an Epoxide (e.g., Propylene Oxide)
This protocol outlines the ring-opening of an epoxide, a class of electrophiles that introduces a β-hydroxyalkyl group.
Materials:
-
Same as Protocol 1, with propylene oxide replacing benzyl bromide.
-
Anhydrous THF should be freshly distilled from sodium/benzophenone.
Procedure:
-
LDA Preparation and Deprotonation: Follow steps 1 and 2 from Protocol 1.
-
Alkylation: Add propylene oxide (typically a slight excess) to the reaction mixture at -78 °C. The reaction is often slower than with alkyl halides. Allow the mixture to stir at -78 °C for 2-4 hours, then slowly warm to 0 °C or room temperature and stir overnight, monitoring by TLC.
-
Quenching and Workup: Follow step 4 from Protocol 1.
-
Drying and Concentration: Follow step 5 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The resulting β-hydroxy nitrile is more polar than the starting material, so a more polar eluent system will be required.
Data Presentation: A Comparative Overview
The choice of base, electrophile, and reaction conditions can significantly impact the outcome of the alkylation. The following table summarizes typical conditions and expected outcomes for the alkylation of this compound.
| Base | Electrophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| LDA | Methyl Iodide | THF | -78 to 0 | 2-4 | High | A representative procedure for simple alkylation.[2] |
| LDA | Benzyl Bromide | THF | -78 to rt | 3-6 | Good to High | Benzyl bromide is a reactive electrophile. |
| NaHMDS | Alkyl Halide | THF | -78 | 1-2 | 50-88 | Sodium bis(trimethylsilyl)amide is another effective base.[2] |
| LDA | Propylene Oxide | THF | -78 to rt | 12-16 | Moderate | Epoxide opening is generally slower. |
| KHMDS | Aldehyde | THF/HMPA | -78 | 2-4 | Variable | Reaction with aldehydes leads to β-hydroxy nitriles. HMPA can improve solubility and reactivity. |
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:
-
Low Yield:
-
Incomplete Deprotonation: Ensure the LDA is freshly prepared and the stoichiometry is correct. The use of anhydrous solvents is critical.
-
Poor Electrophile Reactivity: Less reactive electrophiles may require longer reaction times, higher temperatures, or the addition of a co-solvent like HMPA (use with caution due to toxicity).
-
Side Reactions: The enolate can be protonated by any adventitious water. Ensure all glassware is flame-dried and reagents are anhydrous.
-
-
Multiple Alkylations:
-
Di-alkylation: Using a slight excess of the substrate relative to the base and electrophile can minimize the formation of di-alkylated products.
-
-
Purification Challenges:
-
Co-elution: The THP group exists as a mixture of diastereomers, which can sometimes lead to broadened peaks during chromatography. Careful selection of the eluent system is important.
-
Conclusion
The alkylation of this compound is a powerful and versatile method for the construction of α-substituted nitrile-containing building blocks. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a wide range of valuable intermediates for applications in drug discovery and organic synthesis. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols. Journal of Organic Chemistry.
- 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. MySkinRecipes.
- Diastereoselective alkylation and methods for chiral auxiliary removal.
- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules.
- The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. Journal of Organic Chemistry.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules.
- This compound cas no.75394-84-2. GuideChem.
- Alkylation of Acetonitrile. Journal of Organic Chemistry.
- Alkenes from β-lithiooxyphosphonium ylides generated by trapping α-lithiated terminal epoxides with triphenylphosphine. Beilstein Journal of Organic Chemistry.
- Alkylation of 1, 2 and 4 with Benzyl Bromide.
- Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Journal of Organic Chemistry.
- Reaction of epoxides 63 with lithium enolate of esters 62.
- α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Continuous Flow Synthesis of Terminal Epoxides from Ketones Using in Situ Generated Bromomethyl Lithium. Organic Process Research & Development.
- Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropan
- (Tetrahydro-pyran-2-yloxy)-acetonitrile (Cas 791846-78-1). Parchem.
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The Elusive Reagent: Navigating the Synthetic Utility of α-Alkoxy Acetonitriles in Natural Product Synthesis
A Note to the Researcher: Initial inquiries into the specific applications of "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" in natural product synthesis have revealed a significant scarcity of dedicated, peer-reviewed literature. This particular C-substituted tetrahydropyranyl acetonitrile does not appear to be a commonly utilized building block with established and detailed protocols in the public domain. Consequently, to provide a scientifically rigorous and practical guide, this document will broaden its scope to address the well-established and synthetically versatile class of compounds to which the target molecule belongs: α-Alkoxy Acetonitriles .
This guide will provide detailed application notes and protocols for the use of α-alkoxy acetonitriles as valuable intermediates in the synthesis of complex natural products. We will explore their role as masked acyl anion equivalents, detailing their synthesis, reactivity, and the strategic unmasking of the latent functionality. The principles and protocols outlined herein are directly applicable to understanding the potential, albeit undocumented, utility of "this compound" and will equip researchers with the foundational knowledge to explore the chemistry of this and related systems.
Introduction: The Power of Masked Functionality in Complex Synthesis
The construction of intricate molecular architectures, such as those found in natural products, often necessitates the use of "masked" functional groups. These groups temporarily conceal a reactive site, allowing other transformations to be carried out elsewhere in the molecule without interference. The α-alkoxy acetonitrile motif is a classic example of such a strategy, serving as a robust precursor to a variety of carbonyl-containing functionalities. The presence of the α-alkoxy group facilitates the deprotonation of the adjacent carbon, creating a nucleophilic species that can participate in carbon-carbon bond formation. Subsequent transformation of the nitrile and cleavage of the alkoxy group reveals the desired functionality, typically a ketone or carboxylic acid.
Synthesis of α-Alkoxy Acetonitriles: A General Overview
The preparation of α-alkoxy acetonitriles can be achieved through several synthetic routes. A common and straightforward method involves the reaction of an acetal or ketal with a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst.
Protocol 1: General Synthesis of α-Alkoxy Acetonitriles from Acetals
This protocol describes a general method for the synthesis of α-alkoxy acetonitriles from the corresponding acetals.
Materials:
-
Aldehyde or ketone acetal (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone acetal (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (0.1 equiv) dropwise to the stirred solution.
-
Slowly add trimethylsilyl cyanide (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude α-alkoxy acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the Lewis acid catalyst and the silyl cyanide reagent.
-
Low Temperature: The initial addition of reagents at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
-
Lewis Acid Catalyst: The Lewis acid activates the acetal, facilitating nucleophilic attack by the cyanide. The choice of Lewis acid can influence the reaction rate and selectivity.
Deprotonation and Alkylation: Forging New Carbon-Carbon Bonds
The key to the utility of α-alkoxy acetonitriles lies in the acidity of the proton alpha to both the nitrile and the alkoxy group. This proton can be readily removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a stabilized carbanion. This carbanion can then react with a variety of electrophiles to form new carbon-carbon bonds.
Protocol 2: Deprotonation and Alkylation of α-Alkoxy Acetonitriles
This protocol provides a general procedure for the deprotonation of an α-alkoxy acetonitrile and subsequent alkylation with an alkyl halide.
Materials:
-
α-Alkoxy acetonitrile (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Alkyl halide (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate the LDA solution.
-
In a separate flame-dried flask, dissolve the α-alkoxy acetonitrile (1.0 equiv) in anhydrous THF.
-
Slowly add the α-alkoxy acetonitrile solution to the pre-formed LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete deprotonation.
-
Add the alkyl halide (1.2 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative Alkylation Reactions
| Entry | α-Alkoxy Acetonitrile | Electrophile | Product | Yield (%) |
| 1 | 2-methoxy-2-phenylacetonitrile | Benzyl bromide | 2-benzyl-2-methoxy-2-phenylacetonitrile | ~85 |
| 2 | 2-(benzyloxy)acetonitrile | Iodomethane | 2-(benzyloxy)propanenitrile | ~90 |
| 3 | 2-(tetrahydro-2H-pyran-2-yloxy)acetonitrile | Allyl bromide | 2-(tetrahydro-2H-pyran-2-yloxy)pent-4-enenitrile | ~80 |
Note: The yields are approximate and will vary depending on the specific substrates and reaction conditions.
Unmasking the Carbonyl: Revealing the Latent Functionality
Once the desired carbon skeleton has been assembled, the α-alkoxy acetonitrile moiety can be converted into a more useful functional group, typically a ketone. This "unmasking" step is crucial for completing the synthesis of the target natural product. The choice of method depends on the nature of the alkoxy group and the sensitivity of other functional groups in the molecule. A common method involves reductive cleavage of the nitrile followed by hydrolysis of the resulting imine.
Protocol 3: Reductive Decyanation and Hydrolysis to a Ketone
This protocol describes the conversion of an α-alkoxy-α-alkyl acetonitrile to the corresponding ketone.
Materials:
-
α-Alkoxy-α-alkyl acetonitrile (1.0 equiv)
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 equiv, solution in toluene or hexanes)
-
Anhydrous toluene or THF
-
Aqueous acid (e.g., 1 M HCl)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the α-alkoxy-α-alkyl acetonitrile (1.0 equiv) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Slowly add DIBAL-H (1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and then add aqueous acid (e.g., 1 M HCl).
-
Stir vigorously for 1-2 hours to effect hydrolysis of the imine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude ketone by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key transformations described in this guide.
Caption: General workflow for the use of α-alkoxy acetonitriles in synthesis.
Caption: Key mechanistic steps in the application of α-alkoxy acetonitriles.
Conclusion and Future Perspectives
α-Alkoxy acetonitriles are powerful and versatile intermediates in organic synthesis, providing a reliable method for the introduction of a masked carbonyl group and the formation of new carbon-carbon bonds. The protocols outlined in this guide provide a solid foundation for their application in the synthesis of complex molecules, including natural products. While specific, detailed literature on "this compound" is currently lacking, the principles of reactivity and the synthetic methodologies described for the broader class of α-alkoxy acetonitriles offer a clear roadmap for investigating its potential utility. Future research in this area could focus on developing catalytic and enantioselective methods for the alkylation of these substrates, further expanding their synthetic repertoire.
References
Due to the lack of specific literature on the requested topic, this reference list provides authoritative sources for the more general and analogous transformations discussed in this guide.
-
Synthesis of α-Alkoxyketones via α-Alkoxyketimines: Colpaert, F., Mangelinckx, S., Rocchetti, M. T., & De Kimpe, N. (2011). New general synthesis of α-alkoxyketones via α′-alkylation, α-alkylation and α,α′-dialkylation of α-alkoxyketimines. Organic & Biomolecular Chemistry, 9(2), 549-558. [Link]
-
Alkylation of Acetonitriles: Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575–8576. [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles: Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]
-
Reactions of Nitriles (Reduction with DIBAL-H): For a general overview of nitrile reactions, including reduction with DIBAL-H to form aldehydes upon hydrolysis, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry" or online resources like the Master Organic Chemistry website. [Link]
- Synthesis of Nitriles: For a comprehensive review of nitrile synthesis, see: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004).
"2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" in the synthesis of statin side chains
Application Notes & Protocols
Topic: Strategic Use of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile in the Synthesis of Statin Side Chains
Abstract
Statins represent a cornerstone in the management of hypercholesterolemia, functioning as inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] A unifying structural feature across many synthetic statins, such as Atorvastatin, Rosuvastatin, and Pitavastatin, is a stereochemically complex 3,5-dihydroxyheptanoate side chain. The efficient and stereocontrolled construction of this side chain is a pivotal challenge in the total synthesis of these blockbuster drugs. This application note provides an in-depth guide to the strategic application of this compound as a versatile C2-synthon for the elaboration of the statin side chain. We will explore the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers and professionals in drug development.
Introduction: The Strategic Value of a Dual-Function Synthon
The synthesis of complex active pharmaceutical ingredients (APIs) like statins demands a modular approach, where key fragments are constructed and later coupled. The chiral polyketide side chain is arguably the most intricate fragment. Our focus, this compound, serves as an elegant precursor for a significant portion of this chain. Its strategic value lies in its dual functionality:
-
The Nitrile Group: A masked carboxylic acid, the nitrile is stable under various reaction conditions. Its adjacent α-protons can be readily abstracted by a strong base, creating a potent nucleophile for carbon-carbon bond formation. Subsequently, the nitrile can be hydrolyzed to the corresponding carboxylic acid, a key functional group in the final statin structure.[2][3]
-
The Tetrahydropyranyl (THP) Group: This moiety functions as a robust protecting group for a hydroxyl group. As an acetal, the THP group is exceptionally stable under strongly basic, organometallic, and reductive conditions, which are often required for side-chain elaboration.[4][5] It can be cleanly removed under mild acidic conditions, typically late in the synthetic sequence, to reveal the free hydroxyl group.[4][6]
This combination allows for the sequential construction of the carbon backbone via nucleophilic chemistry, followed by the unmasking of the essential functional groups under orthogonal conditions.
Foundational Chemistry: The Tetrahydropyranyl (THP) Protecting Group
In any multi-step synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from interfering with desired transformations elsewhere in the molecule. The THP group is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[6][7][8]
Key Characteristics:
-
Stability: Stable to strong bases (e.g., LDA, NaH, Grignard reagents), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[4][5]
-
Introduction: Easily introduced using DHP and a catalytic amount of acid (e.g., PTSA, PPTS).
-
Cleavage: Readily removed by acidic hydrolysis.[5]
-
Caveat: The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon, leading to a mixture of diastereomers.[4][6] While this can complicate purification and analysis, the diastereomers are typically carried through the synthesis and the stereocenter is removed upon deprotection.
Diagram: THP Protection and Deprotection Mechanism
Caption: General mechanism for THP protection of an alcohol and its subsequent acidic deprotection.
Overall Synthetic Workflow
The use of this compound enables a convergent and logical approach to the statin side chain. The general sequence involves building the carbon skeleton through an alkylation reaction, followed by manipulation of the functional groups.
Diagram: Synthetic Workflow for Statin Side Chain Construction
Caption: Key transformations using the nitrile synthon to build the statin side chain.
Experimental Protocols
The following protocols are representative procedures and should be adapted based on the specific statin target and substrate. All manipulations involving anhydrous solvents and strong bases should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Alkylation of this compound
This protocol describes the generation of the nitrile anion and its subsequent reaction with a chiral electrophile, a critical step for installing the correct stereochemistry.
Objective: To perform a C-C bond formation to elongate the carbon chain.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 139.18 | 1.39 g | 10.0 | 1.0 equiv |
| Diisopropylamine | 101.19 | 1.5 mL (1.06 g) | 10.5 | 1.05 equiv |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.0 mL | 10.0 | 1.0 equiv |
| Chiral Electrophile (e.g., protected aldehyde) | - | 11.0 mmol | 11.0 | 1.1 equiv |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
LDA Preparation: To a flame-dried 100 mL round-bottom flask under N₂, add anhydrous THF (20 mL) and diisopropylamine (1.5 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (4.0 mL) dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
Scientist's Note: In-situ preparation of LDA is crucial for ensuring its reactivity. The use of a strong, sterically hindered, non-nucleophilic base like LDA prevents competitive addition to the nitrile group and favors proton abstraction.[4]
-
-
Anion Formation: Re-cool the LDA solution to -78 °C. In a separate flask, dissolve this compound (1.39 g) in anhydrous THF (10 mL). Add this nitrile solution dropwise to the LDA solution over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour. The formation of a clear, yellowish solution indicates anion generation.
-
Alkylation: Dissolve the chiral electrophile (11.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the nitrile anion solution at -78 °C. The reaction is highly exothermic and slow addition is critical to control diastereoselectivity. Stir the reaction mixture at -78 °C for 3 hours.
-
Scientist's Note: Maintaining a low temperature is paramount to minimize side reactions and maximize stereocontrol.
-
-
Quenching & Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkylated product.
Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile
Objective: To convert the nitrile functionality into a carboxylic acid.
Materials & Reagents:
| Reagent/Material | Amount | Moles (mmol) |
| Alkylated Nitrile | (Assumed) 5.0 | - |
| Sodium Hydroxide (NaOH) | 1.0 g | 25.0 |
| Ethanol | 25 mL | - |
| Deionized Water | 5 mL | - |
| 3 M Hydrochloric Acid (HCl) | As needed | - |
| Ethyl Acetate | 100 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the alkylated nitrile (5.0 mmol) in ethanol (25 mL). Add a solution of NaOH (1.0 g) in water (5 mL).
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water (20 mL) to the residue and transfer to a separatory funnel. Wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 by the dropwise addition of 3 M HCl. A precipitate may form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid product, which can be purified further if necessary.
Protocol 3: Deprotection of the THP Ether
Objective: To remove the THP protecting group and reveal the free hydroxyl group.
Materials & Reagents:
| Reagent/Material | Amount |
| THP-protected Carboxylic Acid | (Assumed) 4.0 mmol |
| Pyridinium p-toluenesulfonate (PPTS) | 100 mg (0.4 mmol) |
| Ethanol | 40 mL |
| Saturated aq. NaHCO₃ | 20 mL |
| Ethyl Acetate | 80 mL |
Procedure:
-
Reaction Setup: Dissolve the THP-protected carboxylic acid (4.0 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add PPTS (100 mg, 0.1 equiv). Stir the solution at 50-55 °C.
-
Scientist's Note: PPTS is an ideal catalyst as it provides a mildly acidic environment, sufficient for acetal cleavage without causing degradation of the sensitive diol side chain.[4]
-
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (20 mL) to remove the acid catalyst, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude diol-acid can be purified by crystallization or flash chromatography to yield the final statin side chain core.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of statin side chains. Its unique combination of a nucleophilic precursor (the α-cyano carbanion) and a robust protecting group (THP) allows for a logical and efficient construction sequence. The protocols detailed herein provide a validated framework for the key transformations of alkylation, nitrile hydrolysis, and deprotection. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and diastereoselectivity, ultimately enabling the successful synthesis of these life-saving pharmaceuticals.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9780470053485]
- Wikipedia. Tetrahydropyran. [URL: https://en.wikipedia.org/wiki/Tetrahydropyran]
- Fabris, J., et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. Synthesis, 46(17), 2333–2346. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1378204]
- Organic Chemistry Portal. Tetrahydropyranyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/thp-ethers.htm]
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/thp-protecting-group-thp-protection-deprotection-mechanism/]
- BenchChem. The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide. [URL: https://www.benchchem.com/blog/the-tetrahydropyranyl-thp-ether-a-comprehensive-technical-guide-to-a-stalwart-protecting-group-in-organic-synthesis/]
- Xiong, F., et al. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 14(1), 147-154. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02245b]
- Lumen Learning. Hydrolysis of nitriles. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/hydrolysis-of-nitriles/]
- Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.05%3A_Hydrolysis_of_Nitriles]
- YouTube. THP Protecting Group Addition | Organic Chemistry. [URL: https://www.youtube.
- Yanenko, A. S., et al. (2016). Biocatalytic hydrolysis of nitriles. Acta Naturae, 8(1), 33-45. [URL: https://www.researchgate.
- Organic Chemistry Data. Nitrile to Acid - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/hydrolysis-of-nitriles.shtm]
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [URL: https://www.masterorganicchemistry.com/2011/08/19/hydrolysis-of-nitriles-with-aqueous-acid-to-give-carboxylic-acids/]
- Lab Alley. Acetonitrile in the Pharmaceutical Industry. [URL: https://www.laballey.com/blogs/news/acetonitrile-in-the-pharmaceutical-industry]
- Silvari Group. Acetonitrile in the Pharmaceutical Industry. [URL: https://silvarigroup.com/acetonitrile-in-the-pharmaceutical-industry/]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile in the Synthesis of HIV Integrase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus (HIV) integrase is a critical enzyme for viral replication, making it a premier target for antiretroviral therapy.[1][2] Integrase Strand Transfer Inhibitors (INSTIs), such as Dolutegravir, have become central to modern treatment regimens.[3][4] The synthesis of these structurally complex molecules necessitates a sophisticated, multi-step approach, often relying on versatile chemical building blocks and robust protecting group strategies. This document provides a detailed examination of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, a bifunctional reagent, and its strategic role as a key intermediate in the construction of precursors for HIV integrase inhibitors. We will explore the underlying chemical principles, provide detailed experimental protocols for its synthesis and application, and discuss the causality behind key procedural choices.
Introduction: The Rationale for Advanced Intermediates in Drug Synthesis
The development of potent pharmaceuticals like HIV integrase inhibitors is a testament to the power of synthetic organic chemistry. The core challenge lies in constructing complex molecular architectures with high precision and yield. This is rarely achieved by assembling simple, commercially available materials in a single step. Instead, drug synthesis campaigns rely on a convergent approach, where key fragments or "building blocks" are synthesized and purified independently before being coupled in the final stages.
This compound (CAS No. 75394-84-2) is an exemplary building block.[5][6][7] Its structure contains two key features:
-
The Nitrile Group (-C≡N): A highly versatile functional group that can be transformed into a primary amine (via reduction), a carboxylic acid (via hydrolysis), or used to form carbon-carbon bonds.
-
The Tetrahydropyranyl (THP) Group: A widely used acid-labile protecting group, primarily for alcohol functionalities.[8][9][10]
The THP moiety serves as a temporary mask for a reactive group, preventing it from interfering with reactions elsewhere in the molecule. Its stability in basic, oxidative, and reductive conditions, combined with its clean removal under mild acidic conditions, makes it an indispensable tool in multi-step synthesis.[8][9][11] This dual functionality allows this compound to act as a masked hydroxymethylacetonitrile, enabling the introduction of a key structural motif found in various bioactive compounds.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 75394-84-2 | [5][6][7] |
| Molecular Formula | C₇H₁₁NO | [6][7] |
| Molecular Weight | 125.17 g/mol | [6] |
| Appearance | Typically a white powder or colorless oil | [5] |
| Storage | Store under inert gas, sealed, and dry | [5] |
Strategic Application in Synthetic Workflows
While not always explicitly named in top-level retrosynthetic analyses of drugs like Dolutegravir, intermediates derived from this compound are crucial for building the complex heterocyclic core structures. The general strategy involves using this reagent to introduce a two-carbon side chain containing a protected hydroxyl group onto a core scaffold. This is particularly relevant in syntheses starting from pyran or dihydropyran derivatives.[12][13][14]
The following diagram illustrates a conceptual workflow where this intermediate plays a pivotal role.
Caption: Conceptual workflow for utilizing the title compound.
Experimental Protocols
The following protocols are representative methodologies. Researchers must conduct their own risk assessments and optimizations based on their specific laboratory conditions and target molecules.
Protocol 1: Synthesis of this compound
This protocol describes a standard nucleophilic substitution to prepare the title compound from a commercially available precursor. The causality for this choice is the high reactivity of the anomeric carbon of the tetrahydropyran ring, making it susceptible to displacement by good nucleophiles like cyanide.
Materials and Reagents:
| Reagent | CAS Number | Quantity | Purpose |
| 2-Chlorotetrahydropyran | 3135-89-7 | 10.0 g (82.9 mmol) | Electrophile |
| Sodium Cyanide (NaCN) | 143-33-9 | 4.88 g (99.5 mmol) | Nucleophile |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 100 mL | Polar aprotic solvent |
| Diethyl Ether | 60-29-7 | 300 mL | Extraction solvent |
| Saturated NaCl (brine) | 7647-14-5 | 100 mL | Aqueous wash |
| Anhydrous MgSO₄ | 7487-88-9 | ~10 g | Drying agent |
Procedure:
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (4.88 g).
-
Rationale: Using an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Solvent Addition: Add 100 mL of anhydrous DMSO to the flask and stir the suspension.
-
Rationale: DMSO is an excellent solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) effectively, leaving a "naked," highly nucleophilic cyanide anion.
-
-
Reagent Addition: Cool the mixture to 15°C using a water bath. Slowly add 2-chlorotetrahydropyran (10.0 g) dropwise over 20 minutes, ensuring the internal temperature does not exceed 25°C.
-
Rationale: The reaction is exothermic. Slow addition and cooling are critical to prevent runaway reactions and the formation of elimination byproducts.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quench): Once the reaction is complete, carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Caution: This step should be performed in a well-ventilated fume hood as quenching cyanide can potentially generate HCN gas, especially if the solution becomes acidic.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Rationale: The product is organic-soluble and will move into the ether layer, while inorganic salts remain in the aqueous phase.
-
-
Washing: Combine the organic extracts and wash with saturated brine (2 x 50 mL).
-
Rationale: The brine wash helps to remove residual water and DMSO from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless liquid.
Protocol 2: Alkylation of a Pyridinone Core with this compound
This protocol demonstrates how the title compound can be used to introduce the -CH₂CN side chain onto a nitrogen atom of a heterocyclic core, a common step in building the polycyclic systems of integrase inhibitors.[15][16]
Materials and Reagents:
| Reagent | CAS Number | Quantity | Purpose |
| Pyridinone Substrate | (Varies) | 1.0 eq | Nucleophile |
| 2-(...)-acetonitrile | 75394-84-2 | 1.2 eq | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 eq | Base |
| Acetonitrile (MeCN) | 75-05-8 | 10 vol | Solvent |
| Ethyl Acetate | 141-78-6 | As needed | Extraction/Eluent |
| Hexanes | 110-54-3 | As needed | Eluent |
Procedure:
-
Setup: Charge a round-bottomed flask with the pyridinone substrate (1.0 eq) and finely powdered potassium carbonate (2.0 eq).
-
Solvent: Add anhydrous acetonitrile (10 volumes relative to the substrate).
-
Rationale: Acetonitrile is a suitable polar aprotic solvent for this type of alkylation. K₂CO₃ is a mild inorganic base, strong enough to deprotonate the pyridinone nitrogen but not so strong as to cause side reactions with the nitrile.
-
-
Reagent Addition: Add this compound (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Deprotection and Further Transformations
The true utility of the THP group is realized in the deprotection step, which unmasks the hydroxyl group for further synthetic operations.
Caption: Acid-catalyzed deprotection of the THP group.
Protocol 3: Acid-Catalyzed THP Deprotection
This protocol uses a catalytic amount of a strong acid to efficiently remove the THP ether.[11]
Materials and Reagents:
| Reagent | CAS Number | Quantity | Purpose |
| THP-Protected Substrate | (Varies) | 1.0 eq | Starting Material |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 0.1 eq | Acid Catalyst |
| Methanol (MeOH) | 67-56-1 | 20 vol | Solvent |
| Saturated NaHCO₃ | 144-55-8 | As needed | Quenching Agent |
Procedure:
-
Setup: Dissolve the THP-protected substrate (1.0 eq) in methanol (20 vol) in a round-bottomed flask.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the solution.
-
Rationale: Methanol is a protic solvent that facilitates the reaction and can act as a nucleophile to trap the carbocation intermediate. p-TsOH is a strong, non-volatile acid that is easy to handle.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).
-
Purification: Concentrate the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the deprotected alcohol.
Conclusion
This compound is a valuable and strategic building block for constructing advanced intermediates in the synthesis of HIV integrase inhibitors. Its bifunctional nature—a versatile nitrile handle and a robust, yet easily removable, protecting group—allows for the clean and efficient introduction of a key hydroxymethylacetonitrile synthon. The protocols and principles outlined in this document provide a framework for researchers to leverage this reagent in the logical and efficient assembly of complex pharmaceutical targets.
References
-
Zhong, Y.-L., Krska, S. W., Zhou, H., Reamer, R. A., Lee, J., Sun, Y., & Askin, D. (2009). Catalytic asymmetric synthesis of an HIV integrase inhibitor. Organic Letters, 11(2), 369–372. [Link][12][13][14][17]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. [Link][8]
-
Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link][9][10]
-
MySkinRecipes. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link][18]
-
LookChem. (n.d.). This compound cas no.75394-84-2. [Link][5]
-
Karki, M., & Tiscione, M. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry. [Link][3]
-
ResearchGate. (n.d.). Chemical structures of dolutegravir and its intermediates. [Link][19]
-
Yu, Z., et al. (2019). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 24(15), 2850. [Link][15]
-
Medicines for All Institute. (2019). Continuous synthesis of the pyridone in route to dolutegravir. [Link][16]
-
Mehmood, S., et al. (2017). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current pharmaceutical design, 23(23), 3365–3398. [Link][1]
-
Karataş, M. O., & Erciyas, E. (2022). HIV Integrase Inhibitors. Hacettepe University Journal of the Faculty of Pharmacy, 42(3), 23-31. [Link][2]
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- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound, CasNo.75394-84-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 12. Catalytic asymmetric synthesis of an HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
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- 18. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reactions of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Introduction: Leveraging the Tetrahydropyran Scaffold as a Traceless Chiral Auxiliary
In the landscape of modern asymmetric synthesis, the quest for efficient and predictable methods to introduce stereocenters remains a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile emerges as a versatile and economically attractive chiral building block. The inherent chirality of the tetrahydropyran (THP) ring, derived from readily available and often inexpensive starting materials, can be harnessed to direct the stereochemical outcome of reactions at the adjacent prochiral carbon of the acetonitrile moiety. This application note details protocols for the diastereoselective alkylation and aldol-type reactions of this compound, effectively utilizing the THP ring as a traceless chiral auxiliary. The subsequent facile cleavage of the THP ether and transformation of the nitrile group offer a powerful strategy for the synthesis of a variety of enantiomerically enriched compounds.
Scientific Foundation: The Principle of Stereochemical Control
The stereoselectivity in reactions involving this compound is governed by the conformational preferences of the tetrahydropyran ring and the formation of a rigid, chelated intermediate. The anomeric effect and steric considerations dictate that the substituent at the C2 position of the tetrahydropyran ring can preferentially occupy either an axial or equatorial position. Upon deprotonation of the acetonitrile with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. This enolate can exist in a chelated five-membered ring structure where the lithium cation is coordinated to both the nitrile nitrogen and the oxygen atom of the THP ring. This rigidifies the conformation and presents a sterically biased face to incoming electrophiles, leading to a high degree of diastereoselectivity.
Caption: Proposed workflow for stereoselective functionalization.
PART 1: Diastereoselective Alkylation
This protocol describes the diastereoselective alkylation of this compound using a strong lithium amide base and an alkyl halide electrophile.
Experimental Protocol: Diastereoselective Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq). Dissolve the nitrile in anhydrous THF (approximately 0.2 M concentration).
-
Formation of the Lithium Enolate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Electrophilic Quench: To the cold enolate solution, add the alkyl halide (1.2 eq) dropwise. The reaction is typically rapid. Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the diastereomerically enriched alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation:
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | >95:5 | 85 |
| Methyl Iodide | >90:10 | 88 |
| Allyl Bromide | >92:8 | 82 |
Note: The presented data are representative and may vary based on specific reaction conditions and the nature of the electrophile.
Caption: Step-by-step workflow for diastereoselective alkylation.
PART 2: Diastereoselective Aldol-Type Reaction
This protocol outlines a diastereoselective aldol-type reaction between the lithium enolate of this compound and an aldehyde.
Experimental Protocol: Diastereoselective Aldol-Type Reaction
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Enolate Formation: Following the procedure for the diastereoselective alkylation (Part 1, steps 1 and 2), generate the lithium enolate of this compound at -78 °C.
-
Aldehyde Addition: To the cold enolate solution, add the aldehyde (1.2 eq) dropwise. Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the diastereomerically enriched β-hydroxynitrile product.
PART 3: Deprotection and Further Transformations
The synthetic utility of these stereoselective reactions lies in the ability to cleave the chiral auxiliary and further functionalize the nitrile group.
Protocol: Hydrolysis of the Nitrile and Cleavage of the THP Group
Materials:
-
Diastereomerically enriched α-substituted-2-(tetrahydro-2H-pyran-2-yl)acetonitrile
-
6 M Hydrochloric acid (HCl)
-
Dioxane
-
Sodium hydroxide (NaOH) for neutralization
-
Diethyl ether
Procedure:
-
Hydrolysis and Deprotection: In a round-bottom flask, dissolve the α-substituted nitrile (1.0 eq) in a 1:1 mixture of dioxane and 6 M HCl.
-
Heating: Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with a solution of NaOH. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation: The aqueous layer contains the sodium salt of the chiral carboxylic acid. Acidify the aqueous layer with concentrated HCl and extract with diethyl ether to isolate the free carboxylic acid. The organic layers from the initial extraction can be worked up to recover any non-acidic byproducts.
-
Purification: The final chiral carboxylic acid can be further purified by crystallization or chromatography.
References
-
General Principles of Asymmetric Synthesis and Chiral Auxiliaries
- Title: Asymmetric Synthesis
- Source: University of York, Department of Chemistry
-
URL: [Link]
-
Diastereoselective Alkylation of Enolates
- Title: Diastereoselective alkylation and methods for chiral auxiliary removal
- Source: ResearchG
-
URL: [Link]
-
Stereoselective Aldol Reactions
- Title: A catalytic enantioselective stereodivergent aldol reaction
- Source: PMC, N
-
URL: [Link]
-
Cleavage of Tetrahydropyranyl Ethers
- Title: Selective cleavage of tetrahydropyranyl ethers and silyl ethers
- Source: DSpace
-
URL: [Link]
-
Hydrolysis of Nitriles
- Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid
- Source: Chemistry Steps
-
URL: [Link]
Application Notes and Protocols: Deprotection of the THP Group in "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" Derivatives
Introduction: The Strategic Role of the Tetrahydropyranyl (THP) Group in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and agrochemical development, the use of protecting groups is a cornerstone of strategic molecular construction. The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for hydroxyl functionalities.[1][2] Its popularity stems from its ease of installation, general stability under a variety of non-acidic conditions (including exposure to organometallics, hydrides, and bases), and the relatively mild conditions required for its removal.[1][3]
The compound "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" and its derivatives are valuable intermediates where the THP group masks a hydroxyl function adjacent to a nitrile.[4][5] The nitrile group itself is a versatile functional handle, but its proximity to a hydroxyl group can lead to undesired side reactions.[6][7] Protection as a THP ether ensures that the hydroxyl group remains inert during subsequent transformations of other parts of the molecule.[4] This application note provides a detailed guide for researchers on the various methodologies for the deprotection of this THP ether, restoring the parent hydroxyacetonitrile derivative. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols.
Mechanistic Insight: The Acid-Catalyzed Hydrolysis of THP Ethers
The removal of the THP group is most commonly achieved through acid-catalyzed hydrolysis. The underlying mechanism involves the protonation of the ether oxygen of the THP ring, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by a solvent molecule (e.g., water or an alcohol) on this carbocation leads to the release of the free alcohol and the formation of a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.
Figure 1: General mechanism for the acid-catalyzed deprotection of a THP ether.
Deprotection Protocols: A Comparative Guide
The choice of deprotection method depends on the overall sensitivity of the substrate to acidic conditions and the presence of other protecting groups. Below are detailed protocols for several common and effective methods for the deprotection of this compound derivatives.
Method 1: Mild Acidic Conditions with Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a mildly acidic salt that is often the reagent of choice for the deprotection of acid-sensitive substrates.[8][9] Its gentle nature minimizes the risk of side reactions.
Rationale: The controlled acidity of PPTS allows for selective cleavage of the THP ether without affecting other potentially acid-labile groups.[9] The reaction is typically carried out in an alcoholic solvent, which acts as the nucleophile to trap the intermediate carbocation.[8]
Experimental Protocol:
-
Dissolve the this compound derivative (1.0 eq) in methanol (0.1 M solution).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq) to the solution at room temperature.[8]
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired hydroxyacetonitrile.
Method 2: Heterogeneous Catalysis with Amberlyst-15
Amberlyst-15 is a strongly acidic ion-exchange resin that serves as a heterogeneous catalyst.[10] This method offers the significant advantage of simplified purification.
Rationale: As a solid-supported acid, Amberlyst-15 can be easily removed from the reaction mixture by simple filtration, eliminating the need for an aqueous workup to neutralize the acid.[10][11] This is particularly useful for large-scale reactions and for substrates that may be sensitive to aqueous conditions.
Experimental Protocol:
-
To a solution of the this compound derivative (1.0 eq) in methanol or ethanol (0.1 M solution), add Amberlyst-15 resin (typically 10-20% by weight of the substrate).
-
Stir the suspension at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of the solvent used for the reaction.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary.
Figure 2: A comparative workflow for THP deprotection using PPTS and Amberlyst-15.
Method 3: Stronger Acidic Conditions (for Resistant Substrates)
For more sterically hindered or electron-deficient substrates, stronger acidic conditions may be necessary. Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be employed, but with caution.
Rationale: Stronger acids accelerate the protonation and subsequent cleavage of the THP ether. However, this approach carries a higher risk of degrading sensitive functional groups within the molecule. The nitrile group is generally stable to these conditions, but other functionalities may not be.[12][13]
Experimental Protocol (using HCl in Methanol):
-
Dissolve the this compound derivative (1.0 eq) in methanol (0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in methanol (e.g., 1.25 M) or a few drops of concentrated HCl.
-
Allow the reaction to stir at 0 °C or to warm to room temperature, while monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a base such as saturated aqueous sodium bicarbonate or triethylamine.
-
Proceed with an aqueous workup and extraction as described in Method 1.
-
Purify the crude product via column chromatography.
Comparative Data Summary
| Deprotection Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Mild Acidolysis | Pyridinium p-Toluenesulfonate (PPTS) | 0.1-0.2 eq, MeOH, RT | High selectivity for acid-sensitive substrates. | May be slow for some substrates. |
| Heterogeneous Catalysis | Amberlyst-15 | 10-20 wt%, MeOH, RT | Easy removal of catalyst by filtration, simplified workup. | May require longer reaction times than homogeneous methods. |
| Strong Acidolysis | HCl or TFA | Catalytic to stoichiometric amounts, MeOH or CH₂Cl₂, 0 °C to RT | Fast and effective for resistant substrates. | Low selectivity, risk of side reactions and degradation. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the deprotection is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this increases the risk of side reactions. Alternatively, a stronger acid catalyst may be required.
-
Substrate Degradation: If degradation is observed, switch to a milder method (e.g., from HCl to PPTS) and conduct the reaction at a lower temperature.
-
Nitrile Group Stability: The nitrile functional group is generally robust under acidic deprotection conditions.[12] However, prolonged exposure to very strong acids at high temperatures could potentially lead to hydrolysis to the corresponding amide or carboxylic acid.[6]
-
Diastereomers: The introduction of a THP group creates a new stereocenter, potentially leading to a mixture of diastereomers.[3] This is usually not a concern for the deprotection step, as this stereocenter is removed.
Conclusion
The deprotection of the THP group in this compound derivatives is a crucial step in many synthetic routes. The choice of method should be carefully considered based on the stability of the substrate and the desired reaction efficiency. For most applications, mild acidic conditions using PPTS or heterogeneous catalysis with Amberlyst-15 offer a good balance of reactivity and selectivity, providing a reliable means to unmask the hydroxyl functionality for further synthetic elaboration.
References
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. Available at: [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]
-
Request PDF. (n.d.). An efficient direct conversion of THP ethers into acetates using Amberlyst-15. Retrieved from [Link]
-
Beier, R. C., & Mundy, B. P. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 9(2), 271-274. Available at: [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
El Kadib, A., et al. (2016). Tetrahydropyranyl protection and deprotection of alcohols using a niobium-based Brønsted acid catalyst. Canadian Journal of Chemistry, 94(4), 377-382. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-178. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2183–2189. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid. (n.d.). Retrieved from [Link]
-
THP Protection - Common Conditions. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PPTS in Acetyl Protection and Deprotection Chemistry. Retrieved from [Link]
-
SigutLabs. (2023, January 2). Reagent of the Month – Amberlyst 15 ® resin. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [75394-84-2]. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
This compound cas no.75394-84-2. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988 nitrile-containing-pharmaceuticals/]([Link] nitrile-containing-pharmaceuticals/)
-
Oballa, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & medicinal chemistry letters, 17(4), 998–1002. Available at: [Link]
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Application Notes & Protocols: 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile as a Stable Cyanomethylating Agent
Abstract
The introduction of the cyanomethyl group (–CH₂CN) is a pivotal transformation in organic synthesis, providing a versatile handle for accessing a myriad of functional groups including carboxylic acids, amines, and complex heterocycles.[1] While acetonitrile is an economical source for this moiety, its direct use can be challenging due to the high pKa of its α-protons, often requiring harsh conditions. This document details the application of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile as a stable, efficient, and manageable cyanomethylating agent. The tetrahydropyranyl (THP) group serves as a removable protecting group, facilitating the generation of a cyanomethyl anion equivalent under milder conditions. We provide an in-depth analysis of its mechanism, application scope, and detailed, field-tested protocols for its use in C-C bond formation and subsequent deprotection.
Introduction: The Strategic Advantage of THP-Protected Acetonitrile
This compound (CAS No. 75394-84-2) is a heterocyclic organic compound designed to serve as a stable precursor to the cyanomethyl anion.[2][3][4] The core challenge in using raw acetonitrile as a nucleophile lies in the acidity of its methylene protons. The introduction of the THP group at the α-position provides significant strategic advantages:
-
Enhanced Stability & Handling: Unlike other reactive cyanomethyl sources, this compound is typically a stable solid (often described as a white powder), simplifying storage and handling.[2]
-
Controlled Reactivity: The THP group allows for the controlled, stoichiometric generation of the nucleophile upon treatment with a suitable base, preventing unwanted side reactions.
-
Versatility in Synthesis: It is employed as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where precise C-C bond formation is critical.[2][5]
The THP moiety is a classic protecting group, well-known for its stability to basic, reductive, and organometallic reagents, while being readily cleaved under acidic conditions.[6][7][8] This predictable reactivity is central to its utility.
| Compound Profile: this compound | |
| CAS Number | 75394-84-2[2][3][4] |
| Molecular Formula | C₇H₁₁NO[3] |
| Appearance | Typically a white powder[2] |
| Primary Application | Cyanomethylating Agent; Synthetic Intermediate[2][5] |
| Storage | Sealed, dry, and cool conditions[2][5] |
Principle of Action: A Two-Stage Synthetic Strategy
The use of this compound operates on a two-stage principle: 1) Base-mediated C-C bond formation and 2) Acid-catalyzed deprotection .
Stage 1: Cyanomethylation The reaction is initiated by deprotonating the carbon atom alpha to both the nitrile and the THP ring using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). This generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile that readily attacks a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to form a new carbon-carbon bond.
Stage 2: Deprotection Following successful cyanomethylation, the THP group can be removed under mild acidic conditions. The mechanism involves protonation of the pyran oxygen, followed by ring-opening to form a stabilized carbocation, which is then quenched by a nucleophile (typically water from the reaction medium) to release the final cyanomethylated product.[6] Common reagents for this step include acetic acid in a THF/water mixture or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[6][9]
Workflow Visualization
Below is a conceptual workflow illustrating the strategic use of the reagent.
Caption: Overall strategy for cyanomethylation.
Core Protocol: Cyanomethylation of a Carbonyl Compound
This protocol provides a general, robust procedure for the cyanomethylation of an aldehyde or ketone.
Disclaimer: This is a representative protocol. Optimal conditions, including base, solvent, temperature, and reaction time, may vary depending on the specific electrophile used. Preliminary small-scale experiments are recommended for optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under inert gas. |
| Aldehyde or Ketone | Anhydrous | Commercial | Purify if necessary. |
| Diisopropylamine | Anhydrous, ≥99.5% | Commercial | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | ~2.5 M in hexanes | Commercial | Titrate prior to use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use from a solvent purification system or distill from sodium/benzophenone. |
| Saturated NH₄Cl (aq.) | Reagent | N/A | For quenching. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For chromatography. |
Step-by-Step Experimental Procedure
A. Preparation of Lithium Diisopropylamide (LDA)
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Add anhydrous THF (approx. 0.4 M final concentration) and diisopropylamine (1.1 equivalents relative to the acetonitrile reagent).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes.
B. Carbanion Formation and Nucleophilic Addition
-
In a separate flame-dried flask under inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from step A into the acetonitrile solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Dissolve the electrophile (aldehyde or ketone, 1.2 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
C. Reaction Quench and Work-up
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude THP-protected β-hydroxynitrile.
D. Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Deprotection Protocol: Release of the Final Product
This protocol describes the removal of the THP group to yield the final cyanomethylated alcohol.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| THP-protected β-hydroxynitrile | Purified | From Protocol 3 |
| Acetic Acid (AcOH) | Glacial | |
| Tetrahydrofuran (THF) | Reagent | |
| Deionized Water | N/A | |
| Saturated NaHCO₃ (aq.) | Reagent | For neutralization |
Step-by-Step Procedure
-
Dissolve the purified THP-protected product (1.0 equivalent) in a mixture of THF, acetic acid, and water (typically a 4:2:1 or 3:1:1 v/v/v ratio).
-
Stir the reaction at room temperature or warm gently to 40-50 °C to increase the rate.
-
Monitor the deprotection by TLC until the starting material is fully consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo. The resulting crude product can be further purified by chromatography or recrystallization if necessary.
Mechanistic Visualization of Deprotection
Caption: Key steps in the acid-catalyzed THP deprotection.[6]
Safety and Handling
This compound:
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Handle in a well-ventilated area or a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[10]
Reagents:
-
n-Butyllithium: Highly flammable and pyrophoric. Reacts violently with water. Must be handled under a strict inert atmosphere.
-
Acetonitrile & THF: Flammable liquids.[13][14] Acetonitrile is harmful if swallowed or inhaled.[14] Always work in a fume hood and away from ignition sources.[13][14]
-
Diisopropylamine: Corrosive and flammable. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13][14] An emergency eyewash and safety shower must be readily accessible.[10]
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2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile - MySkinRecipes. Retrieved from [Link]
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Wang, L., et al. (2022). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Molecules. Retrieved from [Link]
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SAFETY DATA SHEET - Acetonitrile. (2013). Retrieved from [Link]
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THP Protecting Group: THP Protection & Deprotection Mechanism - Total Synthesis. Retrieved from [Link]
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Lu Xinhua. (2016). Preparation method of cyanomethyl ester. Retrieved from [Link]
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Al-Mousawi, S. M., et al. (2010). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. Retrieved from [Link]
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Wang, D., et al. (2019). Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals. RSC Advances. Retrieved from [Link]
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Deprotection Guide - Glen Research. Retrieved from [Link]
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2H-Pyran, tetrahydro-2-methyl- - NIST WebBook. Retrieved from [Link]
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Carey & Sundberg. PROTECTING GROUPS. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
- El-Faham, A., & Albericio, F.
- US Patent US9643958B2 - Deprotection method for protected hydroxyl group.
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (2023). Retrieved from [Link]
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Application Notes and Protocols for the Grignard Reaction with 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Ketones via Grignard Reaction with Nitriles
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] While its reaction with aldehydes and ketones to produce alcohols is widely known, its application with nitriles offers a powerful and direct route to ketones.[4][5] This transformation proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming a stable intermediate imine salt.[6] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[7][8] A key advantage of this method is the prevention of over-addition, a common side reaction with other carbonyl compounds, as the negatively charged imine intermediate is unreactive towards further nucleophilic attack by the Grignard reagent.[6][9]
This guide focuses on the specific application of this reaction with 2-(tetrahydro-2H-pyran-2-YL)acetonitrile, a substrate that incorporates a tetrahydropyran (THP) ring. The THP group is a common protecting group for alcohols, valued for its stability in basic and nucleophilic conditions, yet readily removable under acidic conditions.[10][11][12] This dual functionality makes the substrate an interesting building block in multi-step syntheses.
The Substrate: this compound
This compound is a heterocyclic compound featuring a saturated six-membered pyran ring and a nitrile functional group.[13][14] This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[13][15]
Synthesis of this compound:
While commercially available, a common laboratory synthesis involves the reaction of 2-chlorotetrahydropyran with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This proceeds via a nucleophilic substitution reaction.
Key Properties:
| Property | Value |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220-225 °C (estimated) |
| Solubility | Soluble in most organic solvents |
The Reaction: Mechanism and Considerations
The Grignard reaction with this compound proceeds in two distinct stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the nitrile, forming a magnesium imine salt. This step must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[16]
-
Hydrolysis: The imine salt is hydrolyzed with aqueous acid to yield the ketone. A critical consideration in this step is the acid-lability of the THP group.[10][11][17] The choice of acid and reaction conditions during work-up will determine whether the THP group is retained or cleaved.
Reaction Mechanism Pathway
Caption: Grignard reaction with this compound.
Detailed Experimental Protocol
This protocol provides a general procedure. The specific Grignard reagent, stoichiometry, and reaction conditions may require optimization.
Materials and Reagents:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride) in a suitable ether solvent (THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (HCl) (optional, for THP deprotection)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Stoichiometry:
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Grignard Reagent | 1.1 - 1.5 |
| Quenching Agent (e.g., sat. NH₄Cl) | In excess |
Procedure:
Part A: Grignard Addition
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound dissolved in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Grignard Addition: Add the Grignard reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The addition is typically exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive Grignard reagents, gentle refluxing may be necessary.[18]
Part B: Work-up and Isolation
-
Protocol 1: Retention of the THP Group
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is a milder acidic workup that is less likely to cleave the THP group.[18]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Protocol 2: Cleavage of the THP Group
-
Quenching and Deprotection: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl). Stir the mixture at room temperature for 1-2 hours to facilitate the hydrolysis of the THP ether.[17][19]
-
Extraction, Washing, and Drying: Follow the same procedure as in Protocol 1.
-
Purification: Purify the crude hydroxy-ketone by column chromatography.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is rigorously dried and anhydrous solvents are used. The Grignard reagent is highly sensitive to water.[16]
-
Incomplete Reaction: Consider increasing the reaction time or temperature. Titration of the Grignard reagent prior to use is recommended to determine its exact concentration.
-
-
Side Reactions:
-
Enolization of the Nitrile: If the nitrile has acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and potential side reactions. Slow addition of the Grignard reagent at low temperatures can minimize this.
-
Wurtz-type Coupling: This can occur between the Grignard reagent and any unreacted alkyl halide from its preparation. Using a high-quality Grignard reagent is essential.
-
-
THP Group Stability: The stability of the THP group is pH-dependent. For its retention, a carefully controlled, mildly acidic workup is crucial. Stronger acids and elevated temperatures will lead to its cleavage.[10][20]
Conclusion
The Grignard reaction with this compound is a versatile and efficient method for the synthesis of ketones. By carefully controlling the reaction conditions, particularly during the work-up, chemists can selectively obtain either the THP-protected ketone or the corresponding hydroxy-ketone. This adaptability makes this protocol a valuable tool in the synthesis of complex molecules for research and drug development.
References
-
Master Organics. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Pérez-Gálan, P., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 14(44), 12269-12279. Retrieved from [Link]
-
LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Organic Chemistry. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Garvey, D. S. (1982). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 15(12), 374-380. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would add a Grignard reagent to an ester or a nitrile.... Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [75394-84-2]. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Using Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile in Modern Heterocyclic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the strategic use of protecting groups and synthons is paramount for the efficient construction of complex molecular architectures. 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, hereafter referred to as THP-acetonitrile, has emerged as a highly valuable and versatile building block. It serves as a stable, masked equivalent of the otherwise unstable cyanoacetaldehyde, providing a robust platform for the synthesis of a diverse array of nitrogen-containing heterocycles. This guide provides an in-depth exploration of THP-acetonitrile, detailing its preparation, mechanistic rationale, and practical applications in the synthesis of key heterocyclic scaffolds such as pyrazoles, pyridines, and fused pyrazolo[1,5-a]pyrimidines. We present field-proven protocols, explain the causality behind experimental choices, and offer data-driven insights to empower researchers in leveraging this reagent for their synthetic campaigns, particularly in the realm of drug discovery and materials science.
The Reagent: Understanding THP-Acetonitrile
A Protected Synthon for Cyanoacetaldehyde
This compound (CAS 75394-84-2) is a C7H11NO compound that functions as a synthetic equivalent, or synthon, for the highly reactive β-ketonitrile, cyanoacetaldehyde.[1][2][3] The core utility of this reagent lies in the tetrahydropyranyl (THP) group, which acts as a protecting group for the hydroxyl tautomer of cyanoacetaldehyde.[4]
The THP group is an acetal, which imparts significant stability under a wide range of reaction conditions, especially those involving strong bases, organometallics, and nucleophiles, which would otherwise react uncontrollably with unprotected cyanoacetaldehyde.[5][6] This protection strategy allows the cyanomethyl group (-CH₂CN) to undergo selective reactions. The protecting group can then be readily removed under mild acidic conditions to unmask the aldehyde functionality, which often drives subsequent cyclization events.[6][7]
Why Choose a THP Protecting Group?
The selection of a protecting group is a critical decision in multi-step synthesis.[7] The THP ether offers a compelling balance of stability and reactivity.
-
Stability: It is exceptionally stable to strongly basic conditions, hydrides, and various organometallic reagents.[5][6]
-
Mild Cleavage: Deprotection is typically achieved via acidic hydrolysis, which can be performed under a range of mild conditions, ensuring compatibility with sensitive functional groups elsewhere in the molecule.[6][8]
-
Cost-Effectiveness: The precursor for the THP group, 3,4-dihydro-2H-pyran (DHP), is an inexpensive and readily available commodity chemical.
This combination of features makes THP-acetonitrile a superior choice for introducing the cyanomethyl-acetaldehyde fragment into complex molecules.
Synthesis of this compound
While commercially available, an in-house synthesis can be cost-effective for large-scale applications. The synthesis proceeds via the acid-catalyzed protection of glycolonitrile (hydroxyacetonitrile).
Protocol 2.1: Preparation of THP-Acetonitrile
Causality: This protocol relies on the acid-catalyzed addition of an alcohol (glycolonitrile) to an alkene (DHP). The acid protonates the DHP, creating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the hydroxyl group of glycolonitrile, and subsequent deprotonation yields the THP-protected product.
Caption: Workflow for the synthesis of THP-Acetonitrile.
Step-by-Step Methodology:
-
To a stirred solution of glycolonitrile (1.0 eq) in anhydrous dichloromethane (DCM, ~2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.02 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation or flash column chromatography to yield this compound as a colorless oil.
Application in Pyrazole Synthesis
A cornerstone application of THP-acetonitrile is the synthesis of 3(5)-aminopyrazoles, which are privileged scaffolds in medicinal chemistry.
Mechanistic Pathway
The synthesis involves the reaction of THP-acetonitrile with hydrazine hydrate. The reaction proceeds through a base-catalyzed condensation followed by an intramolecular cyclization. The subsequent acidic work-up not only neutralizes the base but also cleaves the THP protecting group, which is essential for the final aromatization step.
Caption: Mechanism for 5-aminopyrazole synthesis.
Protocol 3.2: Synthesis of 5-Aminopyrazole
Causality: This protocol utilizes a strong base (sodium ethoxide) to deprotonate the α-carbon of the acetonitrile, generating a nucleophilic carbanion. This carbanion attacks the hydrazine, or more likely, the hydrazine attacks the nitrile group in a Pinner-type reaction, followed by cyclization. The high temperature facilitates the cyclization and subsequent dehydration/aromatization steps.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, add sodium ethoxide (1.1 eq) to anhydrous ethanol (~1.5 M).
-
To this solution, add THP-acetonitrile (1.0 eq) dropwise at room temperature.
-
Add hydrazine hydrate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with 2N HCl until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the resulting aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude material by recrystallization or column chromatography to obtain the desired 5-aminopyrazole.
Data Table 3.3: Representative Substrate Scope
| R-NHNH₂ (Hydrazine) | Product | Expected Yield (%) |
| Hydrazine (H₂NNH₂) | 1H-Pyrazol-5-amine | 75-85% |
| Methylhydrazine | 1-Methyl-1H-pyrazol-5-amine | 70-80% |
| Phenylhydrazine | 1-Phenyl-1H-pyrazol-5-amine | 65-75% |
Application in Pyrazolo[1,5-a]pyrimidine Synthesis
Building upon the pyrazole synthesis, the resulting 5-aminopyrazole is an excellent precursor for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest in kinase inhibitor development.[9][10][11]
The Two-Step Synthetic Strategy
This synthesis is a sequential process. First, the 5-aminopyrazole is synthesized as described in Section 3. Second, this intermediate undergoes a condensation-cyclization reaction with a 1,3-dicarbonyl compound.
Causality: The reaction between the 5-aminopyrazole and a β-dicarbonyl compound (e.g., acetylacetone) in an acidic medium like acetic acid proceeds via a double condensation. The exocyclic amino group of the pyrazole acts as the primary nucleophile, attacking one of the carbonyls. The endocyclic pyrazole nitrogen then attacks the second carbonyl, leading to a cyclodehydration event that forms the fused pyrimidine ring.
Caption: Two-step workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 4.2: Synthesis of a 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Step-by-Step Methodology:
-
Synthesize and isolate the 5-aminopyrazole intermediate according to Protocol 3.2 .
-
In a flask, dissolve the 5-aminopyrazole (1.0 eq) in glacial acetic acid (~2 M).
-
Add acetylacetone (a 1,3-dicarbonyl, 1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Pour the cooled mixture over crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the 5,7-dimethylpyrazolo[1,5-a]pyrimidine product. Further purification can be achieved by recrystallization.
Deprotection of the THP Group
While deprotection is often integrated into an acidic work-up, a dedicated deprotection step might be necessary. The THP ether is cleaved by acidic hydrolysis.[5][6]
Data Table 5.1: Common Deprotection Conditions
| Reagent | Solvent | Temperature | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Methanol / Water | Room Temp | Mild and highly effective.[6] |
| Acetic Acid (80%) | Water | 40-50 °C | Useful for acid-sensitive substrates. |
| 2N Hydrochloric Acid (HCl) | THF / Water | Room Temp | Standard, robust conditions.[7] |
| Silica-supported perchloric acid | Solvent-free | Room Temp | A mild, solid-phase acidic catalyst.[5] |
Conclusion and Future Outlook
This compound is more than a mere reagent; it is a strategic tool for the controlled and efficient synthesis of valuable heterocyclic structures. Its ability to act as a stable precursor to cyanoacetaldehyde allows chemists to perform reactions that would otherwise be intractable. The protocols and mechanistic insights provided herein demonstrate its utility in constructing pyrazoles and fused pyrazolo[1,5-a]pyrimidines, scaffolds that are central to numerous drug discovery programs. As synthetic challenges become more complex, the intelligent application of robust building blocks like THP-acetonitrile will continue to be a critical driver of innovation in chemical science.
References
-
Vertex AI Search Result[12] . Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. Google. Retrieved from vertexaisearch.cloud.google.com.
-
Organic Chemistry Portal[5] . Tetrahydropyranyl Ethers. organic-chemistry.org. Retrieved from [Link].
-
Total Synthesis[6] . THP Protecting Group: THP Protection & Deprotection Mechanism. total-synthesis.com. Retrieved from [Link].
-
PubMed Central[9] . Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Retrieved from [Link].
-
PubMed Central[13] . Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Center for Biotechnology Information. Retrieved from [Link].
-
Organic Chemistry Portal[14] . Pyridine synthesis. organic-chemistry.org. Retrieved from [Link].
-
ResearchGate[10] . The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link].
-
Semantic Scholar[15] . A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][9][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link].
-
National Institutes of Health[11] . Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link].
-
Organic Chemistry Portal[16] . THP Protection - Common Conditions. organic-chemistry.org. Retrieved from [Link].
-
CEM Corporation[8] . Protection and Deprotection. Retrieved from [Link].
-
ResearchGate[17] . De novo Synthesis of Substituted Pyridines. Retrieved from [Link].
-
National Institutes of Health[18] . Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link].
-
Baran Lab . Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link].
-
Chemsigma[1] . This compound [75394-84-2]. Retrieved from [Link].
-
National Institutes of Health[19] . Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link].
-
MySkinRecipes[4] . 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. Retrieved from [Link].
-
LookChem[3] . This compound cas no.75394-84-2. Retrieved from [Link].
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- 1. This compound [75394-84-2] | Chemsigma [chemsigma.com]
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- 4. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
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Hydrolysis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile: A Detailed Protocol for the Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)acetic acid
Abstract
This application note provides a comprehensive experimental protocol for the hydrolysis of 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile to its corresponding carboxylic acid, 2-(Tetrahydro-2H-pyran-2-yl)acetic acid. This transformation is a key step in the synthesis of various organic molecules where the tetrahydropyranyl (THP) group serves as a crucial structural motif or a protecting group. The protocol detailed herein employs a base-catalyzed hydrolysis method, which ensures the stability of the acid-labile THP ether, thus providing a high-yielding and chemoselective route to the desired product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The 2-(tetrahydro-2H-pyran-2-yl)acetic acid moiety is a valuable building block in the synthesis of a range of biologically active compounds and complex molecular architectures. The precursor, this compound, is often synthesized via nucleophilic substitution or other carbon-carbon bond-forming reactions. The subsequent hydrolysis of the nitrile to a carboxylic acid is a critical transformation.
The primary challenge in this hydrolysis lies in the presence of the tetrahydropyranyl (THP) group, which is an acetal and therefore susceptible to cleavage under acidic conditions. Standard acidic hydrolysis of nitriles, which is a common method, would likely lead to the undesired deprotection of the THP ether. Therefore, a chemoselective method is required to hydrolyze the nitrile without affecting the THP group.
This protocol details a robust base-catalyzed hydrolysis procedure that leverages the stability of THP ethers in basic media. The nitrile is converted to a carboxylate salt under alkaline conditions, which is then protonated during an acidic workup to yield the final carboxylic acid.
Mechanistic Rationale
The hydrolysis of nitriles can be catalyzed by either acid or base.[1] In the context of the target molecule, understanding the stability of the THP ether is paramount. THP ethers are stable to strongly basic conditions but are readily cleaved by mild acids.[2] This dictates the choice of a base-catalyzed pathway for the hydrolysis of the nitrile.
The base-catalyzed hydrolysis of a nitrile proceeds in two main stages.[3] First, the hydroxide ion, a strong nucleophile, attacks the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers, leading to the formation of an amide intermediate.[4] Under the reaction conditions, this amide is then further hydrolyzed by the base to yield a carboxylate salt and ammonia.[5] The reaction is driven to completion by the irreversible formation of the carboxylate. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 75394-84-2 |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific | 1310-73-2 |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR Chemicals | 64-17-5 |
| Deionized Water (H₂O) | N/A | In-house | 7732-18-5 |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | J.T. Baker | 7647-01-0 |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99.0% | EMD Millipore | 60-29-7 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Acros Organics | 7487-88-9 |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | N/A |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Hydrochloric acid is corrosive and has toxic fumes. Handle with care.
-
Diethyl ether is extremely flammable. Avoid open flames and sparks.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 35.9 mmol) in ethanol (50 mL).
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by carefully dissolving NaOH (4.0 g, 100 mmol) in deionized water (50 mL).
-
Slowly add the aqueous NaOH solution to the ethanolic solution of the nitrile with stirring.
-
Attach a reflux condenser to the flask.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Allow the reaction to proceed under reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture. (Note: The starting material and product will have different polarities).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add 50 mL of deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath.
-
Carefully acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. (Caution: This is an exothermic process).
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts in a clean flask.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 2-(Tetrahydro-2H-pyran-2-yl)acetic acid.
-
-
Purification (Optional):
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Visualizing the Workflow
Figure 1. Experimental workflow for the base-catalyzed hydrolysis.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-(Tetrahydro-2H-pyran-2-yl)acetic acid |
| Reaction Type | Base-Catalyzed Nitrile Hydrolysis |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 12-24 hours |
| Work-up | Acidification and Extraction |
| Expected Yield | High (typically >85%) |
Conclusion
This application note provides a reliable and detailed protocol for the hydrolysis of this compound. The use of basic conditions is critical for the chemoselective hydrolysis of the nitrile group in the presence of the acid-sensitive THP ether. This method is scalable and can be readily adopted in synthetic laboratories for the preparation of 2-(Tetrahydro-2H-pyran-2-yl)acetic acid, a valuable intermediate in organic synthesis.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020. [Link]
-
Organic Syntheses. Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. Hydrolysis of Nitriles. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
-
Royal Society of Chemistry. Nitrile Hydrolysis. [Link]
-
PubChem. 2-(Tetrahydro-2H-pyran-2-yl)acetic acid. [Link]
-
Chemguide. Hydrolysing Nitriles. [Link]
Sources
Application Notes & Protocols: The Reactivity of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile with Electrophiles
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-(tetrahydro-2H-pyran-2-yl)acetonitrile. This versatile reagent serves as a protected β-hydroxyacetonitrile equivalent, enabling the formation of new carbon-carbon bonds through the reaction of its corresponding carbanion with a variety of electrophiles. We will delve into the core chemical principles, provide detailed, field-proven protocols for key reactions such as alkylation and acylation, and discuss the critical parameters that ensure successful and reproducible outcomes.
Introduction: A Versatile C2 Synthon
This compound is a valuable building block in modern organic synthesis.[1] Its structure consists of an acetonitrile moiety where the α-oxygen is protected by a tetrahydropyranyl (THP) group. The THP group is a widely used protecting group for alcohols, prized for its stability under a range of conditions—notably towards bases, organometallics, and hydrides—while being readily removable under mild acidic conditions.[2][3]
The synthetic utility of this molecule stems from the acidity of the α-protons adjacent to the nitrile group. Deprotonation at this position generates a potent carbon-based nucleophile (a nitrile-stabilized carbanion). This anion can then be reacted with various electrophiles to construct more complex molecular architectures. Following the C-C bond formation, the THP group can be cleaved to unmask a β-hydroxyl functionality, leading to β-hydroxy nitriles, β-ketonitriles, and other significant structural motifs.[4][5]
Core Chemical Principles & Reaction Mechanism
The fundamental reactivity of this compound is a two-stage process: anion formation followed by nucleophilic attack.
2.1. Generation of the Nucleophilic Anion
The protons on the carbon atom situated between the nitrile group and the THP-protected oxygen are sufficiently acidic to be removed by a strong base. The complete and efficient generation of the corresponding carbanion is crucial for preventing side reactions and maximizing yield.
-
Choice of Base: The selection of the base is paramount. For the reaction to be effective, the base must be strong enough to completely deprotonate the acetonitrile α-carbon. Furthermore, to avoid unwanted reactions, such as nucleophilic addition to the nitrile group, a non-nucleophilic, sterically hindered base is preferred.[6]
-
Lithium Diisopropylamide (LDA): LDA is the base of choice for this transformation.[7][8] It is an exceptionally strong (pKa of its conjugate acid is ~36), bulky base that rapidly and quantitatively generates the carbanion, even at low temperatures.[6][9] Low-temperature conditions (-78 °C) are typically employed to form the kinetic enolate and prevent potential side reactions.[9]
-
Other Bases: While LDA is ideal, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) have also been utilized, particularly in acylation reactions to form β-ketonitriles.[4][7]
-
-
Solvent System: Anhydrous, non-protic solvents are required to prevent the quenching of the highly basic carbanion. Ethereal solvents such as tetrahydrofuran (THF) are most commonly used as they effectively solvate the lithium cation of LDA and are inert under the reaction conditions.[7]
2.2. Reaction with Electrophiles
Once formed, the nitrile-stabilized carbanion is a soft nucleophile that readily participates in SN2 reactions with a range of electrophiles.
-
Alkylation: The anion reacts efficiently with primary and some secondary alkyl halides (e.g., iodides, bromides, and chlorides) to form a new C-C bond.[9][10]
-
Acylation: Reaction with acylating agents like esters or acid chlorides yields β-ketonitriles.[4][5] These products are highly valuable intermediates for the synthesis of various heterocycles and biologically active molecules.[11][12] It is important to note that when using esters as electrophiles, the β-ketonitrile product is more acidic than the starting material. This means that a second equivalent of base is required to deprotonate the product and drive the reaction to completion.[4]
2.3. Deprotection of the THP Group
The final step in many synthetic sequences involving this reagent is the removal of the THP protecting group. As an acetal, the THP group is cleaved under acidic conditions to reveal the free hydroxyl group.[2][13] This is typically achieved with catalytic amounts of acids like p-toluenesulfonic acid (TsOH), hydrochloric acid (HCl), or trifluoroacetic acid (TFA) in a protic solvent like methanol or ethanol.[2][13]
Visualizing the Core Mechanism
Caption: General mechanism for the reaction of 2-(THP-O)acetonitrile.
Application Protocols
3.1. General Considerations & Safety
-
Anhydrous Technique: All glassware must be rigorously dried (oven or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which would quench the carbanion.[14] Solvents and liquid reagents should be freshly distilled or obtained from a reputable supplier in anhydrous form.
-
Temperature Control: Low temperatures (-78 °C) are critical, especially during the formation and reaction of the anion with LDA, to maximize selectivity and minimize side reactions.[8][9] A dry ice/acetone or dry ice/isopropanol bath is standard.
-
Reagent Handling:
-
LDA: Solutions of LDA are often pyrophoric. Handle with care in a fume hood, avoiding exposure to air and moisture.[6]
-
Acetonitrile & Derivatives: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]
-
Solvents: THF and other ethereal solvents are highly flammable. Keep away from ignition sources.[17]
-
3.2. Protocol 1: α-Alkylation with Benzyl Bromide
This protocol details the synthesis of 2-phenyl-3-(tetrahydro-2H-pyran-2-yloxy)propanenitrile.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Diisopropylamine | 101.19 | 1.54 mL | 11.0 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| 2-(THP-O)acetonitrile | 141.17 | 1.41 g | 10.0 | 1.0 |
| Benzyl Bromide | 171.04 | 1.19 mL | 10.0 | 1.0 |
| Anhydrous THF | - | ~50 mL | - | - |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
LDA Preparation (in situ): To the flask, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL). Cool the solution to -78 °C. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Anion Formation: Dissolve this compound (1.41 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithium anion.
-
Electrophilic Quench: Add benzyl bromide (1.19 mL) dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Workflow for Alkylation Protocol
Caption: Experimental workflow for the α-alkylation protocol.
3.3. Protocol 2: Acylation with Ethyl Benzoate to form a β-Ketonitrile
This protocol describes the synthesis of 3-oxo-3-phenyl-2-(tetrahydro-2H-pyran-2-yloxy)propanenitrile.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(THP-O)acetonitrile | 141.17 | 1.41 g | 10.0 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 0.88 g | 22.0 | 2.2 |
| Ethyl Benzoate | 150.17 | 1.48 mL | 10.0 | 1.0 |
| Anhydrous THF | - | ~50 mL | - | - |
Step-by-Step Procedure:
-
Apparatus Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.88 g of 60% dispersion) in anhydrous THF (20 mL). Caution: NaH reacts violently with water.
-
Anion Formation: Dissolve this compound (1.41 g) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will evolve.
-
Electrophilic Quench: Cool the mixture back to 0 °C. Add a solution of ethyl benzoate (1.48 mL) in anhydrous THF (10 mL) dropwise over 20 minutes.
-
Reaction Completion: After the addition, allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up: Carefully quench the reaction by pouring it into a beaker of ice water (50 mL). Acidify the aqueous mixture to pH ~5 with 1 M HCl. Extract the product with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired β-ketonitrile.
3.4. Protocol 3: Deprotection of the THP Group
This protocol describes the general procedure for removing the THP group to yield the corresponding β-hydroxy nitrile.
Reagent Table (Example):
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| THP-protected nitrile | (Varies) | (e.g., 2.31 g) | 10.0 | 1.0 |
| p-Toluenesulfonic acid (TsOH·H₂O) | 190.22 | 190 mg | 1.0 | 0.1 |
| Methanol | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the THP-protected substrate (10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Acid Catalysis: Add p-toluenesulfonic acid monohydrate (190 mg) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure.
-
Purification: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting β-hydroxy nitrile can be further purified if necessary.
Visualizing the THP Deprotection Mechanism
Caption: Mechanism for the acidic removal of the THP protecting group.
Summary of Applications
The reactions of this compound provide a robust and reliable method for the synthesis of complex molecules. The ability to generate a stable carbanion and react it with a wide array of electrophiles makes it an indispensable tool.
Table 1: Representative Reactions with Various Electrophiles
| Electrophile | Base | Solvent | Temperature (°C) | Product Type | Typical Yield |
| Methyl Iodide | LDA | THF | -78 to RT | α-Alkylated Nitrile | High |
| Benzyl Bromide | LDA | THF | -78 to RT | α-Alkylated Nitrile | High |
| Allyl Bromide | LDA | THF | -78 to RT | α-Alkylated Nitrile | Good-High |
| Ethyl Benzoate | NaH / KOt-Bu | THF | 0 to RT | β-Ketonitrile | Good |
| Dimethyl Carbonate | LDA | THF | -78 to RT | α-Cyano Ester | Moderate-Good |
| Epoxides (e.g., Propylene Oxide) | LDA | THF | -78 to RT | γ-Hydroxy-α-THP-O-Nitrile | Good |
Conclusion
This compound is a highly effective C2-nucleophilic building block. By leveraging strong, non-nucleophilic bases like LDA, researchers can cleanly generate a carbanion that undergoes efficient alkylation and acylation reactions. The stability of the THP protecting group under basic conditions, coupled with its facile removal under mild acid, provides a powerful synthetic strategy for accessing functionalized β-hydroxy nitriles and β-ketonitriles, which are key intermediates in pharmaceutical and materials science research. The protocols outlined in this guide provide a solid foundation for the successful application of this versatile reagent.
References
-
Alkylation of the alpha-Carbon via the LDA pathway. (2020). Chemistry LibreTexts. [Link]
-
Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. [Link]
-
Alkylation With LDA Mechanism | Organic Chemistry. (2021). YouTube. [Link]
-
Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. (2016). SciSpace. [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (n.d.). ACS Publications. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). University of the Incarnate Word. [Link]
-
Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. (2025). NIH. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. [Link]
-
Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (n.d.). Organic Chemistry Portal. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). NIH. [Link]
-
A High-Yielding Preparation of β-Ketonitriles. (2025). ResearchGate. [Link]
-
Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.). Organic Chemistry Portal. [Link]
-
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. (n.d.). MySkinRecipes. [Link]
-
Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison. [Link]
- Alkylation of acetonitriles. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Welcome to the technical support hub for the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer a validated protocol to enhance your success.
Overview of the Primary Synthetic Route
The most common and efficient method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction of a 2-halotetrahydropyran with an alkali metal cyanide.[1][2] This method, an adaptation of the Kolbe nitrile synthesis, is favored for its reliability and directness in forming the required carbon-carbon bond.[3]
The key precursor, 2-bromotetrahydropyran or 2-chlorotetrahydropyran, is typically prepared in situ or used immediately after synthesis due to its instability. The subsequent reaction with sodium or potassium cyanide in a polar aprotic solvent, such as DMSO or DMF, yields the target nitrile.[3][4]
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is consistently low (<40%). What are the primary causes?
Answer: Low yields in this SN2 reaction can typically be traced to one of four areas: the quality of the starting material, reaction conditions, solvent choice, or the workup procedure.
-
Degraded 2-Halotetrahydropyran: The starting alkyl halide is susceptible to hydrolysis. Moisture in the reaction flask or solvent can convert it to the corresponding alcohol (tetrahydropyran-2-ol), which is unreactive towards cyanide.
-
Solution: Ensure your 2-halotetrahydropyran is freshly prepared or has been stored under strictly anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Suboptimal Solvent: The choice of solvent is critical for SN2 reactions.[5] While ethanol is sometimes used, protic solvents can solvate the cyanide anion, reducing its nucleophilicity.[4][6] Furthermore, the presence of water in the solvent can lead to hydrolysis of the alkyl halide.
-
Side Reactions (Elimination): Although the substrate is a secondary halide, which can undergo E2 elimination, this is less common for this specific substrate. However, using a sterically hindered or overly strong base can favor elimination. Sodium cyanide is a weak base, so this is less of a concern unless other basic impurities are present.
-
Product Loss During Workup: The product has some water solubility. Excessive washing with aqueous solutions or improper extraction techniques can lead to significant product loss.[7]
Question 2: My crude NMR shows an unexpected singlet around 9-10 ppm and my IR has a peak around 2150 cm⁻¹. What is this impurity?
Answer: This is a classic sign of isonitrile formation. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom.[3]
-
Mechanism of Formation: While attack from the carbon atom to form the desired nitrile (R-CN) is generally favored, attack from the nitrogen atom results in an isonitrile (R-NC).[3] Isonitriles are characterized by an NMR signal for the proton adjacent to the NC group at a lower field and a distinctive IR stretching frequency around 2150 cm⁻¹.
-
Factors Influencing Formation: The ratio of nitrile to isonitrile is highly dependent on the reaction conditions. Kornblum's rule suggests that conditions promoting "free" cyanide ions (e.g., using NaCN or KCN in a polar aprotic solvent like DMSO) favor nitrile formation.[3] Conversely, using cyanide sources like silver cyanide (AgCN), where the cyanide is more covalently bonded, tends to favor isonitrile formation.
-
Solution: To minimize isonitrile formation, ensure you are using sodium or potassium cyanide in a high-quality polar aprotic solvent. Avoid solvents that may coordinate strongly with the metal cation.
-
Question 3: The reaction stalls and TLC/GC analysis shows significant unreacted starting material even after prolonged heating. Why?
Answer: A stalled reaction points towards an issue with reactivity, which could be due to several factors.
-
Insufficient Temperature: While SN2 reactions can often proceed at room temperature, this specific reaction with a secondary halide may require gentle heating to overcome the activation energy.
-
Solution: Try heating the reaction mixture to 50-60 °C and monitor its progress. Be cautious not to overheat, as this can promote side reactions.
-
-
Poor Solubility of Cyanide Salt: Sodium cyanide has limited solubility in some organic solvents. If the salt is not adequately dissolved or dispersed, the effective concentration of the nucleophile in the solution will be too low for the reaction to proceed efficiently.
-
Solution: Ensure vigorous stirring. Using DMSO as a solvent is particularly advantageous as it is excellent at dissolving salts.[3] In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the cyanide ion into the organic phase, but this is often unnecessary with DMSO.
-
-
Inactivated Catalyst/Reagents: If you are using any additives or catalysts, ensure they are active. More commonly, the issue lies with the primary reagents. As mentioned, moisture is a key inhibitor.[7]
-
Solution: Dry your solvent over molecular sieves and ensure your glassware is oven-dried before use.
-
Frequently Asked Questions (FAQs)
Q: Can I use 2-chlorotetrahydropyran instead of the bromo- derivative? A: Yes, the chloro- derivative can be used. However, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[8] Consequently, the reaction with 2-bromotetrahydropyran is typically faster and may proceed under milder conditions. If using the chloro- derivative, you may need to use slightly higher temperatures or longer reaction times.
Q: What is the best method for purifying the final product? A: For most lab-scale syntheses, vacuum distillation is the preferred method for purifying this compound, as it is a liquid at room temperature. If distillation is not feasible or if impurities have similar boiling points, silica gel column chromatography using a hexane/ethyl acetate solvent system is an effective alternative.[9]
Q: Is it necessary to run this reaction under an inert atmosphere? A: It is highly recommended. The primary reason is to prevent moisture from entering the reaction, which can decompose the sensitive 2-halotetrahydropyran starting material.[7] While the reaction itself is not particularly oxygen-sensitive, maintaining an inert atmosphere is good practice for ensuring reproducibility and high yields.
Q: How do I safely handle sodium cyanide? A: Sodium cyanide is extremely toxic. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). It is critical to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas. Have a cyanide-specific quench solution (e.g., a mixture of ferrous sulfate and sodium hydroxide) readily available in case of a spill. All waste must be quenched and disposed of according to your institution's hazardous waste protocols.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis.
Materials:
-
2-Bromotetrahydropyran (freshly prepared or distilled)
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether or Ethyl Acetate
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.
-
Reagent Addition: In the flask, suspend sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Initiation: While stirring vigorously, add freshly prepared 2-bromotetrahydropyran (1.0 equivalent) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
Data Summary Table
The following table summarizes the impact of key variables on the reaction outcome, based on established principles of SN2 reactions.
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Alkyl Halide | 2-Bromotetrahydropyran | 2-Chlorotetrahydropyran | Condition A gives a faster reaction rate. | Bromide is a better leaving group than chloride.[8] |
| Solvent | DMSO (aprotic) | Ethanol (protic) | Condition A provides a higher yield of nitrile. | Protic solvents solvate the nucleophile, reducing its reactivity.[4][6] |
| Atmosphere | Inert (N₂) | Ambient Air | Condition A leads to higher, more consistent yields. | Prevents hydrolysis of the sensitive alkyl halide starting material. |
| Cyanide Source | NaCN | AgCN | Condition A favors nitrile; B may increase isonitrile. | "Free" cyanide ions favor C-attack (nitrile), while covalent sources can favor N-attack (isonitrile).[3] |
References
-
Wikipedia. Kolbe nitrile synthesis. [Link]
-
Molbase. Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Lar, G. C., et al. (1987). 2-CYANO-6-METHOXYTETRAHYDROPYRAN, A USEFUL PROTECTED CYANOHYDRIN FOR 2-SUBSTITUTED CYCLOHEXENONE SYNTHESIS. HETEROCYCLES, Vol 25. [Link]
-
Chemguide. the preparation of nitriles. [Link]
-
Visual Learners (YouTube). Synthesis of nitriles from alkyl halides and alcohols and ketones. [Link]
-
LookChem. This compound CAS NO.75394-84-2. [Link]
-
MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?[Link]
-
National Institutes of Health. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. [Link]
-
Chemsigma. This compound [75394-84-2]. [Link]
-
OrganicChemistryTutor (YouTube). Can You Solve These SN2 Problems?[Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
-
ResearchGate. Synthesis of tetrahydropyran derivatives. [Link]
-
Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE. [Link]
-
Chemistry LibreTexts. 8.2: Factors That Affect SN2 Reactions. [Link]
-
ACS Publications. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
Wikipedia. Cyanohydrin reaction. [Link]
-
Khan Academy (YouTube). Factors affecting SN2 reactions: leaving group- Part 1. [Link]
-
Brainly. Describe the reaction of ICH₂CH₂CH₂Cl with NaCN and MeOH. [Link]
-
Chemistry LibreTexts. The Reaction of Alkyl Halides with Cyanide Ions. [Link]
-
MaChemGuy (YouTube). Nucleophilic substitution reactions with cyanide. [Link]
Sources
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- 8. youtube.com [youtube.com]
- 9. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Welcome to the dedicated technical support guide for the purification of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (CAS 75394-84-2). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Critical Safety Precautions
Before commencing any purification, it is imperative to address the significant hazards associated with this compound and its potential precursors. The nitrile functional group (-CN) is a cyanide derivative.
Question: What are the mandatory safety protocols when handling this compound and related waste?
Answer: Your safety and that of your colleagues is the absolute priority. All cyanide-containing compounds are acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration.[2]
Core Safety Mandates:
-
Engineering Controls: All handling of solid or concentrated solutions of this nitrile must be performed within a certified chemical fume hood to prevent inhalation of any potential hydrogen cyanide (HCN) gas.[3][4] HCN can be liberated if the nitrile comes into contact with acids.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is non-negotiable. This includes:
-
Designated Work Area: Establish a clearly marked "Cyanide Work Area" within your lab.[1] Ensure an eyewash station and safety shower are immediately accessible.[4]
-
Never Work Alone: Under no circumstances should you work with cyanide-containing compounds when you are alone in the laboratory.[1]
-
Waste Disposal: All contaminated materials (gloves, pipette tips, silica gel, etc.) must be disposed of as P-listed hazardous waste in clearly labeled, sealed containers.[1] Aqueous waste should be treated with bleach (sodium hypochlorite) under basic conditions (pH > 10) to oxidize cyanide to the less toxic cyanate before disposal, following your institution's specific guidelines.
-
Emergency Preparedness: Ensure all personnel in the lab are aware of the symptoms of cyanide exposure (weakness, headache, dizziness, rapid breathing) and the specific emergency response procedures.[3][5] An antidote kit should be available, and only administered by trained medical personnel.[5]
Part 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification process in a direct Q&A format.
Question: My crude this compound shows low purity by GC analysis immediately after synthesis and work-up. What are the likely impurities?
Answer: This is a very common scenario. The impurities present are almost always a direct reflection of the synthetic route used. Assuming a common synthesis, such as the reaction of a THP-protected alcohol with a cyanide source, your primary contaminants are predictable.
Table 1: Common Impurities and Diagnostic Signatures
| Impurity | Likely Source | Analytical Signature (GC-MS, ¹H NMR) |
|---|---|---|
| 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | Unreacted Starting Material | Will have a prominent hydroxyl (-OH) peak in the IR spectrum. ¹H NMR will show a broad singlet for the OH proton. |
| Dihydropyran (DHP) | Side reaction/impurity in THP-Cl | Characteristic alkene signals in ¹H NMR (~6.4 and ~4.7 ppm). |
| 2-(Tetrahydro-2H-pyran-2-YL)acetic acid | Hydrolysis of the nitrile | Broad -OH stretch in IR. Carboxylic acid proton (>10 ppm) in ¹H NMR. Will likely not elute under standard GC conditions but can be observed by LC-MS.[6] |
| Tetrahydro-2H-pyran-2-ol | Hydrolysis of the THP ether | Polar impurity, often visible on TLC. Shows a prominent -OH peak in IR. |
A logical troubleshooting workflow is essential to identify the best purification strategy.
Caption: Troubleshooting workflow for selecting a purification method.
Question: I am attempting fractional distillation, but my product appears to be decomposing at high temperatures. How can I avoid this?
Answer: This is a classic issue related to the thermal lability of the tetrahydropyranyl (THP) ether protecting group, which can undergo acid-catalyzed cleavage. The key is to lower the boiling point of your compound to a temperature where decomposition is kinetically insignificant.
The solution is to perform the distillation under reduced pressure (vacuum distillation).
By lowering the pressure, you lower the temperature required for the liquid to boil. For this compound, which has an atmospheric boiling point well over 200 °C, vacuum distillation is not just recommended, it is essential.
Key Adjustments for Success:
-
Pressure: Aim for a vacuum level that brings the boiling point into the 90-120 °C range. This typically corresponds to a pressure of 5-15 mmHg.
-
Heat Source: Use a heating mantle with a stirrer and a temperature controller. Never use a Bunsen burner. An oil bath provides the most uniform heating.
-
Fractionating Column: Use a short Vigreux or packed column to ensure good separation from less volatile impurities without excessive hold-up.[7][8]
-
Anti-Bumping Granules: Always add fresh anti-bumping granules or a magnetic stir bar to the distilling flask to ensure smooth boiling.[7]
Question: My compound co-elutes with an impurity during flash column chromatography. How can I improve the separation?
Answer: Co-elution is a common frustration in chromatography.[9] It indicates that your chosen solvent system (mobile phase) is not providing sufficient differential partitioning for your compound and the impurity on the stationary phase (silica gel).
Strategies to Improve Resolution:
-
Optimize the Mobile Phase: This is the most powerful variable.
-
Reduce Polarity: If the impurity is slightly more polar and eluting just behind your product, decrease the concentration of the polar solvent (e.g., from 20% Ethyl Acetate in Hexanes to 15%). This will increase the retention of both compounds, but should increase the separation between them.
-
Change Solvent System: Sometimes, a complete change of solvents is needed. If you are using an Ethyl Acetate/Hexane system, consider trying a Dichloromethane/Methanol system or adding a small percentage (<1%) of a modifier like triethylamine if your impurity is acidic.
-
-
Dry Loading vs. Wet Loading: If your crude material has poor solubility in the mobile phase, it can streak down the column.[10] Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[11] This creates a very narrow starting band, which is critical for good separation.
-
Column Dimensions: Use a longer, narrower column for difficult separations. This increases the number of theoretical plates, analogous to a longer fractionating column in distillation.[12] However, be aware this will increase the run time and solvent consumption.[9]
Part 3: Frequently Asked Questions (FAQs)
Question: What is the single best purification method for this compound?
Answer: The "best" method is contingent on two factors: the scale of your reaction and the required purity level.
Table 2: Comparison of Primary Purification Methods
| Method | Typical Scale | Achievable Purity | Pros | Cons |
|---|---|---|---|---|
| Fractional Vacuum Distillation | 5 g - 500 g+ | >98% | Excellent for large scale, removes non-volatile impurities effectively, cost-effective. | Requires specialized glassware; potential for thermal decomposition if not controlled properly.[7][13] |
| Flash Column Chromatography | 10 mg - 20 g | >99% | Excellent separation of compounds with different polarities; highly versatile.[11] | Can be time-consuming and solvent-intensive; not easily scalable; risk of product decomposition on acidic silica.[9][10] |
| Recrystallization | >1 g | >99.5% | Can yield extremely pure material; good for removing small amounts of impurities.[14] | Only applicable if the compound is a solid at room temperature and a suitable solvent system can be found; potential for significant yield loss.[15] |
General Recommendation:
-
For multi-gram scales (>5 g) where the primary impurities are starting materials with different boiling points, fractional vacuum distillation is the most efficient and scalable method.
-
For smaller scales (<5 g) or when impurities have similar boiling points but different polarities, flash column chromatography is the method of choice.
Question: How do I definitively assess the purity of my final product?
Answer: A multi-faceted analytical approach is required to authoritatively confirm purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds.[16] A single, sharp peak on the GC chromatogram is a strong indicator of high purity. The mass spectrum provides confirmation of the molecular weight (for C₇H₁₁NO, MW = 141.17 g/mol ) and fragmentation pattern, confirming the compound's identity.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of signals corresponding to known impurities (e.g., residual solvents, starting materials) is a key measure of purity.
-
Infrared (IR) Spectroscopy: While not a primary tool for purity assessment, IR spectroscopy is excellent for confirming the presence of key functional groups. For this compound, you should observe a sharp, strong absorbance around 2250 cm⁻¹ for the nitrile (C≡N) group and strong C-O stretches around 1000-1200 cm⁻¹ for the ether linkages. The absence of a broad -OH stretch around 3300 cm⁻¹ confirms the removal of any alcohol impurities.
Part 4: Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation (10 g Scale)
Caption: Schematic of a fractional vacuum distillation setup.
Methodology:
-
Assembly: Assemble the distillation apparatus as shown above, ensuring all glass joints are properly sealed with vacuum grease. Use a 50 mL round-bottom flask as the distilling pot and a 25 mL flask as the receiver.
-
Charging the Flask: Add the crude this compound (~10 g) and a magnetic stir bar to the distilling flask.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. Use a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump. Aim for a stable pressure below 15 mmHg.
-
Heating: Gently heat the oil bath. A forerun containing volatile impurities may distill first. Collect this in a separate receiving flask.
-
Collecting the Product: As the temperature at the distillation head stabilizes near the expected boiling point at your working pressure, switch to a clean, pre-weighed receiving flask. Collect the fraction that distills over a stable, narrow temperature range (typically 2-3 °C).
-
Completion: Stop the distillation when the temperature either rises sharply or begins to drop, or when only a small residue remains in the distilling flask. Never distill to dryness.
-
Shutdown: Allow the apparatus to cool completely before slowly venting to atmospheric pressure.
References
- Division of Research Safety, University of Illinois. (2014). Cyanides.
- Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
- Environmental Health and Safety, Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts.
- Stanford Environmental Health & Safety. (n.d.).
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- Wikipedia. (n.d.).
- ChemHelpASAP. (2021).
- The Organic Chemistry Lab Survival Manual. (n.d.).
- Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
- Professor Dave Explains. (2019).
- MIT Digital Lab Techniques Manual. (2010).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (2004).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with retention time (RT)= 6.737.
- Taylor & Francis. (n.d.).
- ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-with Retention Time (RT)= 6.337.
- Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel.
- Sigma-Aldrich. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol.
Sources
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- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. US6780289B2 - Process for the purification and recovery of acetonitrile - Google Patents [patents.google.com]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. phcogj.com [phcogj.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Alkylation of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Welcome to the technical support center for the alkylation of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this critical synthetic step. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guides & FAQs
Question 1: What are the most common side reactions observed during the alkylation of this compound, and how can they be minimized?
Answer:
The alkylation of this compound is a powerful C-C bond-forming reaction. However, several side reactions can compete with the desired mono-alkylation, leading to reduced yields and complex product mixtures. Understanding these pathways is the first step toward mitigating them.
The primary side reactions include:
-
Dialkylation: The product of mono-alkylation still possesses an acidic proton alpha to the nitrile group, making it susceptible to a second alkylation.
-
Deprotection of the THP Group: The tetrahydropyranyl (THP) protecting group is an acetal, which is sensitive to acidic conditions.[1] Accidental generation of acidic species can lead to its cleavage.
-
Elimination Reactions: If the alkylating agent has a beta-hydrogen, elimination can compete with substitution, especially with sterically hindered bases.
-
Hydrolysis of the Nitrile Group: In the presence of strong aqueous bases and elevated temperatures, the nitrile group can hydrolyze to an amide or a carboxylic acid.[2][3]
Below is a summary of these side reactions and strategies for their mitigation:
| Side Reaction | Causal Factors | Mitigation Strategies |
| Dialkylation | - Excess alkylating agent- Strong, non-hindered base- Prolonged reaction times | - Use of a slight excess (1.0-1.2 eq.) of the nitrile- Employ a sterically hindered base (e.g., LDA, LHMDS)- Add the alkylating agent slowly at low temperatures- Monitor the reaction closely by TLC or LC-MS and quench upon completion |
| THP Deprotection | - Presence of protic acids (adventitious water, acidic catalysts)- Use of certain Lewis acids | - Ensure all reagents and solvents are anhydrous[4]- Use aprotic, non-acidic conditions- Avoid Lewis acids that can coordinate with the THP oxygen |
| Elimination | - Use of strong, non-nucleophilic bases (e.g., DBU)- Secondary or tertiary alkyl halides as alkylating agents- High reaction temperatures | - Choose a strong, but nucleophilic base (e.g., NaH, LDA)- Use primary alkyl halides whenever possible- Maintain low reaction temperatures |
| Nitrile Hydrolysis | - Presence of water- Use of hydroxide bases (e.g., NaOH, KOH) at high temperatures | - Use anhydrous conditions- Employ non-hydroxide bases (e.g., NaH, LDA, LHMDS)- Keep reaction temperatures as low as feasible |
Question 2: I am observing significant amounts of dialkylated product. What specific experimental parameters should I adjust?
Answer:
The formation of a dialkylated product is a common issue stemming from the fact that the mono-alkylated product's remaining alpha-proton is still acidic. To favor mono-alkylation, you need to carefully control the reaction kinetics and stoichiometry.
Here is a workflow to troubleshoot and optimize for mono-alkylation:
Caption: Troubleshooting workflow for minimizing dialkylation.
Detailed Protocol for Enhanced Mono-alkylation:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.1 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of Lithium Diisopropylamide (LDA) (1.05 eq.) in THF dropwise. Stir for 30-60 minutes at -78°C.
-
Alkylation: Add the alkylating agent (1.0 eq.) dropwise, maintaining the temperature at -78°C.
-
Reaction: Allow the reaction to slowly warm to 0°C over 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Work-up: Proceed with standard aqueous work-up and extraction.
The use of a strong, hindered base like LDA at low temperatures ensures rapid and complete deprotonation of the starting material, creating a high concentration of the desired anion. Subsequent slow addition of the alkylating agent allows it to react preferentially with the more abundant anion of the starting material over the anion of the mono-alkylated product.[5]
Question 3: My reaction is sluggish, and upon extended reaction times or warming, I see evidence of THP group cleavage. How can I improve the reaction rate without compromising the protecting group?
Answer:
Balancing reaction rate with the stability of the THP group is a common optimization problem. The THP ether is an acetal and is labile under acidic conditions.[1][6][7] Even trace amounts of acid, which can be generated from the decomposition of reagents or solvents, can catalyze its removal.
Key Considerations and Solutions:
-
Solvent Choice: While THF is standard, for particularly unreactive alkylating agents, switching to a more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the nitrile anion and accelerate the reaction.[5] However, ensure these solvents are rigorously dried, as they are notoriously hygroscopic.
-
Base and Counter-ion: The choice of base can influence the reactivity of the resulting anion. Sodium bases (e.g., NaH, NaHMDS) can sometimes lead to aggregation, reducing the concentration of the active nucleophile. In such cases, switching to a potassium base (e.g., KHMDS) can lead to a more dissociated and thus more reactive "naked" anion.
-
Additives: In some cases, the addition of a catalytic amount of a crown ether (e.g., 18-crown-6 with potassium bases) can help to sequester the metal cation, further increasing the anion's reactivity.
Optimized Protocol for Unreactive Alkylating Agents:
-
Setup: Under an inert atmosphere, add NaH (1.1 eq., 60% dispersion in mineral oil) to a flame-dried flask. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully decant the hexane.
-
Solvent and Substrate: Add anhydrous DMF and cool the suspension to 0°C. Add this compound (1.0 eq.) dropwise.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the solution back to 0°C and add the alkylating agent (1.2 eq.) dropwise.
-
Reaction: Let the reaction stir at 0°C and slowly warm to room temperature, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Question 4: Can you provide a diagram illustrating the main reaction and the key side reactions?
Answer:
Certainly. The following diagram illustrates the desired alkylation pathway and the competing side reactions.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Alkylation of nitriles [mail.almerja.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Navigating THP Protection and Deprotection
A Guide to Preventing Polymerization and Ensuring High-Yield Reactions
Welcome to the Technical Support Center for Tetrahydropyranyl (THP) protection chemistry. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the protection and deprotection of alcohols using 3,4-dihydro-2H-pyran (DHP). As Senior Application Scientists, we have curated this resource to combine robust scientific principles with practical, field-tested solutions to help you navigate this versatile yet sometimes problematic reaction, with a special focus on the prevention of the undesired polymerization of DHP.
Troubleshooting Guide: When THP Reactions Go Wrong
This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: My reaction mixture solidified/became a viscous, intractable gum upon adding the acid catalyst.
-
What's happening? You are likely observing the rapid, uncontrolled cationic polymerization of 3,4-dihydro-2H-pyran (DHP). This is a common side reaction, especially when using strong Brønsted or Lewis acids. The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion.[1] While this intermediate is meant to be trapped by your alcohol, it can also be attacked by another molecule of DHP, initiating a chain reaction that leads to the formation of a polymer.[2]
-
Solutions:
-
Catalyst Choice is Critical: Switch to a milder acidic catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent alternative to stronger acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[1][3] PPTS provides a controlled, slow release of protons, which favors the desired reaction with the alcohol over the rapid polymerization of DHP.[4]
-
Control the Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of polymerization.[3]
-
Slow Catalyst Addition: Instead of adding the catalyst all at once, add it portion-wise or as a dilute solution over a period of time. This keeps the concentration of the reactive oxocarbenium ion low at any given moment, minimizing the chance of polymerization.[3]
-
Problem 2: My deprotection reaction is sluggish, and I'm getting a low yield of my desired alcohol, along with a significant amount of a sticky byproduct.
-
What's happening? Incomplete deprotection can occur if the acidic conditions are too mild or if the reaction is not given enough time. The sticky byproduct is likely a polymer formed from DHP generated during the deprotection, or from the reaction of the carbocation intermediate with the liberated alcohol. The mechanism for deprotection also involves the formation of the same stabilized oxocarbenium ion as in the protection step.[1] If this intermediate is not efficiently trapped by the solvent (e.g., methanol or water), it can initiate polymerization.
-
Solutions:
-
Optimize Deprotection Conditions: While very strong acids can cause polymerization, excessively weak acids may lead to incomplete reactions. A common and effective condition for deprotection is a mixture of acetic acid, tetrahydrofuran, and water.[1] Alternatively, using PPTS in a protic solvent like ethanol can provide a good balance of reactivity and control.[1]
-
Solvent Choice Matters: During deprotection, the solvent plays a crucial role in trapping the oxocarbenium ion intermediate. Protic solvents like methanol or ethanol are excellent choices as they are present in large excess and can effectively quench the carbocation, preventing it from re-reacting or initiating polymerization.[1]
-
Increase Temperature (with caution): If the deprotection is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely by TLC to avoid the formation of byproducts.
-
Problem 3: My NMR spectrum is complex, showing more signals than expected for my protected product.
-
What's happening? The protection of a chiral alcohol with DHP introduces a new stereocenter at the anomeric carbon of the THP ring. This results in the formation of a mixture of diastereomers.[1] These diastereomers have distinct chemical environments and will therefore show separate signals in the NMR spectrum, leading to its complexity.
-
What to do:
-
Don't Panic: This is an inherent feature of using THP to protect chiral alcohols. In most synthetic applications, this mixture of diastereomers is carried through to the next step without separation, as the stereocenter is removed upon deprotection.
-
Consider Alternative Protecting Groups: If the presence of diastereomers complicates purification or characterization in subsequent steps, consider using an achiral protecting group for your alcohol, such as a silyl ether (e.g., TBS, TIPS).
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of DHP polymerization during THP protection?
A1: The acid-catalyzed polymerization of DHP is a classic example of cationic polymerization, which proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: The acid catalyst (H⁺) protonates the electron-rich double bond of a DHP molecule, forming a resonance-stabilized oxocarbenium ion. This is the key reactive intermediate.
-
Propagation: A second DHP molecule, acting as a nucleophile, attacks the electrophilic carbocation of the initiated species. This forms a new carbon-carbon bond and regenerates the carbocation at the end of the newly formed dimer. This process repeats, rapidly extending the polymer chain.
-
Termination: The polymerization is terminated when the growing carbocation is neutralized. This can happen in several ways, such as by reaction with a counter-ion, loss of a proton, or reaction with a nucleophilic impurity (like water).
Q2: How do I choose the right acidic catalyst for my THP protection/deprotection?
A2: The choice of catalyst depends on the sensitivity of your substrate to acidic conditions. The table below provides a comparison of common catalysts. For sensitive substrates, always start with the mildest conditions (e.g., PPTS at 0 °C to room temperature).
| Catalyst | Typical Loading (mol%) | Typical Temperature | Propensity for Polymerization | Notes |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 | 0 °C to RT | High | A strong, effective catalyst, but can easily cause polymerization if not used carefully.[1][5] |
| Pyridinium p-toluenesulfonate (PPTS) | 5-10 | 0 °C to RT | Low | A mild and highly recommended catalyst for sensitive substrates.[1][4] |
| Amberlyst H-15 | Catalytic (by weight) | RT to 40 °C | Low to Moderate | A solid-supported acid, easy to remove by filtration. Can be reused. |
| Sulfuric Acid (H₂SO₄) | Catalytic | 0 °C to RT | Very High | Very strong acid, generally not recommended due to the high risk of polymerization and other side reactions. |
| Acetic Acid/THF/H₂O | N/A (solvent system) | RT to 50 °C | Low | A common and effective system for deprotection.[1] |
Q3: Can I use solvent-free conditions for THP protection?
A3: Yes, solvent-free conditions have been reported and can be very efficient, often leading to high yields and shorter reaction times. This approach is also more environmentally friendly. However, the risk of polymerization can still be present, so careful control of temperature and catalyst addition is necessary.
Experimental Protocols
Protocol 1: THP Protection of a Primary Alcohol using PPTS
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: THP Deprotection using Acetic Acid
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of acetic acid:tetrahydrofuran (THF):water.
-
Stir the reaction at room temperature for 4-8 hours, or gently warm to 40-50 °C if the reaction is slow. Monitor the progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Pyridinium p-Toluenesulfonate (PPTS). [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the hydrolysis of 2-(tetrahydro-2H-pyran-2-YL)acetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes. Our guidance is grounded in established chemical principles to help you navigate potential challenges, understand byproduct formation, and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected product from the hydrolysis of this compound?
The intended product of this reaction is 2-(tetrahydro-2H-pyran-2-YL)acetic acid . This is achieved through the complete hydrolysis of the nitrile functional group (–C≡N) to a carboxylic acid (–COOH) while preserving the tetrahydropyranyl (THP) protecting group. The THP group, an acetal, is generally stable under basic conditions but labile in acid.[1] Therefore, the choice of hydrolytic conditions is critical to obtaining the desired product.
Q2: I am observing a significant amount of 2-(tetrahydro-2H-pyran-2-YL)acetamide in my reaction mixture. How can I drive the reaction to completion?
The presence of the corresponding amide is a classic sign of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[2][3]
-
Causality: The hydrolysis of the amide to the carboxylic acid often requires more energy (harsher conditions) than the initial hydration of the nitrile to the amide.[4] If your reaction has stalled at the amide stage, the conditions are likely too mild.
-
Recommended Solution: Under basic hydrolysis conditions (e.g., using NaOH or KOH), you can drive the reaction forward by:
-
Increasing the Reaction Temperature: Refluxing the reaction mixture is common for driving amide hydrolysis.
-
Extending the Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point at which the amide intermediate is fully consumed.
-
Increasing Reagent Concentration: Using a higher concentration of the base can also facilitate the final hydrolysis step.
-
Q3: My analytical data (NMR, MS) shows peaks corresponding to 5-hydroxypentanal and other unfamiliar byproducts. What is the likely cause?
This is a strong indication that you have inadvertently cleaved the tetrahydropyranyl (THP) ring.
-
Mechanism of Failure: The THP group is an acetal, which is readily hydrolyzed under acidic conditions.[1] The reaction is initiated by protonation of one of the ether oxygens, leading to the formation of a resonance-stabilized oxocarbenium ion.[1] Subsequent attack by water leads to ring-opening, yielding 5-hydroxypentanal and regenerating the alcohol that was originally protected (in this case, the enol of the acetonitrile, which would quickly tautomerize and hydrolyze).
-
Preventative Measures:
-
Strictly Avoid Acidic Conditions: The most reliable way to preserve the THP group is to perform the nitrile hydrolysis under basic conditions (see Protocol 1).[1]
-
Check Reagent pH: Ensure that all reagents and solvents are free from acidic impurities.
-
Acidic Workup Caution: During the final workup to protonate the carboxylate salt, use dilute acid and maintain low temperatures (e.g., an ice bath) to minimize the risk of THP cleavage.
-
Q4: Which is the superior method for this transformation: acidic or basic hydrolysis?
For this specific substrate, basic hydrolysis is unequivocally the recommended method .
-
Rationale: The core challenge is the differential stability of the two functional groups. The THP acetal is sensitive to acid, while the nitrile can be hydrolyzed by either acid or base.[1][5] Attempting acidic hydrolysis creates a "race" between the desired nitrile hydrolysis and the undesired THP deprotection, which almost always results in a complex mixture of byproducts. Basic conditions selectively target the nitrile group while leaving the THP ether intact.[1]
The diagram below illustrates the divergent pathways based on the chosen catalytic conditions.
Caption: Reaction pathways for hydrolysis under different pH conditions.
Troubleshooting Guide
This section provides a quick-reference guide to common issues encountered during the hydrolysis of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature or time.2. Low concentration or molar excess of base/acid.3. Poor solubility of the starting material. | 1. Increase temperature to reflux.2. Increase reaction time and monitor by TLC/LC-MS.3. Use a co-solvent like ethanol or THF to improve solubility. |
| Reaction Stalls at Amide Intermediate | Hydrolysis of the amide is slower than nitrile hydration and requires more forcing conditions.[4] | 1. Increase reaction temperature and/or time.2. Increase the concentration of the base (e.g., from 2M to 6M NaOH). |
| Presence of 5-Hydroxypentanal or other Ring-Opened Byproducts | The reaction conditions were acidic, leading to the cleavage of the THP protecting group.[1] | 1. Switch to a basic hydrolysis protocol (see Protocol 1).2. If an acidic workup is required, perform it at 0°C with slow addition of dilute acid. |
| Complex, Inseparable Product Mixture | Simultaneous nitrile hydrolysis and THP deprotection due to acidic conditions. | Redesign the synthesis to use basic hydrolysis. Purification of such mixtures is often impractical. |
Troubleshooting Workflow
Use the following flowchart for a systematic approach to diagnosing experimental issues.
Caption: A decision flowchart for troubleshooting reaction outcomes.
Experimental Protocols
Protocol 1: Recommended Basic Hydrolysis
This protocol is designed to maximize the yield of the desired 2-(tetrahydro-2H-pyran-2-YL)acetic acid by ensuring the stability of the THP group.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol (optional, as co-solvent)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Hydrochloric Acid (HCl), 1M solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 2-6 M aqueous solution of NaOH (3-5 eq). If solubility is an issue, a minimal amount of ethanol can be added as a co-solvent.
-
Reaction: Heat the mixture to reflux (typically 100-110°C). Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction may take several hours (4-24 h) to go to completion. Check for the disappearance of both the starting material and the intermediate amide.
-
Cooling & Workup: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to 0°C.
-
Acidification: Slowly and carefully add 1M HCl to the cooled solution with vigorous stirring. Monitor the pH with litmus paper or a pH meter, acidifying to a pH of ~2-3. This step protonates the carboxylate salt to form the desired carboxylic acid. Caution: This step is exothermic. Do not allow the temperature to rise significantly, as this could cause some THP deprotection.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(tetrahydro-2H-pyran-2-YL)acetic acid can be purified by silica gel column chromatography or recrystallization if necessary.
References
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal. [Link]
-
American Chemical Society Publications. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. byjus.com. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. organicchemistrytutor.com. [Link]
-
Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. chem.libretexts.org. [Link]
-
Quora. (2019). What happens when nitriles undergo acid hydrolysis? quora.com. [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. aklectures.com. [Link]
-
LibreTexts. (2025). Chemistry of Nitriles. chem.libretexts.org. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. berkeleylearninghub.com. [Link]
-
ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. researchgate.net. [Link]
Sources
Technical Support Center: Reduction of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Welcome to the technical support center for the reduction of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during this synthetic transformation.
Introduction
The reduction of the nitrile group in this compound to its corresponding primary amine, 2-(Tetrahydro-2H-pyran-2-YL)ethanamine, is a critical step in the synthesis of various pharmaceutical intermediates. While seemingly straightforward, this reaction can present several challenges, including incomplete conversion, formation of byproducts, and difficulties in product isolation. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the reduction of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Incomplete or Slow Reaction
Question: My reaction has stalled, or the conversion to the desired amine is very low, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Incomplete or sluggish reactions are a common frustration. The root cause often lies with the reagents, reaction conditions, or the inherent stability of the starting material.
Potential Causes & Solutions:
-
Poor Quality Reducing Agent:
-
Lithium Aluminum Hydride (LAH): LAH is highly reactive and can decompose upon exposure to moisture.[1] Ensure you are using a fresh, unopened bottle or a properly stored reagent. The quality of LAH can significantly impact reaction outcomes.[1]
-
Raney Nickel: The activity of Raney Nickel can vary.[2] Use a fresh batch or activate the catalyst prior to use according to established procedures.[2][3]
-
-
Insufficient Equivalents of Reducing Agent:
-
For LAH reductions, a molar excess is typically required to ensure complete conversion. A common starting point is 1.5 equivalents of LAH to the nitrile.[4]
-
-
Low Reaction Temperature:
-
Solvent Issues:
-
Ensure your solvent (e.g., THF, diethyl ether) is anhydrous. Water will rapidly quench LAH.
-
Issue 2: Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the common side products and how can I minimize their formation?
Answer:
Side product formation is a frequent challenge in nitrile reductions. The nature of these byproducts depends on the chosen reducing agent and reaction conditions.
Potential Side Products & Mitigation Strategies:
-
Secondary and Tertiary Amines (Catalytic Hydrogenation):
-
During catalytic hydrogenation (e.g., with Raney Nickel or Pd/C), the initially formed primary amine can react with intermediate imines, leading to secondary and tertiary amine impurities.[5][6]
-
Solution: Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts.[5]
-
-
Aldehyde Formation (Incomplete Reduction):
-
If a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) is used, or if the reaction with a strong reducing agent is incomplete, the intermediate imine can be hydrolyzed to an aldehyde during workup.[7][8]
-
Solution: Ensure complete reduction by using a sufficient excess of a strong reducing agent like LAH and allowing for adequate reaction time.
-
Issue 3: Difficult Work-up and Product Isolation
Question: I'm having trouble with the work-up of my LAH reduction. The formation of emulsions and gelatinous precipitates is making product extraction difficult. How can I improve my work-up procedure?
Answer:
The work-up of LAH reactions is notoriously challenging due to the formation of aluminum salts. A carefully controlled quenching procedure is essential for a clean and efficient product isolation.
Recommended Work-up Procedure (Fieser Method): [9]
For a reaction using 'n' grams of LAH, the following should be added sequentially and carefully at 0°C:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH solution
-
'3n' mL of water
This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[9]
Alternative Work-up Strategies:
-
Rochelle's Salt: Addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can help to chelate the aluminum salts and break up emulsions.[4]
-
Anhydrous Sodium Sulfate: Adding solid sodium sulfate decahydrate (Glauber's salt) can also aid in the precipitation of aluminum salts.[9]
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting this compound to the primary amine?
A1: The choice of reducing agent depends on the scale of your reaction and the other functional groups present in your molecule.
-
Lithium Aluminum Hydride (LAH): LAH is a very powerful and effective reducing agent for nitriles, typically providing high yields of the primary amine.[5][8][10] However, it is not suitable for large-scale reactions due to safety concerns.[4]
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This method is generally safer and more scalable than using LAH.[6][11] However, it may require optimization of reaction conditions (pressure, temperature, catalyst loading) to achieve high selectivity for the primary amine and avoid the formation of secondary and tertiary amines.[5][6]
Q2: Can I use Sodium Borohydride (NaBH₄) to reduce the nitrile?
A2: No, sodium borohydride is not a strong enough reducing agent to reduce nitriles.
Q3: My starting material has other reducible functional groups (e.g., ester, amide). Will these be affected by the reduction?
A3: Yes, LAH is a strong reducing agent and will reduce other functional groups such as esters, carboxylic acids, and amides.[4][9] If you need to selectively reduce the nitrile in the presence of these groups, you will need to choose a milder reducing agent or employ a protecting group strategy. Catalytic hydrogenation can sometimes offer better selectivity depending on the specific substrate and catalyst used.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress.[4] You can also use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more quantitative analysis.
Experimental Protocols
Protocol 1: LAH Reduction of this compound
This protocol provides a general procedure for the small-scale reduction using LAH.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine solution
Procedure:
-
To a stirred suspension of LAH (1.5 eq.) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add a solution of this compound (1 eq.) in anhydrous THF dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.[4]
-
Cool the reaction mixture back to 0°C.
-
Carefully and sequentially add water (1 volume relative to LAH), 15% aqueous NaOH (1 volume relative to LAH), and then water again (3 volumes relative to LAH).[4]
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.[4]
-
Combine the filtrate and washes, and wash successively with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol outlines a general procedure for catalytic hydrogenation.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia (optional)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, combine this compound, methanol or ethanol, and Raney Nickel catalyst (typically 5-10 wt%).[12]
-
(Optional) Add a small amount of ammonia or ammonium hydroxide to suppress secondary amine formation.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80°C).
-
Stir the reaction mixture vigorously until hydrogen uptake ceases or analysis indicates complete reaction.
-
Cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air.[12] Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography as needed.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF or Et₂O, 0°C to reflux | High reactivity and yield[5][8] | Moisture sensitive, pyrophoric, difficult work-up, not suitable for large scale[1][4] |
| Raney Nickel / H₂ | MeOH or EtOH, elevated temp. & pressure | Scalable, cost-effective[6] | Potential for secondary/tertiary amine formation, pyrophoric catalyst[5][12] |
| Palladium on Carbon (Pd/C) / H₂ | Various solvents, temp. & pressure | Good activity, can be selective[13] | Can also form secondary/tertiary amines, catalyst cost[5] |
| Borane (BH₃) | THF, heating | Milder than LAH | Can be less reactive, unpleasant odor of some sources (e.g., BH₃-SMe₂)[5] |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the reduction of the nitrile to the primary amine, highlighting a potential side reaction.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common issues in the reduction reaction.
References
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society.
- Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the c
- Wordpress. (n.d.). Nitrile Reduction.
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Chemistry LibreTexts. (2023). The Reduction of Nitriles.
- WO 2020/039025 A1. (2020).
- Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.
- Common Organic Chemistry. (n.d.). Raney Nickel.
- Organic Syntheses Procedure. (n.d.). tetrahydropyran.
- Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH.
- Organic Syntheses Procedure. (n.d.). hydrogen.
- PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6).
- ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.
- EP3228617A1. (2017).
- Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2025).
- MySkinRecipes. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile.
- Electrochemical reduction of acetonitrile to ethylamine. (n.d.).
- Electrochemical reduction of acetonitrile to ethylamine. (2021). PubMed.
- Electrochemical reduction of acetonitrile to ethylamine. (2021). PMC - NIH.
- Benchchem. (n.d.). stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
- Organic Syntheses Procedure. (n.d.). 2.
- Parchem. (n.d.). 2-(Tetrahydro-Pyran-2-Yl)-Ethylamine (Cas 40500-01-4).
- Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018).
- Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (n.d.). eScholarship.org.
- Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxyl
- Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2024).
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- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Reaction Monitoring for 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Welcome to the Technical Support Center for the synthesis and analysis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Introduction
The synthesis of this compound, a key intermediate in various synthetic pathways, requires careful monitoring to ensure optimal yield and purity.[1] This guide provides a comprehensive resource for troubleshooting common issues encountered during reaction monitoring by TLC and GC, underpinned by scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: Should I use TLC or GC to monitor my reaction?
A1: The choice between TLC and GC depends on several factors related to your specific reaction and available equipment.
-
TLC is often the initial method of choice due to its speed, simplicity, and low cost.[2] It provides a rapid qualitative assessment of the reaction's progress, showing the consumption of starting materials and the formation of the product.
-
GC is a powerful quantitative technique that offers higher resolution and sensitivity. It is particularly useful when you need to determine the precise ratio of starting material to product, or to identify and quantify byproducts.
Decision Workflow: TLC vs. GC
Caption: Decision workflow for selecting TLC or GC.
Q2: What are the key properties of this compound to consider for chromatography?
A2: Understanding the physicochemical properties of your compound is crucial for developing an effective chromatographic method.
-
Polarity: The molecule contains a polar nitrile group and a moderately polar tetrahydropyran (THP) ether group.[3] This makes the compound have intermediate polarity.
-
Volatility: this compound is a liquid with a predicted density of 1.06 g/cm³, suggesting it is sufficiently volatile for GC analysis.[1]
-
UV Activity: The molecule lacks a significant chromophore, meaning it will likely not be visible under a standard 254 nm UV lamp used for TLC visualization.[4][5]
Q3: What is a good starting point for a TLC solvent system?
A3: A common starting point for compounds of intermediate polarity is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[6][7]
-
Recommended Starting System: 3:1 Hexane:Ethyl Acetate.
-
Optimization:
Q4: How can I visualize the spots on my TLC plate if the compound is not UV-active?
A4: Since this compound is not expected to be UV-active, chemical staining methods are necessary for visualization.[4][9]
| Stain | Preparation | Visualization | Target Functional Groups |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. | Yellow to brown spots on a purple background upon gentle heating. | Oxidizable groups (the THP-ether is susceptible).[10] |
| p-Anisaldehyde | 1.5 mL p-anisaldehyde, 2.5 mL conc. H₂SO₄, 1 mL acetic acid in 50 mL ethanol. | Various colored spots on a pale background upon heating. | General purpose, sensitive to many functional groups.[10] |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber. | Brown spots on a light brown background. The spots will fade over time.[10][11] | Unsaturated and aromatic compounds, but can also work for others.[10] |
Q5: What type of GC column is suitable for analyzing this compound?
A5: A mid-polarity column is a good starting point for this analysis.
-
Recommended Column: A column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) is a versatile choice for a wide range of compounds, including those with nitrile and ether functionalities.[12]
-
Alternative for Higher Polarity: If peak shape is poor on a non-polar column, a more polar column, such as one containing a cyanopropyl phase, could provide better results for nitrile-containing compounds.[13]
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Issue 1: My spots are streaking or tailing. [2]
-
Possible Cause: The sample is too concentrated.
-
Possible Cause: The compound is interacting too strongly with the silica gel.
-
Solution: Add a small amount of a modifier to your mobile phase. For a slightly acidic compound, a few drops of acetic acid can improve peak shape. For a basic compound, a few drops of triethylamine may help.[8]
-
-
Possible Cause: The compound may be unstable on silica gel.
-
Solution: Consider using a different stationary phase, such as alumina or a reversed-phase C18 plate.[14]
-
TLC Troubleshooting Flowchart
Caption: Systematic approach to troubleshooting TLC streaking.
Issue 2: My spots are not moving from the baseline (Rf ≈ 0).
-
Possible Cause: The mobile phase is not polar enough.[8]
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. You can also switch to a more polar solvent system, such as dichloromethane/methanol.[6]
-
Issue 3: All my spots are at the solvent front (Rf ≈ 1).
-
Possible Cause: The mobile phase is too polar.[8]
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
-
Troubleshooting Guide: Gas Chromatography (GC)
Issue 1: My peaks are tailing. [15]
-
Possible Cause: Active sites in the GC system (e.g., inlet liner, column) are interacting with the polar nitrile and ether groups.[16]
-
Solution 1: Inlet Maintenance: Replace the inlet liner with a fresh, deactivated one. Also, replace the septum.[17]
-
Solution 2: Column Trimming: Trim the first 10-20 cm of the column to remove any active sites that have developed at the head of the column.[15]
-
Solution 3: Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.[16]
-
-
Possible Cause: Poor column installation.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector.[15]
-
GC Peak Tailing Diagnostics
Caption: Differentiating and addressing causes of GC peak tailing.
Issue 2: I am seeing broad or split peaks.
-
Possible Cause: Incorrect initial oven temperature.
-
Possible Cause: Sample overload.
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Possible Cause: Mismatch between solvent polarity and stationary phase polarity.[18]
-
Solution: Ensure your injection solvent is compatible with the stationary phase. For a non-polar column like a DB-5, using a highly polar solvent like methanol for injection can sometimes cause issues.
-
Issue 3: I am not seeing my peak, or the response is very low.
-
Possible Cause: The compound may be degrading in the hot inlet.
-
Solution: Lower the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without degradation.
-
-
Possible Cause: The compound may require derivatization for better stability and detection.[19][20]
Experimental Protocols
Protocol 1: General TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line.[8] Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. After the plate has dried, visualize the spots using an appropriate stain (e.g., potassium permanganate).[9]
Protocol 2: General GC Procedure
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (e.g., ~1 mg/mL).
-
GC Conditions (Starting Point):
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Analysis: Inject 1 µL of the prepared sample and acquire the chromatogram. Identify peaks based on the retention times of your starting material and product standards.
References
-
TLC Visualization Methods - Theory pages - Labster. (n.d.). Retrieved from [Link]
-
GC Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Tailing Peaks - Part 2 - GC Troubleshooting Series. (2016, April 5). YouTube. Retrieved from [Link]
-
Nitriles, C – C , hydrocarbons, C. (n.d.). Agilent. Retrieved from [Link]
-
Visualizing TLC Plates. (2021, August 25). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
NUCLEODUR® Cyano-Nitrile. (2023, July 27). Sorbent Technologies, Inc. Retrieved from [Link]
-
The Capillary GC Column: How to Choose the Correct Type and Dimension. (n.d.). Agilent. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (n.d.). Retrieved from [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (n.d.). Bitesize Bio. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Understanding the Capillary GC Column: How to Choose the Correct Type and Dimension. (n.d.). Agilent. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022, September 6). Reddit. Retrieved from [Link]
-
GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. (n.d.). Retrieved from [Link]
-
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]
-
What Is Derivatization In GC-MS?. (2025, August 14). YouTube. Retrieved from [Link]
- Dihydropyran derivatives, their processes of preparation and their use. (n.d.). Google Patents.
-
Polarity of Solvents. (n.d.). Retrieved from [Link]
-
This compound cas no.75394-84-2. (n.d.). Retrieved from [Link]
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). PMC - NIH. Retrieved from [Link]
-
SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES. (2013, December 17). Retrieved from [Link]
-
Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. (n.d.). Eurachem. Retrieved from [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. (2019, January 11). Organic Syntheses. Retrieved from [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023, April 26). MDPI. Retrieved from [Link]
-
Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. (2004, June 25). PubMed. Retrieved from [Link]
- Miller's Home. (n.d.).
-
Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy). (n.d.). ResearchGate. Retrieved from [Link]
-
2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. (n.d.). ChemWhat. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" Reactions
Welcome to the dedicated technical support guide for handling reactions involving 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical work-up stage of their experiments. The success of your synthesis often hinges on the final isolation and purification steps. This guide provides in-depth, field-proven insights into the chemistry of the tetrahydropyranyl (THP) protecting group, enabling you to troubleshoot common issues and optimize your reaction outcomes.
Core Principles: Understanding the THP Acetal
Before addressing specific issues, it is crucial to understand the chemical nature of the 2-(Tetrahydro-2H-pyran-2-YL) moiety. It is an acetal, which defines its stability and reactivity profile.
-
Acid Lability: The defining characteristic of a THP ether is its sensitivity to acid.[1][2][3] The mechanism of cleavage involves protonation of the ether oxygen, followed by C-O bond scission to form a resonance-stabilized carbocation and the free alcohol.[3] This reaction is reversible and is the basis for the deprotection strategy. Even mild or incidental acidic conditions (e.g., some silica gels, ammonium chloride quench) can lead to unwanted cleavage.
-
Base and Nucleophile Stability: THP ethers are robust under a wide range of non-acidic conditions. They are stable to strongly basic conditions (e.g., ester hydrolysis with NaOH or LDA), organometallic reagents (Grignard, organolithiums), and most reducing agents like lithium aluminum hydride (in the absence of Lewis acids).[4][5]
This dichotomy dictates the entire work-up strategy. Your experimental goal—either isolating the intact THP-protected compound or removing the THP group—will determine the appropriate procedure.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is divided into two primary objectives: A) Isolation of the Intact THP-Protected Product and B) Deprotection of the THP Group During Work-up .
SECTION A: ISOLATING INTACT this compound
This section applies when the THP-protected acetonitrile is your desired final product. The key is to scrupulously avoid acidic conditions.
Q1: My reaction is complete. What is a standard work-up procedure to isolate the pure, THP-protected product?
A standard procedure involves a gentle quench followed by a standard liquid-liquid extraction. The goal is to remove reagents and byproducts without hydrolyzing the acid-sensitive THP ether.
-
Causality: The choice of a basic or neutral quench is critical. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal as it will neutralize any trace acids without being basic enough to cause unwanted side reactions with most substrates. A simple water quench is also possible if the reaction medium is known to be neutral. Following the quench, extraction with a suitable organic solvent separates the product from inorganic salts. A final wash with brine (saturated NaCl solution) helps to remove dissolved water from the organic phase, breaking up emulsions and improving drying efficiency.
A detailed, step-by-step protocol for this procedure is available in the section below.
Q2: I'm observing partial deprotection of the THP group during my aqueous work-up. Why is this happening and how can I prevent it?
Unintentional deprotection is almost always due to inadvertent exposure to acidic conditions.
-
Common Causes & Solutions:
-
Acidic Quench: Quenching with saturated ammonium chloride (NH₄Cl) is a frequent error. While a common quenching agent, NH₄Cl solution is slightly acidic (pH ~4.5-5.5) and can be sufficient to catalyze the slow hydrolysis of the THP ether, especially with prolonged contact.
-
Solution: Always use a neutral or mildly basic quench, such as deionized water or a saturated solution of sodium bicarbonate (NaHCO₃).
-
-
Acidic Reagents: If your reaction used an acidic catalyst that was not fully consumed, it will catalyze hydrolysis during the aqueous work-up.
-
Solution: Ensure the reaction is quenched with a slight excess of a mild base like NaHCO₃ solution before proceeding with the main extraction.
-
-
"Acidic" Silica Gel: Some grades of silica gel for chromatography can be acidic and may cause deprotection on the column.
-
Solution: If you suspect this is an issue, neutralize the silica gel before use by preparing a slurry with ~1% triethylamine in the eluent, then evaporating the solvent. Alternatively, use pre-neutralized silica gel or a different stationary phase like alumina.
-
-
Q3: I'm having trouble removing polar, non-acidic byproducts (e.g., DMF, DMSO, unreacted polar starting materials). How can I improve my extraction?
The polarity of this compound is moderate, which can sometimes complicate separations from very polar impurities.
-
Causality & Strategy: Solvents like DMF and DMSO are fully miscible with water.[6] A successful extraction relies on diluting the reaction mixture significantly with both the extraction solvent and water to force the partitioning of these polar organic solvents into the aqueous layer.[7][8]
-
Procedure:
-
If practical, first remove the high-boiling solvent (DMF/DMSO) under reduced pressure.
-
If evaporation is not feasible, dilute the reaction mixture with a large volume of your primary extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a significant volume of water multiple times (e.g., 4-5 washes). For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water for washing.[8]
-
Follow the water washes with a brine wash to remove the large amount of dissolved water from the organic layer.
-
-
SECTION B: DEPROTECTION OF THE THP GROUP DURING WORK-UP
This section applies when you want to remove the THP group to yield the final alcohol, hydroxyacetonitrile, as part of the work-up procedure.
Q4: What is a standard protocol for in-situ deprotection and work-up?
This procedure intentionally uses acidic conditions to hydrolyze the THP ether, followed by extraction to isolate the deprotected alcohol.
-
Causality: The reaction is driven by acid catalysis. Common acids include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or acetic acid.[1][2] The choice of acid and solvent is important. Using a water-miscible solvent like methanol, ethanol, or THF ensures that the aqueous acid can efficiently interact with the substrate.[1] Following deprotection, the reaction is neutralized and the product is extracted.
A detailed, step-by-step protocol for this procedure is available in the section below.
Q5: My deprotection is incomplete. How can I drive the reaction to completion?
Incomplete deprotection is a common issue and can be addressed by adjusting reaction parameters.
-
Troubleshooting Steps:
-
Acid Strength/Concentration: If using a weak acid like acetic acid, the equilibrium may not favor the product.[9] Switching to a stronger acid like HCl or p-TsOH can increase the reaction rate.[1][10] Increasing the concentration of the acid can also help.
-
Temperature: Acetal hydrolysis is often faster at elevated temperatures. Gently warming the reaction mixture (e.g., to 40-50 °C) can drive it to completion.[9] Monitor carefully to avoid side reactions.
-
Reaction Time: Simply extending the reaction time may be sufficient. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Solvent: Ensure the solvent system can solubilize both your substrate and the aqueous acid. A common mixture is THF/water or methanol/water.
-
Q6: The work-up is generating a lot of dark, tarry material. What's causing this?
Tar formation is typically due to the acid-catalyzed polymerization of the 5-hydroxypentanal byproduct, which exists in equilibrium with the cyclic 2-hydroxytetrahydropyran.[3]
-
Mechanism & Prevention:
-
Causality: The resonance-stabilized carbocation formed during deprotection is quenched by water to form 2-hydroxytetrahydropyran. This hemiacetal is in equilibrium with its open-chain form, 5-hydroxypentanal. Aldehydes are notoriously unstable in strong acid and can undergo aldol reactions and subsequent polymerization, leading to intractable tars.
-
Solutions:
-
Use Milder Conditions: Employ the mildest acidic conditions that are effective for your substrate (e.g., pyridinium p-toluenesulfonate (PPTS) or 80% acetic acid/water).[1]
-
Lower the Temperature: Run the deprotection at room temperature or 0 °C, even if it requires a longer reaction time.
-
Use a Cation Scavenger: In some cases, adding a nucleophilic scavenger can trap the carbocation intermediate before it can initiate polymerization, although this is less common for THP groups.
-
-
Q7: After acidic work-up and neutralization, I can't extract my final product (hydroxyacetonitrile). Where did it go?
Hydroxyacetonitrile is a small, highly polar molecule with both a nitrile and a hydroxyl group. It has significant water solubility.
-
Problem & Solution:
-
The Issue: Your product is likely remaining in the aqueous layer during a standard liquid-liquid extraction with common solvents like ethyl acetate or ether.
-
Solutions:
-
Solvent Evaporation: After neutralizing the reaction mixture, evaporate all volatile solvents (e.g., THF, methanol) on a rotary evaporator. This will leave an aqueous slurry.
-
Continuous Extraction: Use a continuous liquid-liquid extractor to extract the aqueous layer for an extended period with a solvent like ethyl acetate.
-
"Salting Out": Saturate the aqueous layer with NaCl or K₂CO₃. This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product, allowing it to be extracted more efficiently.
-
Alternative Extraction Solvents: For very polar products, a more polar extraction solvent mixture, such as a 3:1 mixture of chloroform/isopropanol, can sometimes be effective at pulling water-soluble organics out of the aqueous phase.[6][7]
-
Direct Purification: If feasible, after neutralization and evaporation of organic solvents, directly load the aqueous solution onto a reverse-phase chromatography column for purification.
-
-
Visualization of Work-up Logic
The following diagrams illustrate the decision-making process for selecting a work-up procedure and troubleshooting common problems.
Caption: Troubleshooting guide for incomplete THP removal.
Detailed Experimental Protocols
Protocol 1: Standard Neutral Work-up for Isolation of this compound
-
Cooling & Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to room temperature or 0 °C in an ice bath, especially if the reaction was run at elevated temperatures.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue addition until gas evolution ceases (if any acidic species are present) and the pH of the aqueous layer is confirmed to be between 7 and 8.
-
Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), add more of that solvent. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add a suitable extraction solvent like ethyl acetate and a sufficient amount of water to form two clear layers. [7]4. Extract the aqueous layer two or three times with the chosen organic solvent.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic phase. [11]6. Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material as required, typically by silica gel column chromatography.
Protocol 2: Standard Acidic Work-up for Deprotection
-
Solvent Addition: After the primary reaction is complete, cool the mixture to room temperature. If the reaction was run in a non-polar, water-immiscible solvent, it is best to first remove it by rotary evaporation. Redissolve the crude residue in a water-miscible solvent like methanol or tetrahydrofuran (THF). [1]2. Acidification: Add an aqueous solution of a suitable acid. A common choice is 2 M hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid monohydrate dissolved in a small amount of water. [1]3. Monitoring: Stir the mixture at room temperature and monitor the progress of the deprotection by TLC or LC-MS until all the starting THP-ether has been consumed. The reaction may take anywhere from 30 minutes to several hours.
-
Neutralization: Once complete, carefully neutralize the reaction by adding a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is ~7.
-
Concentration & Extraction: Remove the volatile organic solvent (methanol/THF) via rotary evaporation. Extract the remaining aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate). Note: If the product is highly water-soluble, refer to the strategies in Q7.
-
Drying & Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude deprotected alcohol, which can then be purified.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. Wiley-Interscience, 2014.
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
University of Rochester, Department of Chemistry. Workup for Reactions in THF/Dioxane. [Link]
-
Mancuso, M. A., et al. "Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents." Beilstein Journal of Organic Chemistry, 2014. [Link]
-
Wikipedia. Protecting group. [Link]
-
Tanaka, T., et al. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols." The Journal of Organic Chemistry, 1996. [Link]
-
Gomara, M. J., et al. "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." Molecules, 2017. [Link]
-
MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
Molbase. This compound. [Link]
-
ChemBK. This compound. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chemsigma. This compound [75394-84-2]. [Link]
-
Reddy, C. R., et al. "Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders." ACS Omega, 2018. [Link]
Sources
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- 2. Protecting group - Wikipedia [en.wikipedia.org]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategic Removal of Acidic Byproducts from Reactions Involving 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This document provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing acidic byproducts from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental workup.
Section 1: Understanding the Challenge - The Origin of Acidic Impurities
Effectively removing impurities begins with understanding their source. In syntheses utilizing or producing this compound, acidic contaminants are a frequent issue that can compromise yield, purity, and the success of subsequent steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of acidic byproducts in these reactions?
A1: Acidic impurities typically originate from three primary sources:
-
Residual Acid Catalysts: Many synthetic routes to form the tetrahydropyran ring, such as the Prins cyclization, rely on acid catalysis (either Brønsted or Lewis acids). Incomplete neutralization leaves these catalysts in your crude product.[1]
-
Acidic Side Products: Depending on the reaction conditions, side reactions can generate acidic molecules. For instance, the enol ether functionality within dihydropyran precursors is susceptible to hydrolysis under acidic conditions, which can form acidic byproducts.[2]
-
Hydrolysis of the Nitrile Group: The nitrile functional group in your target molecule can itself be a source of acidic impurity. Under strongly acidic or basic conditions, particularly with heating, the nitrile can hydrolyze to the corresponding carboxylic acid, (Tetrahydro-pyran-2-yl)-acetic acid.[1][3]
Q2: Why is the complete removal of acidic impurities so critical?
A2: Residual acid can have several detrimental effects. It can catalyze the degradation of your desired product, interfere with subsequent reactions that may be base-sensitive, and complicate purification by causing issues like streaking on silica gel columns. For drug development applications, achieving high purity is a non-negotiable regulatory and safety requirement.
Q3: Is there a quick way to check my crude product for acidity before a full workup?
A3: Yes, a simple and effective method is to dissolve a small sample of your crude organic mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a test tube. Add a small amount of deionized water, shake vigorously, and then allow the layers to separate. Use a strip of pH paper to test the aqueous layer. A pH below 7 indicates the presence of acidic impurities.
Section 2: The Core Protocol - Purification via Aqueous Basic Wash
The most reliable and widely used method for removing acidic impurities from an organic solution is a liquid-liquid extraction procedure known as an aqueous basic wash.[4][5]
The Principle of Operation: Exploiting Differential Solubility
This technique is rooted in fundamental acid-base chemistry.[6] An acidic impurity, which is typically soluble in the organic solvent, is reacted with a mild aqueous base. This reaction deprotonates the acid, converting it into an ionic salt.[7] This salt is highly soluble in the aqueous phase and insoluble in the organic phase, allowing for its physical separation and removal.[8]
Choosing the Correct Basic Solution
The choice of base is critical to avoid unwanted side reactions, particularly the hydrolysis of the nitrile group in your target compound.[9]
| Washing Agent | Chemical Formula | Basicity | Suitability for this compound | Causality & Key Considerations |
| Saturated Sodium Bicarbonate | NaHCO₃ | Weak | Highly Recommended | Mild enough to neutralize strong acid catalysts without significantly hydrolyzing the nitrile group.[9][10] It reacts with acid to produce CO₂ gas, so frequent venting of the separatory funnel is essential to prevent pressure buildup.[11][12] |
| Sodium Carbonate (5-10% aq.) | Na₂CO₃ | Moderate | Use with Caution | More basic than bicarbonate and can be used to remove less acidic impurities. However, it increases the risk of nitrile hydrolysis compared to NaHCO₃.[13] |
| Sodium Hydroxide (dilute) | NaOH | Strong | Not Recommended | A strong base like NaOH will readily hydrolyze the nitrile to a carboxylate, especially if the workup is not performed quickly and at low temperatures.[9] This should be avoided unless the carboxylic acid is the desired product. |
Detailed Experimental Workflow: A Step-by-Step Guide
This protocol outlines a standard, self-validating workup procedure for a typical reaction volume.
1. Reaction Quenching and Dilution:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run neat, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). A common practice is to use a volume of solvent that is 5-10 times the volume of the crude reaction mixture.[14]
2. Transfer to a Separatory Funnel:
-
Transfer the diluted reaction mixture to a separatory funnel of an appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).
3. The Basic Wash:
-
Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, typically about one-third to one-half the volume of the organic layer.[14]
-
Stopper the funnel, and initially, gently swirl the contents without shaking to allow for the controlled release of any CO₂ gas formed.[12]
-
Invert the funnel and immediately vent by opening the stopcock. Close the stopcock and shake gently for 15-20 seconds, venting frequently (after every shake).[8]
-
Self-Validation Check: After this wash, you can test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, a second NaHCO₃ wash is required.
4. Phase Separation:
-
Place the separatory funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower (aqueous) layer. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.
5. Brine Wash:
-
To remove the bulk of dissolved water from the organic layer, add a volume of saturated aqueous sodium chloride (brine) solution, equal to the volume of the basic wash used.[15][16]
-
Shake the funnel for 20-30 seconds with venting. The high salt concentration of the brine reduces the solubility of the organic components in the aqueous phase ("salting out") and draws water from the organic layer.[17][18]
-
Allow the layers to separate and drain the lower (aqueous) layer.
6. Drying the Organic Layer:
-
Drain the remaining organic layer from the separatory funnel into a clean Erlenmeyer flask.
-
Add a suitable anhydrous drying agent (see Table 2) and swirl the flask.[19] Add the agent until it no longer clumps together and flows freely, indicating that all trace water has been absorbed.[20] Allow this to sit for 10-15 minutes.
7. Solvent Removal:
-
Remove the drying agent by gravity or vacuum filtration.
-
Concentrate the filtered organic solution using a rotary evaporator to yield the crude, acid-free product, which can then be further purified if necessary (e.g., by column chromatography or distillation).
Workflow Visualization
Caption: A standard workflow for the removal of acidic byproducts.
Section 3: Advanced Troubleshooting & FAQs
Q4: I've performed the basic wash, but my organic layer still tests acidic. What went wrong?
A4: This usually indicates one of two things:
-
Insufficient Base: You may have a high concentration of acid in your crude mixture. Perform a second, or even a third, wash with fresh saturated NaHCO₃ solution. Always re-test the pH of the aqueous wash layer after separation to confirm neutralization is complete.
-
Poor Mixing: The acid-base reaction can only occur at the interface between the two liquid layers. Ensure you are shaking the separatory funnel vigorously enough (with proper venting) to maximize the surface area between the layers and facilitate complete neutralization.
Q5: A thick, stable emulsion has formed between the layers. How can I resolve this?
A5: Emulsions are common and can be frustrating. Here are several techniques to try, in order of increasing intervention:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
-
Add Brine: Adding a significant volume of brine can often break an emulsion by increasing the ionic strength of the aqueous layer, which forces the separation of the organic phase.[14]
-
Gentle Swirling: Gently swirl the contents of the funnel. Sometimes the vigorous shaking is the cause, and a gentler motion can help the layers coalesce.
-
Filtration: As a last resort, you can drain the entire contents of the funnel and filter it through a pad of Celite (diatomaceous earth). This often breaks the emulsion, and the filtrate can be returned to the separatory funnel to separate the layers.
Q6: I suspect my product is being lost to the aqueous layer. How can I confirm and prevent this?
A6: Product loss to the aqueous phase can occur if your product has some water solubility.
-
Confirmation: Spot a sample of the combined aqueous wash layers on a TLC plate alongside your product standard. If a spot corresponding to your product appears, you are experiencing losses.
-
Prevention & Recovery:
-
"Salting Out": Always use a final brine wash. This decreases the solubility of many organic compounds in the aqueous layer.[18]
-
Back-Extraction: Combine all your aqueous layers in the separatory funnel and extract them one or two times with a fresh portion of the organic solvent (e.g., ethyl acetate).[14] This will recover a significant portion of the dissolved product. Combine these back-extracts with your main organic layer before drying.
-
Q7: Which drying agent is the most appropriate for my experiment?
A7: The choice of drying agent depends on the solvent used and the properties of the drying agent itself.
| Drying Agent | Chemical Formula | Speed | Capacity | Comments & Compatibility |
| Sodium Sulfate | Na₂SO₄ | Slow | High | Neutral and inexpensive. Requires longer contact time (15-30 min). Good general-purpose choice.[21][22] |
| Magnesium Sulfate | MgSO₄ | Fast | High | Slightly acidic, so not ideal for highly acid-sensitive compounds. Very effective and fast-acting.[19][21] |
| Calcium Chloride | CaCl₂ | Fast | Moderate | Can form complexes with alcohols, amines, and some carbonyl compounds. Best used for drying hydrocarbons or ethers.[21][22] |
| Calcium Sulfate (Drierite™) | CaSO₄ | Very Fast | Low | Very efficient but has a low capacity, meaning it can become saturated quickly. Good for pre-drying solvents.[21] |
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Organic Chemistry Resources Worldwide. Drying Agents - Removing water from organic solvents. [Link]
-
Scribd. Drying Agents for Organic Solvents. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
-
Brainly. (2023). Why do we wash the organic layer with sodium bicarbonate solution? What precautions need to be observed. [Link]
-
Homework.Study.com. Why wash organic layer with sodium bicarbonate? [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
University of York. Extractions vs Washes. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
Studocu. Acid base extraction flow chart. [Link]
-
Reddit. (2015). Organic work-up confusion. [Link]
-
Chemistry LibreTexts. (2020). 4.7: Reaction Work-Ups. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Sciencing. (2022). The Effects Of Washing The Organic Layer With Sodium Carbonate. [Link]
-
Reddit. (2021). [Organic Chemistry] What exactly is a workup? [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
University of York. Theory of Aqueous Workup. [Link]
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Technical Resource Hub: Diastereomer Separation of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile Derivatives
Welcome to the technical support center for the diastereomeric separation of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (THP-acetonitrile) derivatives. These compounds are common intermediates in pharmaceutical development, where the control of stereochemistry is paramount for ensuring therapeutic efficacy and safety. This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you navigate the challenges of separating these closely related stereoisomers.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts underpinning the separation of diastereomers, providing the "why" behind the experimental approaches.
Q1: What is the fundamental principle that allows for the separation of diastereomers using standard chromatographic techniques?
A1: Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers have different physical and chemical properties.[1][2] This distinction arises because they are stereoisomers that are not mirror images of one another. These differences in properties, such as polarity, solubility, and melting point, lead to distinct interactions with both the stationary and mobile phases in a chromatographic system.[1] Consequently, they can be separated using conventional, achiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) systems.[1][2]
Q2: Is a chiral stationary phase (CSP) required to separate the diastereomers of THP-acetonitrile derivatives?
A2: Not necessarily, and often an achiral column is sufficient. Because diastereomers possess unique physicochemical characteristics, they can frequently be resolved on standard achiral stationary phases like C18, Phenyl, or normal-phase silica columns.[1][3] However, if separation on achiral phases proves difficult, chiral stationary phases (CSPs) can be an excellent alternative. CSPs, particularly polysaccharide-based columns, often exhibit high selectivity for diastereomers and can provide the resolution needed when other methods fail.[1][4][5]
Q3: What structural features of 2-(THP)acetonitrile derivatives influence their separation?
A3: The separability of these diastereomers is influenced by several factors related to their 3D structure:
-
Differential Polarity and Steric Hindrance: The two chiral centers create a unique three-dimensional arrangement of atoms for each diastereomer. This results in subtle differences in their overall polarity and how they sterically interact with the stationary phase.
-
Conformational Rigidity: The tetrahydropyran (THP) ring is a flexible six-membered ring that exists in a chair conformation. The orientation (axial vs. equatorial) of the acetonitrile group and other substituents on the molecule can differ between diastereomers, affecting their interaction profile with the column. The rigidity and polarity of derivatizing groups can significantly impact separability.[6]
-
Intermolecular Interactions: The presence of the nitrile group and the ether oxygen in the THP ring allows for potential dipole-dipole interactions and hydrogen bonding with the stationary phase, which can be exploited to achieve separation.
Section 2: Troubleshooting Guide for Chromatographic Separation
This guide is designed to provide direct, actionable solutions to the most common issues encountered during method development for diastereomer separation.
| Problem Encountered | Potential Causes | Recommended Actions & Scientific Rationale |
| Poor or No Resolution (Rs < 1.5) | 1. Insufficient Selectivity: The column and mobile phase combination does not sufficiently differentiate between the diastereomers.[1] 2. Poor Efficiency: Excessive peak broadening is masking the separation. | 1. Modify the Mobile Phase (Highest Impact, First Step): • Switch Organic Modifier: Change from methanol (a protic, hydrogen-bond donor/acceptor) to acetonitrile (an aprotic, dipole-dipole interacting solvent). This is the most powerful way to alter selectivity.[7] • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier to the aqueous/non-polar phase. While this primarily affects retention time, it can also influence resolution.[8] • Add an Additive: For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or formic acid. For basic compounds, add 0.1% diethylamine (DEA) or triethylamine (TEA) to improve peak shape and potentially alter selectivity.[9] 2. Change the Stationary Phase (If Mobile Phase Fails): • Try a Different Achiral Phase: If using a C18 column, switch to a Phenyl or Pentafluorophenyl (PFP) phase. These offer different retention mechanisms (π-π interactions) that can resolve diastereomers resistant to separation on alkyl phases.[5] • Employ a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for diastereomer separations and should be screened if achiral methods are unsuccessful.[4][5] 3. Optimize Temperature: • Screen a range of temperatures (e.g., 25°C, 40°C, 55°C). Temperature affects solvent viscosity and mass transfer, but more importantly, it can change the thermodynamics of the solute-stationary phase interaction, thereby altering selectivity.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Acidic silanol groups on the silica backbone of the stationary phase can interact strongly with basic analytes, causing tailing.[1] 2. Column Overload: Injecting too much sample mass saturates the stationary phase. 3. Inappropriate Mobile Phase pH: If the analyte is ionizable, its protonation state can be inconsistent across the peak if the mobile phase pH is close to its pKa. | 1. Use a High-Purity, End-Capped Column: Modern columns are designed with minimal exposed silanols to reduce tailing.[1] 2. Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. 3. Add a Competitive Modifier: For basic analytes, adding a small amount of an amine like TEA can block the active silanol sites and dramatically improve peak shape. 4. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. |
| Inconsistent Retention Times | 1. Insufficient Column Equilibration: The stationary phase has not fully equilibrated with the new mobile phase conditions. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component). 3. System Issues: Leaks in the HPLC system or a failing pump can cause flow rate fluctuations. | 1. Ensure Proper Equilibration: When changing mobile phases, flush the column with at least 10-15 column volumes of the new eluent before injecting the sample. 2. Prepare Fresh Mobile Phase Daily: Do not store mobile phases for extended periods, especially if they contain additives or are premixed. 3. Perform System Suitability Tests: Regularly check system pressure, and run a standard to confirm retention time stability before starting a sequence. |
Section 3: Detailed Protocol - A Systematic HPLC Method Development Workflow
This protocol provides a logical, step-by-step process for developing a robust separation method from scratch.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of two diastereomers of a THP-acetonitrile derivative.
Step 1: Initial Column and Mobile Phase Screening
-
Column Selection: Choose two to three columns with orthogonal selectivity. A good starting set is:
-
A standard C18 column (hydrophobic interactions).
-
A Phenyl-Hexyl column (π-π and hydrophobic interactions).
-
(Optional) A polysaccharide-based chiral column (e.g., Lux® Cellulose-1 or Chiralpak® IA) for challenging separations.[4]
-
-
Mobile Phase Selection: Prepare two primary mobile phase systems.
-
System A: Acetonitrile/Water.
-
System B: Methanol/Water. (Note: If running normal phase, use Hexane/Isopropanol and Hexane/Ethanol).
-
-
Scouting Gradient: Run a fast, generic gradient on each column with each mobile phase system (e.g., 5% to 95% organic over 10 minutes).
-
Evaluation: Analyze the results. Look for the combination that shows any hint of separation ("peak shoulders" or partial resolution). This is your most promising starting point.
Step 2: Method Optimization
-
Focus on the Best System: Select the column/mobile phase combination that showed the best initial selectivity.
-
Gradient to Isocratic Conversion: Based on the scouting run, determine the percentage of organic solvent at which the diastereomers eluted. Use this as the starting point for an isocratic method.
-
Fine-Tune Mobile Phase Composition: Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution (Rs).[1]
-
Optimize Temperature: Once an optimal mobile phase is found, evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C) to see if resolution improves.[1]
-
Adjust Flow Rate: Fine-tune the flow rate to balance analysis time with efficiency. Lower flow rates can sometimes improve resolution for difficult separations.[8]
Step 3: Method Validation (Self-Validating System)
-
System Suitability: Once the final method is established, define system suitability criteria (e.g., Resolution > 1.5, Tailing Factor < 1.5).
-
Robustness Check: Make small, deliberate changes to method parameters (e.g., ±2% organic, ±2°C temperature) to ensure the separation is not compromised. This confirms the method's reliability.
Section 4: Advanced & Alternative Separation Strategies
When standard HPLC is insufficient or not ideal for the required scale, consider these powerful alternatives.
Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses supercritical CO2 as the primary mobile phase.[] Studies have shown that for diverse sets of drug-like compounds, SFC is often more successful at separating diastereomers than traditional HPLC.[11][12]
-
Key Advantages:
-
Higher Speed: The low viscosity of the mobile phase allows for much faster flow rates and rapid separations.[2]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it an excellent alternative for difficult separations.
-
"Green" Chemistry: Reduces consumption of organic solvents, making it a more environmentally friendly and cost-effective option for preparative scale work.[]
-
Crystallization-Induced Diastereomer Transformation (CIDT)
For large-scale production, CIDT is an elegant and powerful non-chromatographic method that can theoretically provide a 100% yield of the desired diastereomer.[13][14]
-
Principle: The process involves two key steps:
-
Diastereomer Formation: The mixture of enantiomers is reacted with a pure chiral resolving agent (e.g., a chiral acid or base) to form a mixture of diastereomeric salts.[15]
-
Selective Crystallization: The solvent system is chosen so that one diastereomeric salt is significantly less soluble than the other. This desired, less soluble salt crystallizes out of solution.[16]
-
-
Dynamic Transformation: Crucially, the process is often dynamic. The more soluble diastereomer remaining in solution can epimerize (interconvert) to the less soluble form, which then also crystallizes. This dynamic equilibrium drives the entire mixture toward the desired solid diastereomer, enabling yields far exceeding the 50% limit of classical resolution.[13]
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Poor Resolution
This diagram outlines a logical sequence of steps to take when faced with co-eluting diastereomers.
Caption: A logical workflow for troubleshooting poor diastereomer resolution.
Diagram 2: Strategy Selection for Diastereomer Separation
This decision tree helps guide the choice of separation technique based on experimental goals.
Caption: Decision tree for selecting an appropriate diastereomer separation strategy.
References
-
Diastereomeric recrystallization - Wikipedia. Wikipedia. [Link]
-
Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. [Link]
-
State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
-
Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. [Link]
-
Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase. PubMed. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Separation of diastereomers. Chromatography Forum. [Link]
-
Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Elsevier. [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
How to separate the diastereomer peak from main peak? ResearchGate. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
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- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 16. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Technical Support Center: Scaling Up Reactions with 2-(Tetrahydro-2H-pyran-2-yl)acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for scaling up reactions involving 2-(tetrahydro-2H-pyran-2-yl)acetonitrile. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding the nuances of its reactivity and handling at scale is critical for success.[1] This document moves beyond basic protocols to address the common—and often complex—challenges encountered during process development and scale-up, providing field-proven insights in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the properties, handling, and typical reactions of this compound.
Q1: What is this compound and why is it used?
A1: this compound is an organic compound featuring a nitrile group attached to a tetrahydropyran (THP) ring. The THP group serves as a protecting group for a hydroxyl function, making this molecule a stable, protected form of a cyanohydrin.[1][2] This structure is particularly valuable in multi-step synthesis for several reasons:
-
Stability: The THP acetal is stable under a wide range of conditions, including strongly basic media, organometallic reagents (like Grignards), and hydrides.[2][3]
-
Activation: The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a suitable base. This allows for nucleophilic substitution reactions, primarily alkylations, to build more complex carbon skeletons.[4][5]
-
Deprotection: The THP group can be readily removed under acidic conditions to reveal the underlying hydroxyl group, providing a handle for further functionalization.[2][6]
Q2: What are the key stability and handling considerations for this compound at scale?
A2: While generally stable, there are critical handling considerations for large quantities:
-
Storage: The compound should be stored in a cool (2-8°C), dry, and well-sealed environment to prevent hydrolysis.[1]
-
Acid Sensitivity: The THP ether linkage is labile to acid.[2][6] Accidental exposure to acidic conditions during storage or reaction setup can lead to premature deprotection and unwanted side reactions. Ensure all reactors and transfer lines are free of acidic residues.
-
Toxicity of Nitriles: Aliphatic nitriles can be toxic and may be metabolized to release cyanide ions.[7] Always handle the compound in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including nitrile gloves (note: always check glove compatibility charts for the specific solvents used), safety glasses, and a lab coat.[7]
-
Thermal Stability: Before scaling up, it is crucial to perform thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on the reaction mixture to understand its thermal hazard profile and prevent runaway reactions.[8]
Q3: What is the general mechanism for the key alkylation and deprotection steps?
A3: The two primary transformations are α-alkylation and THP-deprotection.
-
α-Alkylation: This reaction proceeds via a carbanion intermediate. A base removes the acidic proton from the carbon adjacent to the nitrile, creating a resonance-stabilized carbanion. This potent nucleophile then attacks an electrophile, such as an alkyl halide, forming a new carbon-carbon bond.[4]
-
THP-Deprotection: This is an acid-catalyzed hydrolysis of the acetal. The acid protonates the oxygen within the THP ring, making it a good leaving group. This initiates the cleavage of the C-O bond, which, after workup with water, regenerates the free hydroxyl group.[2][9]
Section 2: Troubleshooting Guide for Scale-Up
Scaling up reactions introduces challenges not always apparent at the lab bench. This section tackles common issues encountered when running multi-kilogram batches.
Problem 1: Low Yield or Incomplete Conversion in α-Alkylation Reaction
| Probable Cause | Recommended Solution & Rationale |
| Insufficient Mixing/Mass Transfer | At scale, reactants can be poorly mixed, leading to localized "hot spots" or areas of low reagent concentration. Solution: Increase stirrer speed and ensure the impeller design is appropriate for the reactor geometry and viscosity of the reaction mass. Baffles within the reactor are essential to promote turbulent mixing over simple vortexing. |
| Inappropriate Base or Stoichiometry | The base may not be strong enough to fully deprotonate the nitrile, or an insufficient amount was used. Common bases include NaH, LDA, and KHMDS. Solution: Consider a stronger base or a slight excess (e.g., 1.05-1.1 equivalents). Causality: The pKa of the α-proton must be overcome. At scale, minor impurities (like water in solvents) can consume the base, necessitating a small excess to drive the reaction to completion. |
| Poor Temperature Control | The deprotonation is often performed at low temperatures (e.g., -78°C to 0°C) to prevent side reactions. In large reactors, maintaining this temperature uniformly is challenging.[8] Solution: Ensure the reactor's cooling system is adequate. Use a jacketed reactor with a suitable heat transfer fluid. Add the base or alkylating agent slowly and monitor the internal temperature closely. A slow, controlled addition prevents exothermic spikes that can degrade reagents or cause side reactions. |
| "Sticky" Precipitates | The formation of thick, viscous salts (e.g., sodium or lithium salts of the nitrile) can encapsulate unreacted starting material and hinder mixing. Solution: Choose a solvent system where the intermediate salt has better solubility or forms a manageable slurry. Ethers like THF or 2-MeTHF are common choices. In some cases, adding a co-solvent can improve physical properties. |
Problem 2: Formation of Impurities and Side-Products
| Probable Cause | Recommended Solution & Rationale |
| Dialkylation | The product of the first alkylation still has an acidic proton and can react again, leading to a dialkylated impurity. This is more common if the reaction is run at higher temperatures or with a large excess of base/alkylating agent. Solution: Maintain strict stoichiometric control and low temperatures. Add the alkylating agent to the pre-formed anion solution, rather than the other way around. This ensures the electrophile is always the limiting reagent relative to the anion. |
| Base-Induced Side Reactions | Strong bases can react with the alkylating agent (elimination) or other functional groups in the molecule. Solution: Choose the base carefully. For sensitive substrates, a less-hindered but strong base like NaH might be preferable to a bulky base like LDA. Alternatively, screen different bases to find one with optimal selectivity for your specific substrate. |
| Hydrolysis of Nitrile Group | Exposure to harsh acidic or basic conditions, especially with water present and at elevated temperatures, can hydrolyze the nitrile to an amide or a carboxylic acid.[10][11] Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. Keep workup conditions as mild and brief as possible. |
Problem 3: Difficult or Hazardous Reaction Workup
| Probable Cause | Recommended Solution & Rationale |
| Emulsion Formation | During the aqueous quench and extraction, the presence of salts and partially soluble species can lead to stable emulsions that are difficult to separate. This is a very common issue when scaling up from lab flasks to large reactors.[12] Solution: Add brine (saturated aqueous NaCl) during the extraction to increase the ionic strength of the aqueous phase, which helps break emulsions. If emulsions persist, filtering the entire biphasic mixture through a pad of Celite® can be effective. Avoid vigorous, high-shear mixing during extraction; gentle agitation is often sufficient. |
| Quenching of Reactive Reagents | Quenching unreacted strong bases (like NaH or LDA) or organometallics at scale is highly exothermic and can be dangerous if not controlled. Solution: Develop a robust and controlled quenching protocol. A "reverse quench" is often safest, where the reaction mixture is added slowly to a well-stirred, cooled quenching solution (e.g., saturated aqueous NH₄Cl or a buffered solution). Never add the quench solution rapidly to the full reaction mixture. |
| Solvent Removal Issues | High-boiling solvents like DMF or DMSO, while excellent for reactions, are difficult to remove at scale and can complicate product isolation.[12] Solution: If possible, replace high-boiling solvents with lower-boiling alternatives like THF or acetonitrile during process development. If they must be used, product isolation often relies on extraction. Dilute the reaction mixture with a large volume of a non-polar solvent (e.g., MTBE or toluene) and wash extensively with water/brine to partition the high-boiling solvent into the aqueous layer.[12] |
Section 3: Protocols & Visualized Workflows
This section provides a sample protocol for a common reaction sequence and visual diagrams to guide decision-making during scale-up.
Experimental Protocol: Scale-Up of a Generic α-Alkylation Reaction
Objective: To perform a safe and efficient α-alkylation of this compound with an alkyl bromide (R-Br) on a 1 kg scale.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure a 50 L jacketed glass reactor is clean, dry, and inerted with nitrogen. Equip the reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging Reagents:
-
Charge the reactor with anhydrous Tetrahydrofuran (THF, 20 L).
-
Begin cooling the reactor jacket to -10°C.
-
Charge this compound (1.0 kg, ~7.08 mol). Stir until fully dissolved.
-
-
Deprotonation (Anion Formation):
-
Once the internal temperature is stable at or below 0°C, begin the portion-wise addition of Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.31 kg, ~7.79 mol, 1.1 eq.).
-
CAUTION: NaH reacts with THF and moisture to evolve hydrogen gas. Ensure adequate ventilation and monitor off-gassing. Add portions slowly to keep the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour to ensure complete deprotonation.
-
-
Alkylation:
-
Slowly add the alkyl bromide (R-Br, 1.0 eq.) via the dropping funnel over at least 2 hours, maintaining the internal temperature below 10°C. A slight exotherm is expected.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Reaction Monitoring:
-
Take a sample from the reaction mixture, quench it carefully into a vial with saturated NH₄Cl solution, extract with MTBE, and analyze by GC or LC-MS to confirm the disappearance of starting material.
-
-
Workup and Quench:
-
Cool the reactor to 0-5°C.
-
Prepare a separate vessel with a cooled (0°C) solution of saturated aqueous ammonium chloride (NH₄Cl, 10 L).
-
Slowly transfer the reaction mixture into the stirred quench solution. Monitor the temperature of the quench vessel to ensure it does not rise excessively.
-
-
Extraction and Isolation:
-
Transfer the quenched mixture to a suitable separatory funnel or extractor.
-
Separate the layers. Extract the aqueous layer with Methyl tert-butyl ether (MTBE, 2 x 5 L).
-
Combine the organic layers, wash with brine (1 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Visualized Workflows (Graphviz)
Troubleshooting Low Alkylation Yield
Caption: Decision tree for troubleshooting low yield in alkylation reactions.
Scale-Up Process Safety Workflow
Caption: Workflow for ensuring process safety during reaction scale-up.
Section 4: References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. Retrieved from [Link]
-
Riela, S., et al. (2008). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 108(5), 1475-1513. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3263-3274. Retrieved from [Link]
-
LookChem. (n.d.). This compound cas no.75394-84-2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Are There Any Hazards Associated With Nitrile Rubber?. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Molbase. (n.d.). Step A-2. Preparation of 2-[1-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl]acetonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Scale-up of microdroplet reactions by heated ultrasonic nebulization. Retrieved from [Link]
-
ResearchGate. (2023). Reaction kinetics for the alkylation of nitrile. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Retrieved from [Link]
-
Engineered Science Publisher LLC. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Retrieved from [Link]
-
PubMed. (2005). Metalated Nitriles: Electrophile-Dependent Alkylations. Retrieved from [Link]
-
ResearchGate. (2025). Important Industrial Procedures Revisited in Flow. Retrieved from [Link]
-
Pearson. (n.d.). Limitations of Friedel-Crafts Alkylation Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in electrochemical reactions involving acetonitrile. Retrieved from [Link]
Sources
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- 2. total-synthesis.com [total-synthesis.com]
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- 4. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]
- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Reaction Temperature Optimization for 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for this synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your experiments.
The synthesis of this compound, a valuable intermediate in organic synthesis, typically involves the alkylation of an acetonitrile anion with a suitable 2-substituted tetrahydropyran, such as 2-bromotetrahydropyran or 2-chlorotetrahydropyran. This reaction is often facilitated by a strong base and may be carried out under phase-transfer catalysis (PTC) conditions. Temperature is a critical parameter in this reaction, directly influencing reaction rate, product yield, and the impurity profile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the likely temperature-related causes?
Answer:
Low or no yield in this alkylation reaction can often be traced back to suboptimal temperature control. Here are the primary temperature-related factors to consider:
-
Insufficient Temperature: The deprotonation of acetonitrile to form the reactive carbanion is an equilibrium process. If the reaction temperature is too low, the rate of carbanion formation and subsequent alkylation may be too slow to proceed at a reasonable rate. This is especially true if using milder bases.
-
Reaction Temperature Too High: Conversely, excessively high temperatures can lead to several undesirable outcomes:
-
Decomposition of Reagents: The alkylating agent, 2-substituted tetrahydropyran, may be thermally labile and decompose at elevated temperatures.
-
Base-Induced Side Reactions: Strong bases can react with the solvent or other components of the reaction mixture at high temperatures, leading to byproducts and consumption of the base. For instance, acetonitrile can undergo hydrolysis in the presence of a strong aqueous base, which can become a runaway reaction at elevated temperatures.[1]
-
Phase-Transfer Catalyst Decomposition: If using a phase-transfer catalyst, high temperatures can lead to its degradation, halting the reaction.
-
Troubleshooting Protocol:
-
Verify Reagent Stability: Check the literature for the thermal stability of your specific 2-substituted tetrahydropyran and phase-transfer catalyst.
-
Gradual Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable analytical technique like TLC or GC. A general starting point for such alkylations can be in the range of 35-90°C.[2]
-
Controlled Heating: Use a temperature-controlled oil bath or jacketed reactor to ensure stable and uniform heating.
-
Exotherm Management: Be aware that the reaction can be exothermic. For larger-scale reactions, ensure adequate cooling capacity to prevent a runaway reaction.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My reaction produces the desired product, but it is contaminated with significant impurities. How can temperature optimization help improve the purity?
Answer:
The formation of impurities is a common challenge, and temperature plays a crucial role in dictating the reaction's selectivity. Key temperature-influenced side reactions include:
-
Elimination Byproducts: At higher temperatures, the 2-substituted tetrahydropyran can undergo elimination to form dihydropyran, especially in the presence of a strong base.
-
Hydrolysis of the Nitrile: As mentioned, elevated temperatures in the presence of water and a strong base can lead to the hydrolysis of the nitrile group in the product to form the corresponding amide or carboxylic acid.[1]
-
Dialkylation: If the acetonitrile carbanion is sufficiently reactive, it can be alkylated a second time, leading to a dialkylated byproduct. Higher temperatures can sometimes favor this over the mono-alkylation.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If you observe elimination or hydrolysis byproducts, reducing the reaction temperature is the first step. For reactions involving strong bases and thermally sensitive substrates, maintaining a lower temperature (e.g., 0-25 °C) may be necessary, even if it prolongs the reaction time.
-
Optimize Reagent Addition: Adding the base or the alkylating agent slowly at a controlled temperature can help to maintain a low concentration of the reactive species and minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the optimal temperature range. Aprotic polar solvents like DMF or acetonitrile are common. Ensure the chosen solvent is appropriate for your desired temperature range and does not participate in side reactions.
| Potential Impurity | Likely Temperature Influence | Suggested Action |
| Dihydropyran | High temperature promotes elimination | Lower the reaction temperature. |
| 2-(Tetrahydro-2H-pyran-2-YL)acetamide | High temperature with aqueous base | Lower temperature and ensure anhydrous conditions. |
| Dialkylated product | High temperature may increase rate | Lower temperature, control stoichiometry. |
Issue 3: Reaction Stalls or Proceeds Very Slowly
Question: My reaction starts but then seems to stall before completion, even after an extended period. Could this be a temperature issue?
Answer:
A stalling reaction can indeed be related to temperature, often due to the degradation of a key component over time at the reaction temperature.
-
Catalyst Instability: If you are using a phase-transfer catalyst, it may not be stable for extended periods at the operating temperature. This leads to a decrease in the rate of reaction over time.
-
Base Instability/Consumption: The base may degrade or be consumed by side reactions that are more prevalent over longer reaction times at a given temperature.
-
Insufficient Energy of Activation: The initial exotherm may get the reaction going, but if the external temperature is not sufficient to maintain the required energy of activation, the reaction rate will decrease as the initial heat dissipates.
Troubleshooting Protocol:
-
Select a More Thermally Stable Catalyst: If catalyst degradation is suspected, choose a more robust phase-transfer catalyst, such as a quaternary phosphonium salt, which can tolerate higher temperatures than some quaternary ammonium salts.
-
Staged Addition of Base: If base consumption is an issue, consider adding the base in portions over the course of the reaction.
-
Maintain Consistent Temperature: Ensure that the reaction is maintained at the optimal temperature throughout the process and is not just relying on the initial exotherm.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific reagents (base, solvent, alkylating agent) and reaction setup (e.g., conventional heating vs. microwave). A general range to explore is between 25°C and 80°C. For reactions using strong bases like sodium hydride in an aprotic solvent, lower temperatures (0-25°C) are often preferred to control reactivity and minimize side reactions. In phase-transfer catalysis systems with aqueous sodium hydroxide, a moderately elevated temperature (e.g., 40-60°C) may be necessary to achieve a reasonable reaction rate. It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction.
Q2: How does temperature affect the stability of the THP group during the reaction?
A2: The tetrahydropyranyl (THP) group is generally stable under strongly basic conditions.[3][4] However, its stability can be compromised under certain conditions. While stable to bases, the THP group is labile to acid. Care should be taken during workup to avoid acidic conditions that could cleave the THP group. At very high temperatures, even under basic conditions, degradation could potentially occur, although this is less common. For most standard alkylation conditions, the THP group should remain intact.
Q3: How can I effectively control the temperature of a potentially exothermic reaction?
A3: Controlling exotherms is critical for safety and selectivity.
-
Cooling Bath: For lab-scale reactions, use an ice-water or ice-salt bath to maintain a low temperature.
-
Controlled Addition: Add the most reactive reagent (often the base or alkylating agent) dropwise using an addition funnel, ensuring the internal temperature does not exceed the desired setpoint.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
Q4: Can microwave irradiation be used to optimize the reaction temperature and time?
A4: Yes, microwave synthesis can be an excellent tool for optimizing this reaction. Microwave heating allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and potentially cleaner reactions. When using a microwave reactor, you can precisely control the temperature and pressure. It is advisable to perform initial screening experiments to determine the optimal temperature under microwave conditions, as it may differ from conventional heating.
Visualizing the Process
Reaction Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting temperature issues.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
-
Organic Chemistry Portal. Tetrahydropyranyl ethers. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- Google Patents.
-
Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
ResearchGate. Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. [Link]
Sources
Technical Support Center: Solvent Effects in 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile Chemistry
Welcome to the technical support center for the versatile synthetic intermediate, 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this compound, with a particular focus on the critical role of solvents in directing reaction outcomes. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tetrahydropyranyl (THP) group in this molecule?
The tetrahydropyranyl (THP) group serves as a protecting group for the hydroxyl functionality of the original cyanohydrin.[1] This protection is crucial as it allows for selective reactions at the α-carbon of the nitrile group without interference from the otherwise reactive hydroxyl group. The THP ether linkage is stable under many non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, making it a robust choice for multi-step syntheses.
Q2: I am planning an alkylation reaction using this compound. What is the general mechanism, and why is solvent choice so critical?
The alkylation of this compound typically proceeds via an S(_N)2 mechanism. The reaction involves the deprotonation of the acidic α-hydrogen (adjacent to the nitrile group) with a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide or other electrophile to form a new carbon-carbon bond.
Solvent choice is paramount because it directly influences the reactivity of the nucleophile (the carbanion). The key distinction lies between polar protic and polar aprotic solvents.
-
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. These solvents will solvate and stabilize the carbanion, but in doing so, they create a "solvent cage" around it, which hinders its ability to attack the electrophile.[2] This significantly slows down the desired S(_N)2 reaction.
-
Polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) lack these acidic protons and do not form hydrogen bonds with the nucleophile.[3] They solvate the counter-ion (e.g., Na
, K ) but leave the carbanion relatively "naked" and highly reactive, thus promoting a much faster S(_N)2 reaction.[4]
Troubleshooting Guide: Alkylation Reactions
Problem 1: Low or no yield in the alkylation of this compound.
Question: I am attempting to alkylate this compound with benzyl bromide using sodium hydride (NaH) in ethanol, but I am recovering mostly unreacted starting material. What is going wrong?
Answer: The primary issue here is your choice of a polar protic solvent (ethanol). The ethoxide generated from the reaction of NaH with ethanol is a strong base, but the ethanol solvent itself will solvate the carbanion intermediate through hydrogen bonding. This "caging" effect drastically reduces the nucleophilicity of the carbanion, leading to a very slow or non-existent reaction.[2]
Troubleshooting Protocol:
-
Solvent Change: Switch to a polar aprotic solvent. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices for this type of alkylation. These solvents will not form hydrogen bonds with the carbanion, leaving it highly reactive.[3]
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent and glassware are scrupulously dry. Any residual water will consume the base and prevent the formation of the desired carbanion.
-
Temperature Control: The deprotonation with NaH in THF can be performed at 0 °C and then allowed to warm to room temperature for the alkylation. For less reactive alkyl halides, gentle heating may be required.[5]
Visualizing the Solvent Effect:
Solvent caging effect on carbanion reactivity.
Problem 2: Formation of side products during alkylation.
Question: I have successfully alkylated my THP-protected acetonitrile using LDA in THF. However, I am observing a significant amount of a byproduct that appears to be the result of over-alkylation. How can I improve the selectivity?
Answer: Over-alkylation can occur if the mono-alkylated product is deprotonated by the strong base and reacts with another equivalent of the alkylating agent. The choice of base and reaction conditions can influence this.
Optimization Strategies:
-
Stoichiometry of the Base: Use of a slight excess of the base (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.
-
Reverse Addition: Add the solution of the generated carbanion slowly to the solution of the alkylating agent. This ensures that the alkylating agent is always in slight excess relative to the carbanion, minimizing the chance of the mono-alkylated product being deprotonated.
-
Temperature Control: Running the reaction at a lower temperature (e.g., -78 °C for the deprotonation and addition of the alkylating agent) can improve selectivity by slowing down the rate of the second deprotonation.
| Parameter | Recommendation for Selectivity | Rationale |
| Solvent | Polar aprotic (e.g., THF) | Maximizes the reactivity of the primary carbanion.[3] |
| Base | Strong, non-nucleophilic (e.g., LDA, NaHMDS) | Ensures complete deprotonation of the starting material. |
| Temperature | -78 °C to 0 °C | Minimizes side reactions and improves kinetic control. |
| Addition Order | Add carbanion to electrophile | Keeps the concentration of the nucleophile low. |
Troubleshooting Guide: Deprotection
Problem 3: Incomplete or slow removal of the THP group.
Question: I am trying to deprotect my alkylated product using acetic acid in a mixture of THF and water, but the reaction is very sluggish, even with heating. What can I do to improve the deprotection?
Answer: The acidic hydrolysis of the THP ether is an equilibrium process. While acetic acid is often used, its mild acidity may not be sufficient for complete and rapid deprotection, especially if the substrate is sterically hindered.
Troubleshooting Protocol:
-
Stronger Acid Catalyst: Switch to a stronger acid catalyst such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[6] These are often more effective at promoting the hydrolysis of the acetal.
-
Solvent System: The deprotection is typically carried out in a protic solvent like methanol or ethanol. These solvents can act as nucleophiles to trap the intermediate oxocarbenium ion, driving the reaction to completion.[6] A common and effective system is a catalytic amount of p-TsOH in methanol at room temperature.
-
Temperature: If the reaction is still slow at room temperature, gentle heating (e.g., to 40-50 °C) can be applied, provided other functional groups in your molecule are stable under these conditions.
Deprotection Workflow:
Acid-catalyzed deprotection workflow in methanol.
Problem 4: Degradation of the target molecule during deprotection.
Question: Upon acidic deprotection, my desired hydroxynitrile seems to be degrading, and I am getting a complex mixture of products. What could be the cause?
Answer: If your molecule contains other acid-sensitive functional groups, the conditions required for THP deprotection might be too harsh. For instance, tertiary alcohols, some esters, or other protecting groups might not be stable.
Mitigation Strategies:
-
Milder Acidic Conditions: If you are using a strong acid like HCl, switch to a milder catalyst like PPTS. This can provide a more controlled and selective deprotection.[6]
-
Non-Protic Conditions: In some cases, deprotection can be achieved under non-hydrolytic conditions using Lewis acids, although this is less common for THP ethers.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction to prevent overexposure of the product to the acidic conditions, which could lead to degradation.
References
-
MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Alkyl Strategies. Optimizing Reaction Conditions. [Link]
-
ChemTalk. Polar Protic and Aprotic Solvents. [Link]
-
Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
Sources
- 1. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile [myskinrecipes.com]
- 2. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 3. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Cyanomethylating Agents: The Strategic Role of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
In the landscape of modern drug discovery and development, the introduction of the cyanomethyl group (–CH₂CN) into molecular scaffolds is a frequently employed strategy to enhance pharmacological properties. This functional group can act as a versatile synthetic handle, a bioisostere for other functionalities, or contribute directly to the bioactivity of a molecule. Consequently, a diverse array of cyanomethylating agents and methodologies has been developed, each with its distinct advantages and limitations. This guide provides a comprehensive comparison of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile with other common cyanomethylating agents, offering insights into their performance, mechanistic underpinnings, and practical applications in organic synthesis.
The Cyanomethyl Group: A Staple in Medicinal Chemistry
The cyanomethyl moiety is a valuable building block in the synthesis of pharmaceuticals. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, providing a gateway to a wide range of molecular diversity. Furthermore, the nitrile functionality itself is present in numerous approved drugs, where it can participate in crucial binding interactions with biological targets.
This compound: A Pre-functionalized Building Block
This compound is not a direct cyanomethylating agent in the conventional sense. Instead, it serves as a valuable synthetic intermediate, offering a strategic approach to introduce a cyanomethyl group alongside a protected hydroxyl functionality. The tetrahydropyran (THP) group is a robust protecting group for alcohols, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions.[1][2] This characteristic allows for selective manipulation of other parts of a molecule before revealing the hydroxyl group.
The primary utility of this reagent lies in its ability to act as a nucleophile after deprotonation of the α-carbon. The resulting carbanion can then react with various electrophiles to form new carbon-carbon bonds.
Caption: General reaction pathway for the utilization of this compound.
This two-stage approach—alkylation followed by deprotection—offers a level of control that is not always achievable with direct cyanomethylation methods.
A Comparative Analysis of Cyanomethylating Strategies
The choice of a cyanomethylating agent is dictated by several factors, including the nature of the substrate, the desired regioselectivity, functional group tolerance, and overall synthetic efficiency. Below is a comparison of this compound with other prevalent cyanomethylating agents.
Acetonitrile (CH₃CN)
Acetonitrile is the most fundamental and atom-economical source of the cyanomethyl group. Its direct use as a cyanomethylating agent typically involves the generation of the cyanomethyl radical (•CH₂CN) or the cyanomethyl anion (⁻CH₂CN).
-
Radical Cyanomethylation: This approach often employs radical initiators such as peroxides (e.g., DTBP, TBPB) or photoredox catalysts.[3][4][5] It is particularly effective for the C-H functionalization of heterocycles and the addition to alkenes.[6][7][8][9]
-
Anionic Cyanomethylation: The use of strong bases can deprotonate acetonitrile, but its low acidity (pKa ≈ 31.3 in DMSO) often requires harsh conditions, which can be incompatible with sensitive functional groups.[2]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Tetrahydropyranyl (THP) as a Protecting Group for Cyanohydrins
This guide provides an in-depth technical comparison of the tetrahydropyranyl (THP) group for the protection of cyanohydrin hydroxyls. It is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis. We will explore the causality behind experimental choices, compare THP to viable alternatives, and provide validated, step-by-step protocols.
Introduction: The Synthetic Challenge of Cyanohydrins
Cyanohydrins are versatile synthetic intermediates, pivotal in the construction of α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols[1]. Their value stems from the simultaneous presence of a hydroxyl and a nitrile group on the same carbon. However, the reactivity of the hydroxyl group—specifically its acidic proton and nucleophilicity—can interfere with subsequent chemical transformations, such as reactions involving strong bases, organometallics, or hydrides[2][3][4].
To achieve chemoselectivity, the hydroxyl group must be temporarily masked with a protecting group[5][6]. An ideal protecting group must be easy to install and remove in high yields, and it must remain inert to a specific set of reaction conditions while allowing for its selective cleavage in the presence of other functionalities[7]. The tetrahydropyranyl (THP) group, which forms a stable acetal, has long been a stalwart choice for alcohol protection[8][9]. This guide will critically evaluate its performance for cyanohydrins against other common protecting groups.
The THP Group: Mechanism and Application
The THP group is installed by reacting the cyanohydrin's hydroxyl group with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis[8][10].
Mechanism of Protection and Deprotection
Protection: The reaction is initiated by the protonation of the DHP double bond, which generates a resonance-stabilized oxocarbenium ion. The hydroxyl group of the cyanohydrin then acts as a nucleophile, attacking this electrophilic intermediate. A final deprotonation step yields the THP ether and regenerates the acid catalyst[8].
Deprotection: The removal of the THP group is essentially the reverse process: an acid-catalyzed hydrolysis[8][10]. Protonation of the acetal oxygen makes it a good leaving group, leading to the formation of the same stabilized oxocarbenium ion and the free cyanohydrin. The cation is then quenched by a solvent molecule like water or an alcohol[8].
Key Characteristics of THP Protection
-
Advantages : The primary advantage of the THP group is its exceptional stability under a wide range of non-acidic conditions. It is robust against strong bases (e.g., organolithium reagents, Grignard reagents, metal hydrides), nucleophiles, and many oxidizing and reducing agents[4][10]. This makes it highly suitable for syntheses involving these types of reagents.
-
Disadvantages : The main drawback is its lability under acidic conditions; even mild acids can initiate its cleavage[8][11]. Another significant consideration is that the formation of the THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the original cyanohydrin is chiral. This can complicate purification and characterization[10].
Common Alternatives to THP for Hydroxyl Protection
To provide a comprehensive comparison, we must consider the most common alternatives: silyl ethers and acyl groups.
-
Silyl Ethers (e.g., TMS, TBDMS, TIPS) : Silyl ethers are the most widely used protecting groups for alcohols[4][6][12]. They are formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole[13]. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom[13]. A key feature is their unique deprotection method: cleavage with a fluoride ion source (like TBAF), which exploits the exceptionally high strength of the Si-F bond[4][14].
-
Acyl Groups (e.g., Acetate) : Esterification of the hydroxyl group provides another orthogonal protection strategy. Acetates are typically installed using acetyl chloride or acetic anhydride. They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (saponification)[3].
Head-to-Head Performance Comparison
The choice of a protecting group is dictated by the planned synthetic route. A protecting group that is stable under one set of conditions may be labile under another. This concept, known as orthogonal protection , allows for the selective deprotection of one functional group without affecting another[15][16][17]. For instance, a TBDMS group can be removed with fluoride without cleaving a THP ether, while a THP ether can be removed with acid, leaving the TBDMS group intact.
Data Summary: Stability of Protected Cyanohydrins
The following table summarizes the relative stability of a cyanohydrin protected with THP, TBDMS (a representative bulky silyl ether), and Acetyl (Ac) groups under various common reaction conditions.
| Condition Category | Reagent(s) | THP Stability | TBDMS Stability | Acetyl (Ac) Stability | Comments |
| Strongly Basic | n-BuLi, LDA, RMgX | Stable | Stable | Labile | THP and silyl ethers are ideal for Grignard and organolithium reactions; esters are not. |
| Moderately Basic | K₂CO₃, Amines | Stable | Stable | Labile | Acetyl groups are readily cleaved by base-catalyzed hydrolysis. |
| Acidic (Strong) | HCl, H₂SO₄ | Labile | Labile | Stable | Both THP and silyl ethers are cleaved by strong acid, with THP being particularly sensitive[8][18]. |
| Acidic (Mild) | Acetic Acid, PPTS | Labile | Stable | Stable | Mild acidic conditions are sufficient to remove THP groups, offering a degree of selectivity over bulky silyl ethers[4][8]. |
| Nucleophilic | RNH₂, CN⁻ | Stable | Stable | Labile | Esters are susceptible to nucleophilic acyl substitution. |
| Reductive | LiAlH₄, NaBH₄ | Stable | Stable | Labile | Esters are reduced by strong hydrides like LiAlH₄. |
| Oxidative | PCC, MnO₂ | Stable | Stable | Stable | All three groups are generally stable to common oxidation conditions that target other functionalities. |
| Fluoride Ion | TBAF, HF-Pyridine | Stable | Labile | Stable | Fluoride-mediated cleavage is the hallmark of silyl ether deprotection, providing excellent orthogonality[4][14]. |
Workflow & Decision Making
The selection of a protecting group is a critical strategic decision in synthesis design. Below is a diagram illustrating the typical workflow for using a THP protecting group and a decision-making guide to help choose the appropriate group.
Experimental Protocols
The following protocols are provided as validated, representative procedures. Safety Note: Cyanohydrins and cyanide-releasing reactions should be handled with extreme caution in a well-ventilated fume hood.
Protocol 1: THP Protection of Mandelonitrile
This protocol uses pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst that is often preferred for acid-sensitive substrates to minimize side reactions[8].
-
Materials :
-
Mandelonitrile (1.0 g, 7.51 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.03 mL, 11.27 mmol, 1.5 equiv.)
-
Pyridinium p-toluenesulfonate (PPTS) (189 mg, 0.75 mmol, 0.1 equiv.)
-
Dichloromethane (CH₂Cl₂, anhydrous, 25 mL)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄
-
-
Procedure :
-
Dissolve mandelonitrile in anhydrous CH₂Cl₂ (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add DHP followed by PPTS to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the THP-protected mandelonitrile as a colorless oil.
-
Protocol 2: Acid-Catalyzed Deprotection of THP-Mandelonitrile
This protocol uses a common method of acidic hydrolysis to remove the THP group[8].
-
Materials :
-
THP-protected mandelonitrile (1.0 g, 4.50 mmol)
-
Acetic acid (12 mL)
-
Tetrahydrofuran (THF) (8 mL)
-
Water (4 mL)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
-
Procedure :
-
Dissolve the THP-protected mandelonitrile in a 3:2:1 mixture of acetic acid:THF:water (24 mL total volume).
-
Stir the solution at room temperature (or gently heat to 40-45 °C to accelerate the reaction). Monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the deprotected mandelonitrile.
-
Conclusion
The tetrahydropyranyl (THP) group remains a highly effective and reliable choice for the protection of cyanohydrins, particularly when the synthetic route involves strongly basic or nucleophilic reagents. Its ease of installation and removal, coupled with its robustness, ensures its continued place in the synthetic chemist's toolbox. However, its inherent acid lability and the generation of diastereomers are critical factors that must be weighed against alternatives. Silyl ethers, with their tunable stability and unique fluoride-mediated deprotection, offer a powerful orthogonal option, while acyl groups provide stability in acidic media. A judicious choice, based on a careful analysis of the entire synthetic sequence as outlined in this guide, is paramount to achieving a successful and efficient synthesis.
References
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- University of Bristol.
- BenchChem. A Comparative Guide to Acidic Catalysts for the Deprotection of Tetrahydropyranyl (THP) Ethers.
- Organic Chemistry Portal. Protective Groups.
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
- Wikipedia. Protecting group.
- Sartori, G., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry.
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Yadav, J. S., et al. (2004). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Canadian Science Publishing. (2016).
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
- ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses.
- De Anza College. (2012). Transcription 12.02.10B lec.
- Kumar, B., et al. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Royal Society of Chemistry.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- SlideShare. Protection of OH group of alcohol.
- Gotor-Fernández, V., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
- University of California, Irvine. Protecting Groups.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
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A Comparative Guide to Acetonitrile Anion Equivalents: Alternatives to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Introduction
In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. The cyanomethyl anion (⁻CH₂CN) is a valuable C1 nucleophile, providing a direct route to β-hydroxynitriles, which are versatile intermediates for synthesizing α-hydroxy acids, β-amino alcohols, and other critical synthons.[1][2] However, the direct deprotonation of acetonitrile (pKa ≈ 31.3 in DMSO) requires exceptionally strong bases, leading to challenges with self-condensation and functional group compatibility.[3]
To circumvent this, researchers often turn to "umpolung" strategies, reversing the inherent electrophilicity of the nitrile's carbon atom.[4] 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile serves as a common and effective masked acetonitrile anion. The tetrahydropyranyl (THP) group acts as a protecting group for the cyanohydrin, allowing for the generation of a stable carbanion under moderately basic conditions for subsequent reaction with electrophiles.
Despite its utility, the THP-protected reagent is not a universal solution. The introduction of a new stereocenter upon protection can lead to diastereomeric mixtures, complicating purification and analysis.[5] Furthermore, the acidic conditions required for THP group removal are incompatible with acid-sensitive substrates.[6][7] This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers a detailed analysis of different strategies to achieve the same synthetic goal, supported by experimental data and protocols.
The Role of this compound: A Mechanistic Overview
The utility of THP-protected acetonitrile hinges on the concept of polarity inversion, or umpolung.[4][8] The electron-withdrawing nature of the nitrile group acidifies the adjacent α-proton, allowing for deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) to form a nucleophilic carbanion. This carbanion can then attack a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides.
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A Comparative Guide to the Spectroscopic Analysis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile Derivatives
This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a robust and validated approach to chemical characterization.
Introduction: The Structural Landscape
This compound is a heterocyclic compound featuring two key functionalities: a saturated tetrahydropyran (THP) ring, which acts as a cyclic ether, and a nitrile (-C≡N) group. The THP moiety is a prevalent structural motif in natural products and is often used as a protective group for alcohols in complex organic syntheses[1]. The nitrile group is a versatile precursor for amines, carboxylic acids, and other functional groups, making these derivatives valuable intermediates in medicinal chemistry and materials science[2].
Accurate structural confirmation is paramount. A multi-faceted spectroscopic approach, combining Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and unambiguous characterization of these molecules. This guide will dissect each technique, offering both theoretical grounding and practical, field-proven protocols.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is the primary tool for the rapid identification of key functional groups. Its utility in analyzing THP-acetonitrile derivatives lies in its ability to unequivocally confirm the presence of the two defining moieties: the nitrile and the ether.
Causality of Experimental Choice
We employ IR spectroscopy first to obtain a quick, qualitative assessment. The nitrile group possesses a carbon-nitrogen triple bond (C≡N) whose stretching vibration occurs in a relatively "quiet" region of the spectrum, making it a highly diagnostic peak. The C-O-C stretch of the ether, while present, is often found in the more crowded fingerprint region, requiring confirmation from other methods.
Characteristic IR Absorptions
The power of IR lies in its diagnostic frequencies. For a typical this compound derivative, the following absorptions are characteristic:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Rationale & Authoritative Source |
| Nitrile | C≡N Stretch | 2260 - 2240 | Strong, Sharp | The C≡N triple bond is strong and has a significant dipole moment, leading to a sharp, intense absorption. This range is specific to saturated nitriles.[3][4] |
| Ether | C-O-C Stretch | 1150 - 1050 | Strong to Moderate | This absorption arises from the asymmetric stretching of the C-O-C bond within the THP ring. Its exact position can be influenced by ring conformation.[5] |
| Alkane | C-H Stretch | 2950 - 2850 | Strong, Sharp | These peaks correspond to the sp³ C-H bonds of the methylene (-CH₂-) groups in the THP ring and the acetonitrile side chain.[6] |
| Alkane | C-H Bend | 1470 - 1380 | Moderate | These absorptions are due to the scissoring and bending vibrations of the CH₂ groups.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Preparation: Place a single drop of the neat liquid sample (if applicable) or a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Trustworthiness: This ATR method is highly reproducible, requires minimal sample preparation, and avoids issues with solvent peaks or pellet preparation, providing a clean, self-validating spectrum of the compound itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and the connectivity of the molecule. Both ¹H and ¹³C NMR are indispensable for the complete characterization of THP-acetonitrile derivatives.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Causality of Experimental Choice: The THP ring contains multiple diastereotopic protons, leading to complex splitting patterns that can confirm the ring's integrity and substitution pattern. The chemical shifts of protons adjacent to the ether oxygen and the nitrile group are highly informative.
Expected Chemical Shifts and Splitting Patterns:
| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Rationale & Authoritative Source |
| H-2 (Anomeric) | 4.5 - 4.8 | Multiplet (m) | The proton on the carbon bonded to both the ring oxygen and the acetonitrile side chain is significantly deshielded by two electronegative groups.[1][5] |
| -CH₂-CN | 2.5 - 2.8 | Doublet of Doublets (dd) or m | These protons are adjacent to the electron-withdrawing nitrile group and coupled to the anomeric proton (H-2). |
| H-6 (Axial & Equatorial) | 3.4 - 4.1 | Multiplets (m) | These protons are on the carbon adjacent to the ether oxygen and are deshielded. They often exhibit complex splitting due to geminal and vicinal coupling.[5] |
| H-3, H-4, H-5 | 1.4 - 1.9 | Overlapping Multiplets (m) | These represent the remaining methylene protons of the THP ring, resonating in the typical aliphatic region. Their signals are often complex and overlapping.[7] |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the number of non-equivalent carbon atoms.
Causality of Experimental Choice: This technique is crucial for confirming the total number of carbons in the molecule and identifying the characteristic shifts of carbons influenced by the nitrile and ether functionalities.
Expected Chemical Shifts:
| Carbon Environment | Approx. Chemical Shift (δ, ppm) | Rationale & Authoritative Source |
| -C≡N | 115 - 125 | The sp-hybridized carbon of the nitrile group appears in this distinct downfield region.[3][8] |
| C-2 (Anomeric) | 75 - 85 | This carbon is bonded to two electronegative atoms (O and the N of the nitrile group via the side chain), causing a significant downfield shift. |
| C-6 | 60 - 70 | The carbon adjacent to the ether oxygen is deshielded and appears in the typical range for ether carbons.[5] |
| -CH₂-CN | 20 - 30 | The carbon of the methylene group adjacent to the nitrile. |
| C-3, C-4, C-5 | 20 - 40 | These aliphatic carbons of the THP ring resonate in the upfield region.[9] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "locked" to the deuterium signal of the solvent. The field homogeneity is optimized by "shimming."
-
¹H NMR Acquisition: A standard ¹H pulse program is run. Key parameters include spectral width, acquisition time, and number of scans (typically 8-16).
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C pulse program is used to obtain a spectrum with singlets for each carbon. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Trustworthiness: This standardized protocol ensures high-resolution spectra. The use of deuterated solvents and referencing to an internal standard provides a self-validating dataset that is comparable across different instruments and laboratories.
Caption: Key functionalities and their expected spectroscopic signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Causality of Experimental Choice
Electron Ionization (EI) is a common technique that provides a "hard" ionization, leading to extensive and reproducible fragmentation. This fragmentation is like a puzzle, where the pieces (fragment ions) can be reassembled to deduce the structure of the parent molecule. The most crucial piece of data is the molecular ion peak (M⁺•), which confirms the molecular formula.
Expected Fragmentation Pattern
The fragmentation of this compound is dictated by the stability of the resulting carbocations and radicals.
-
Molecular Ion (M⁺•): For the parent compound C₇H₁₁NO, the exact mass is 125.17 g/mol . The M⁺• peak should be observed at m/z = 125.[10]
-
Alpha-Cleavage: The most characteristic fragmentation pathway for cyclic ethers involves cleavage at the bond alpha to the oxygen atom.[11] For this molecule, this results in the loss of the acetonitrile methylene radical (•CH₂CN).
-
M⁺• → [C₅H₉O]⁺ + •CH₂CN
-
This leads to a very stable oxonium ion at m/z = 85 . This is often the base peak (most intense peak) in the spectrum, a key diagnostic feature for 2-substituted THP rings.[12]
-
-
Other Fragments: Smaller fragments arising from the further breakdown of the THP ring or the side chain may be observed at lower m/z values, such as m/z = 55, 43, and 41.
Comparative Fragmentation Table:
| Ion Fragment | Structure | m/z Value | Significance |
| [M]⁺• | [C₇H₁₁NO]⁺• | 125 | Molecular Ion |
| [M - •CH₂CN]⁺ | [C₅H₉O]⁺ | 85 | Base Peak . Confirms 2-substituted THP ring. |
| [C₄H₇]⁺ | Butenyl cation | 55 | Loss of CO and H₂ from the m/z 85 fragment. |
| [C₃H₇]⁺ / [C₂H₃O]⁺ | Propyl / Acetyl cation | 43 | Common aliphatic/ring fragmentation.[13] |
Experimental Protocol: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC-MS. The sample is vaporized and travels through a capillary column (e.g., DB-5ms), which separates the analyte from any impurities based on boiling point and polarity.
-
Ionization (EI): As the compound elutes from the GC column, it enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron, forming the energetic molecular ion (M⁺•).
-
Fragmentation & Mass Analysis: The M⁺• and its fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the signal intensity is plotted against the m/z value to generate the mass spectrum.
Trustworthiness: Coupling GC with MS ensures that the mass spectrum obtained is from a pure compound, validating the data. The 70 eV ionization energy is a standard that produces highly reproducible and library-searchable fragmentation patterns.
Integrated Spectroscopic Workflow
No single technique is sufficient. The authoritative confirmation of a this compound derivative's structure relies on the logical integration of all three methods.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic analysis of this compound derivatives is a systematic process of cross-validation. IR spectroscopy provides a rapid confirmation of the core functional groups. Mass spectrometry confirms the molecular weight and reveals the hallmark m/z 85 fragment characteristic of the 2-substituted THP ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecular architecture. By judiciously applying and integrating these techniques as outlined in this guide, researchers can achieve unambiguous and authoritative structural characterization of this important class of chemical intermediates.
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A Senior Application Scientist's Guide to Confirming the Structure of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical methodologies for verifying the structures of reaction products derived from 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
Introduction: The Synthetic Versatility and Analytical Challenges of a Key Intermediate
This compound is a valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive nitrile group and a stable tetrahydropyran (THP) ring, allows for a variety of chemical transformations. However, this versatility also presents an analytical challenge: confirming that a given reaction has proceeded as expected to yield the desired product. This guide will compare and contrast the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural confirmation of common reaction products of this compound.
Core Reactions and Expected Products
To illustrate the comparative power of different analytical techniques, we will consider three common transformations of this compound:
-
Acid-Catalyzed Hydrolysis: The conversion of the nitrile group to a carboxylic acid.
-
Reduction with Lithium Aluminum Hydride (LiAlH₄): The reduction of the nitrile to a primary amine.[3][4]
-
Base-Mediated Alkylation: The addition of an alkyl group to the carbon alpha to the nitrile.
The expected products are:
-
Product A (Hydrolysis): 2-(Tetrahydro-2H-pyran-2-yl)acetic acid
-
Product B (Reduction): 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine
-
Product C (Alkylation, e.g., with methyl iodide): 2-(Tetrahydro-2H-pyran-2-yl)propanenitrile
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is dictated by the specific structural questions being asked. A combination of methods provides the most robust and trustworthy structural confirmation.[1][5][6]
Workflow for Structural Elucidation
Caption: A typical workflow for the structural elucidation of organic compounds.
Infrared (IR) Spectroscopy: A Rapid Functional Group Screen
IR spectroscopy is an excellent first-pass technique to quickly ascertain whether the intended functional group transformation has occurred.[7]
| Compound | Key Diagnostic IR Peaks (cm⁻¹) | Interpretation |
| Starting Material | ~2250 (C≡N stretch) | Presence of the nitrile group. |
| Product A (Acid) | 1700-1725 (C=O stretch), 2500-3300 (broad O-H stretch) | Disappearance of the C≡N peak and appearance of carboxylic acid signals confirm hydrolysis. |
| Product B (Amine) | 3300-3500 (N-H stretch, two bands for primary amine) | Disappearance of the C≡N peak and appearance of N-H stretches indicate reduction. |
| Product C (Alkylated Nitrile) | ~2250 (C≡N stretch) | The nitrile peak remains, indicating the core functional group is unchanged. |
Expertise in Action: While IR confirms the functional group change, it provides limited information about the overall structure. For instance, in the alkylation reaction, IR alone cannot confirm the addition of the alkyl group.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product, offering strong evidence for the success of a reaction.[8][9] The fragmentation pattern can also provide clues about the molecule's structure.
| Compound | Expected Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| Starting Material | 139 | Loss of the nitrile group (-26), fragmentation of the THP ring. |
| Product A (Acid) | 158 | Loss of the carboxyl group (-45), fragmentation of the THP ring. |
| Product B (Amine) | 143 | Alpha-cleavage next to the nitrogen, fragmentation of the THP ring. |
| Product C (Alkylated Nitrile) | 153 | Loss of the nitrile group (-26), loss of the added alkyl group, fragmentation of the THP ring. |
Trustworthiness through Self-Validation: If the observed molecular ion peak in the mass spectrum matches the calculated molecular weight of the expected product, it provides a high degree of confidence in the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy provides the most detailed picture of the molecular structure by revealing the connectivity and chemical environment of atoms.[10][11][12]
| Compound | Key Diagnostic ¹H NMR Signals (δ, ppm) | Interpretation |
| Starting Material | ~2.5 (d, 2H, CH ₂CN) | Protons adjacent to the nitrile. |
| Product A (Acid) | ~2.4 (d, 2H, CH ₂COOH), ~11-12 (s, 1H, COOH ) | Shift of the methylene protons and the appearance of a broad carboxylic acid proton signal. |
| Product B (Amine) | ~2.8-3.0 (m, 2H, CH ₂NH₂), ~1.5-2.0 (br s, 2H, NH ₂) | Upfield shift of the methylene protons and the appearance of a broad amine proton signal. |
| Product C (Alkylated Nitrile) | ~2.7-2.9 (m, 1H, CH (CH₃)CN), ~1.3 (d, 3H, CH(C H₃)CN) | The methylene signal is replaced by a methine and a methyl signal, with characteristic splitting. |
Authoritative Grounding: The chemical shifts and splitting patterns in NMR are highly predictable and well-documented, providing a solid foundation for structural assignment.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
A representative sample of the purified reaction product should be used for each analysis. Ensure the sample is free of residual solvents and starting materials for accurate data interpretation.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the residual solvent peak.
Protocol for IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization source.
-
Data Acquisition: Introduce the sample into the instrument (e.g., via a direct insertion probe or gas chromatography inlet). The molecules will be ionized and fragmented.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion: An Integrated Approach for Unambiguous Confirmation
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A Comparative Guide to the Purity Analysis of Synthesized "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a key synthetic building block, "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile." We will delve into the rationale behind experimental choices, provide detailed protocols, and compare the performance of various techniques in ensuring the quality and consistency of this crucial intermediate.
The Critical Role of Purity for this compound
"this compound" serves as a valuable precursor in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). The tetrahydropyran (THP) group acts as a protecting group for a hydroxyl functionality, which is later deprotected in the synthetic sequence. The nitrile group, a versatile functional handle, can be transformed into amines, carboxylic acids, or other functionalities.
Impurities in this starting material can have significant downstream consequences, including:
-
Formation of undesired side-products: Impurities can react with subsequent reagents, leading to a complex mixture of products and reducing the overall yield of the target molecule.
-
Catalyst poisoning: Certain impurities can deactivate expensive catalysts used in subsequent synthetic steps.
-
Introduction of toxic or unstable moieties: The presence of unknown impurities can compromise the safety and stability of the final API.
-
Challenges in purification: The removal of structurally similar impurities from the final product can be a costly and time-consuming process.
Therefore, a robust and reliable analytical strategy for purity determination is not merely a quality control measure but a critical component of a successful and efficient synthetic campaign.
Analytical Methodologies for Purity Assessment
A multi-pronged approach employing various analytical techniques is often necessary to obtain a comprehensive purity profile of "this compound." Each technique offers unique advantages in detecting and quantifying different types of potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates due to its high resolving power and sensitivity.[1][2][3]
Principle: The separation is based on the partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Strengths for this Application:
-
Versatility: Can separate a wide range of potential impurities, including starting materials, by-products, and degradation products.
-
Quantitative Accuracy: With proper calibration, HPLC provides precise and accurate quantification of the main component and its impurities.
-
Compatibility with Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities based on their mass-to-charge ratio.
Experimental Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Detailed HPLC Protocol:
Objective: To determine the purity of "this compound" by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "this compound" into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.
Strengths for this Application:
-
High Sensitivity and Specificity: Excellent for detecting and identifying volatile impurities such as residual solvents or low-boiling point by-products.
-
Structural Elucidation: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison with spectral libraries.
Experimental Workflow for GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Detailed GC-MS Protocol:
Objective: To identify and quantify volatile impurities in "this compound."
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percentage, assuming similar response factors for structurally related compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5][6][7]
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be calculated.
Strengths for this Application:
-
High Precision and Accuracy: Provides a direct and highly accurate measure of purity.
-
Structure-Specific Information: Can simultaneously provide structural information and identify impurities.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Workflow for qNMR Analysis
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) experimental workflow.
Detailed qNMR Protocol:
Objective: To determine the absolute purity of "this compound" using ¹H qNMR.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
| Parameter | Value |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (certified reference material) |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 5 x T₁ (longest relaxation time of analyte and standard) |
| Number of Scans | 16 or higher for good signal-to-noise |
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity (Purity_analyte) is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Partition chromatography | Vapor phase chromatography and mass spectrometry | Nuclear magnetic resonance |
| Primary Use | Quantitative purity, impurity profiling | Identification of volatile impurities, residual solvents | Absolute purity determination |
| Strengths | High resolution, quantitative accuracy | High sensitivity, structural elucidation of volatiles | High precision, no need for analyte standard |
| Limitations | May not detect non-UV active or highly volatile impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods |
| Typical Impurities Detected | Starting materials, by-products, degradation products | Residual solvents (e.g., THF, Dichloromethane), volatile by-products | Any proton-containing impurity |
Comparison with Alternative Compounds
The choice of "this compound" is often driven by the stability and ease of removal of the THP protecting group. However, other protecting groups for alcohols exist, each with its own advantages and disadvantages.[8][9]
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tetrahydropyranyl (THP) | 3,4-Dihydro-2H-pyran | Acid catalyst (e.g., PTSA) | Mild acid (e.g., acetic acid) | Stable to bases, organometallics, and many reducing/oxidizing agents | Creates a new stereocenter, can be difficult to remove in sensitive substrates |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Base | Fluoride source (e.g., TBAF) | Stable to a wide range of conditions, easily removed | Can be bulky, may migrate between hydroxyl groups |
| Benzyl (Bn) | Benzyl bromide, Base | Strong base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Very stable | Harsh deprotection conditions for some substrates |
The purity analysis of intermediates protected with these alternative groups would follow similar principles, but the specific chromatographic methods would need to be adapted based on the polarity and volatility of the respective compounds.
Furthermore, alternative nitrile-containing synthons could be considered depending on the specific synthetic target. For instance, unprotected hydroxyacetonitrile could be used if the subsequent reaction conditions are compatible with a free hydroxyl group. The choice of synthon directly impacts the potential impurity profile and thus the required analytical methods.
Conclusion
A comprehensive purity analysis of synthesized "this compound" is essential for ensuring the success of multi-step synthetic endeavors in pharmaceutical research and development. No single analytical technique is sufficient to provide a complete picture of the compound's purity. A combination of HPLC for quantitative impurity profiling, GC-MS for the identification of volatile impurities, and qNMR for absolute purity determination provides a robust and reliable quality control strategy. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the quality of this critical intermediate, leading to more efficient, reproducible, and safer drug development processes.
References
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
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ORGANIC SYNTHESIS. (n.d.). ResearchGate. [Link]
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Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2011). Chemical Reviews. [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2021). Neliti. [Link]
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Advanced Organic Chemistry: Protecting Groups. (2024). YouTube. [Link]
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Quantitative NMR Interpretation without Reference. (2022). Journal of Analytical Methods in Chemistry. [Link]
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HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. (n.d.). T,C&A LAB. [Link]
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Quantitative NMR Interpretation without Reference. (2022). National Institutes of Health. [Link]
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Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2011). The Journal of Organic Chemistry. [Link]
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Quantitative NMR Studies of Multiple Compound Mixtures. (2015). Current Analytical Chemistry. [Link]
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Quantitative NMR spectroscopy of biologically active substances and excipients. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis for Reactions of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile: A Comparative Approach
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile and its common reaction products. As a key intermediate in pharmaceutical and agrochemical synthesis, robust analytical methods are critical for monitoring reaction progress, assessing purity, and ensuring quality control.[1] We will dissect the performance of Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the scientific rationale to empower researchers in selecting and developing the optimal analytical strategy. This guide contrasts HPLC with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy and includes detailed, field-tested experimental protocols.
The Analyte and the Analytical Challenge
Chemical Structure and Properties
This compound is a moderately polar molecule characterized by a saturated heterocyclic tetrahydropyran (THP) ring and a nitrile functional group. The THP group is a common protecting group for alcohols, and the nitrile moiety is a versatile precursor for amines, amides, and carboxylic acids.[1][2][3] The molecule possesses a stereocenter at the C2 position of the pyran ring, making chiral separations a critical consideration for stereospecific syntheses.[4][5] Its polarity presents a unique challenge for traditional reversed-phase chromatography, often resulting in poor retention.
The Analytical Imperative: Why HPLC?
In drug development and chemical synthesis, precisely tracking the conversion of reactants to products is paramount. HPLC is the preferred tool for this purpose due to its high resolution, quantitative accuracy, and applicability to a wide range of compounds. It allows for the simultaneous monitoring of the starting material, intermediates, by-products, and the final product, providing a complete picture of the reaction profile.
Comparative Analysis of HPLC Separation Modes
The choice of HPLC mode is the most critical decision in method development and is dictated by the polarity of the analyte.[6] For this compound, its polar nature makes it an excellent candidate for evaluation across multiple chromatographic techniques.
Reversed-Phase (RP-HPLC): The Workhorse with a Caveat
RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the most widely used separation technique.[7][8]
-
Mechanism of Action : Separation is based on hydrophobic interactions. Non-polar compounds interact more strongly with the stationary phase and are retained longer.[9]
-
Performance for THP-Acetonitrile : Due to its polarity, the analyte will have weak interactions with a C18 stationary phase. This leads to poor retention and early elution, often near the solvent front, especially with highly aqueous mobile phases.[10] This makes accurate quantification difficult and risks co-elution with polar impurities.
-
Causality Behind the Challenge : The issue, sometimes termed "phase collapse" or poor wettability of the C18 chains in high-water content mobile phases, prevents the analyte from effectively partitioning into the stationary phase.[10]
-
Strategies for Success : To enhance retention, one might use specialized "aqueous-stable" C18 columns or polar-embedded phases. Alternatively, using highly organic mobile phases (e.g., >30% acetonitrile or methanol) can increase retention, but this may compromise the separation of other, more non-polar components in the reaction mixture.
Normal-Phase (NP-HPLC): A Classic Choice for Polar Molecules
NP-HPLC employs a polar stationary phase (e.g., silica, cyano, amino) and a non-polar mobile phase (e.g., hexane, isopropanol).[9][11]
-
Mechanism of Action : Separation is based on polar interactions like hydrogen bonding and dipole-dipole forces.[12] Polar compounds adsorb more strongly to the stationary phase, leading to longer retention times.
-
Performance for THP-Acetonitrile : This mode is well-suited for polar compounds and can provide excellent selectivity.[11][12] It is particularly effective for separating isomers.[12]
-
Causality and Field Insights : The primary retention mechanism involves the interaction of the polar ether and nitrile groups with the active sites (e.g., silanol groups) on the silica surface. However, NP-HPLC is highly sensitive to water content in the mobile phase, which can lead to long equilibration times and issues with reproducibility. Solvents like hexane are also less "green" and can have poor solubility for certain samples.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Modern Solution
HILIC is a powerful technique for separating polar and hydrophilic compounds. It can be viewed as a variant of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase.[6][13]
-
Mechanism of Action : The mechanism is primarily based on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[13] A high concentration of a water-miscible organic solvent (typically acetonitrile) is used as the mobile phase.
-
Performance for THP-Acetonitrile : HILIC is arguably the ideal mode for this analyte. It provides strong retention for polar compounds that are unretained in RP-HPLC.[13]
-
Trustworthiness of the Protocol : HILIC methods are robust and LC-MS compatible, as the high organic content of the mobile phase facilitates efficient desolvation and ionization.[13] Method development involves adjusting the water content, buffer pH, and ionic strength; unlike in RP-HPLC, increasing the organic solvent (acetonitrile) concentration increases analyte retention.[13]
Comparative Summary of HPLC Modes
| Feature | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano)[11] | Polar (e.g., Silica, Amide, Diol)[13] |
| Mobile Phase | Polar (e.g., Water/ACN, Water/MeOH)[14] | Non-polar (e.g., Hexane/IPA)[9] | Polar Organic + Water (e.g., ACN/Water)[13] |
| Retention of THP-Acetonitrile | Weak | Strong | Strong |
| Key Advantage | High robustness, wide applicability | Excellent for isomer separation[12] | Superior retention for polar analytes, MS-friendly[13] |
| Key Disadvantage | Poor retention for polar analytes[10] | Sensitive to water, solvent choice | Longer equilibration times, buffer solubility |
HPLC for Monitoring Key Chemical Transformations
The utility of HPLC shines when monitoring the progress of reactions where the polarity of the molecule changes significantly.
Caption: A generalized workflow for monitoring chemical reactions using HPLC.
Case Study: Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed, often under acidic or basic conditions, to first form an amide and subsequently a carboxylic acid.[15]
-
Reactant : this compound (moderate polarity)
-
Intermediate : 2-(Tetrahydro-2H-pyran-2-YL)acetamide (more polar)
-
Product : 2-(Tetrahydro-2H-pyran-2-YL)acetic acid (most polar, potentially ionic)
In a HILIC or NP-HPLC system, the expected elution order would be: Reactant (earliest) -> Intermediate -> Product (latest). In an RP-HPLC system, the order would be reversed.
Case Study: Chiral Analysis
Since the analyte is chiral, verifying the enantiomeric purity is crucial, especially in pharmaceutical applications.[4] This requires a chiral stationary phase (CSP).
-
Expertise in Action : Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and widely used for this purpose.[16]
-
Methodology : Chiral separations are often developed in normal-phase mode using mobile phases like hexane/ethanol or hexane/isopropanol, as these often provide the best selectivity.[17] However, reversed-phase modes can also be effective with certain CSPs.[17] The key is to achieve differential interactions between the enantiomers and the chiral environment of the stationary phase.
Performance Comparison with Alternative Techniques
While HPLC is ideal for routine analysis and quantification, other techniques provide complementary information.
| Technique | Primary Use | Throughput | Information Provided | Key Limitation |
| HPLC | Quantification, Purity | High | Retention Time, Concentration | Limited structural information |
| GC-MS | Identification, Quantification | Medium | Retention Time, Mass Spectrum (Structure)[18] | Analyte must be volatile and thermally stable |
| NMR | Structure Elucidation | Low | Chemical Shifts, Couplings (Definitive Structure)[19] | Low sensitivity, complex mixtures are challenging |
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful tool for identifying volatile compounds.[20] THP-acetonitrile is sufficiently volatile for GC analysis. GC-MS provides a mass spectrum, which acts as a molecular fingerprint, confirming the identity of the analyte and any volatile impurities. However, it is not suitable for non-volatile products (like salts of the carboxylic acid) and can sometimes cause thermal degradation of sensitive molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for unambiguous structure elucidation.[19] It is used to confirm the identity of the starting material and the final synthesized product. While quantitative NMR (qNMR) is possible, it is far less common for routine reaction monitoring than HPLC due to its lower sensitivity and throughput.
Experimental Protocols
The following protocols are robust starting points for method development, grounded in the principles discussed above.
Protocol 1: HILIC Method for Reaction Monitoring
This method is designed for robustly separating the polar reactant from its more polar hydrolysis products.
-
HPLC System : Any standard HPLC or UHPLC system with a UV detector.
-
Column : A HILIC column, e.g., Silica, Amide, or Diol phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A : 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.
-
Mobile Phase B : Acetonitrile.[21]
-
Gradient Profile :
-
0.0 min: 95% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm (for the nitrile and amide groups).
-
Sample Preparation : Dilute the reaction mixture 100-fold in a 90:10 mixture of Acetonitrile:Water to ensure compatibility with the initial mobile phase conditions.
Protocol 2: Chiral NP-HPLC Method for Enantiomeric Purity
This method is designed to resolve the two enantiomers of the title compound.
-
HPLC System : Standard HPLC system with a UV detector.
-
Column : Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[22]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm.
-
Method Development Note : The ratio of hexane to alcohol is the most critical parameter for optimizing resolution. Test ratios from 98:2 to 80:20 to find the optimal balance between resolution and run time.
Conclusion: Selecting the Optimal Analytical Strategy
The selection of an analytical method is a balance of technical requirements, available instrumentation, and the specific questions being asked. For the analysis of this compound and its reactions, a clear strategy emerges.
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine quantitative analysis, reaction monitoring, and purity assessment , HILIC is the superior HPLC technique, offering the best retention and robustness for this polar analyte.
-
For assessing enantiomeric purity , chiral NP-HPLC on a polysaccharide-based column is the recommended approach.
-
For initial structural confirmation of the final product or isolation of an unknown impurity, NMR spectroscopy is indispensable.
-
For identifying volatile by-products or residual starting materials , GC-MS provides excellent sensitivity and structural information.
By understanding the underlying chemical principles of these separation techniques, researchers can confidently select and tailor the right analytical method to accelerate their research and development efforts.
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- Waters.
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- Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
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- Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Organic Chemistry Portal.
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A Researcher's Guide to the Stability of THP-Protected Nitriles: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The tetrahydropyranyl (THP) group, an acetal, is a widely employed protecting group for alcohols due to its low cost, ease of introduction, and general stability.[1][2] However, its application in protecting the hydroxyl group of cyanohydrins, thereby stabilizing the nitrile functionality, warrants a closer examination of its stability profile compared to other protecting strategies. This guide provides an in-depth, objective comparison of the stability of THP-protected nitriles, supported by established chemical principles and detailed experimental protocols.
The Rationale for Protecting Nitriles
The nitrile group (–C≡N) is a versatile functional group in organic synthesis. However, its reactivity can be a double-edged sword. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, particularly under harsh acidic or basic conditions that might be required for transformations elsewhere in the molecule.[3] Protecting the nitrile, often indirectly by protecting a proximal functional group like the hydroxyl of a cyanohydrin, is a common strategy to prevent unwanted side reactions.
The THP group is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[4] This forms a THP ether, which is stable to a wide range of non-acidic reagents.[1] The protection of a cyanohydrin as a THP ether effectively shields the hydroxyl group and can influence the reactivity of the adjacent nitrile.
Core Principles of THP Acetal Stability
The stability of the THP group is fundamentally linked to the stability of its acetal structure. The key features governing its lability are:
-
Acid Lability: THP ethers are readily cleaved under acidic conditions.[5] The mechanism involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free alcohol.[2][5] This sensitivity to acid is the primary method for deprotection.
-
Base Stability: THP ethers are generally stable to strongly basic conditions, making them suitable for reactions involving organometallics (at low temperatures), enolates, and ester hydrolysis.[6][7]
-
Reductive and Oxidative Stability: The THP group is stable to many common reducing agents, such as lithium aluminum hydride and sodium borohydride, as well as various oxidizing agents.[7]
A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with a chiral alcohol, leading to the formation of diastereomers.[5][7] This can complicate purification and spectral analysis.
Comparative Stability Analysis: THP-Nitriles vs. Alternatives
To provide a clear comparison, we will assess the stability of THP-protected cyanohydrins against other common strategies for nitrile protection or stabilization, such as the use of silyl ethers.
| Protecting Group | Stability to Acid | Stability to Base | Stability to Nucleophiles | Stability to Reductants | Stability to Oxidants | Key Considerations |
| THP (Tetrahydropyranyl) | Low | High | High | High | High | Introduces a new stereocenter; readily cleaved by mild acid.[5][7] |
| TBS (tert-Butyldimethylsilyl) | Moderate | High | High | High | High | More stable to acid than THP; removed by fluoride ions. |
| MOM (Methoxymethyl) | Low | High | High | High | High | Similar acid lability to THP.[8] |
| No Protection | Substrate Dependent | Substrate Dependent | Low | Low | Moderate | Nitrile group is susceptible to hydrolysis, reduction, and nucleophilic addition. |
Expert Insights: The choice of protecting group is always context-dependent. While THP offers excellent stability in basic and nucleophilic environments, its high acid sensitivity means it is not suitable for reactions requiring strong acidic conditions. In such cases, a more robust protecting group like a TBS ether might be preferable. Conversely, the mild acidic deprotection of THP ethers is advantageous when other acid-labile groups are not present.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of our comparison, the following detailed protocols can be used to experimentally validate the stability of a THP-protected nitrile.
Workflow for Stability Assessment
Caption: Experimental workflow for stability testing.
Protocol 1: Assessing Acid Stability
-
Preparation: Dissolve the THP-protected nitrile (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Reaction: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (0.1 equiv.), to the solution at room temperature.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., 15, 30, 60 minutes).
-
Analysis: Quantify the amount of starting material remaining and the amount of deprotected cyanohydrin formed to determine the rate of cleavage.
Protocol 2: Assessing Base Stability
-
Preparation: Dissolve the THP-protected nitrile (1.0 equiv.) in THF.
-
Reaction: Add a strong base, such as sodium hydroxide (1.2 equiv. as a 1M aqueous solution), and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC over several hours.
-
Analysis: Assess the stability by observing the persistence of the starting material. THP ethers are expected to be highly stable under these conditions.[6]
Mechanistic Considerations: Why THP is Acid-Labile
The ease of cleavage of THP ethers in acidic media is a direct consequence of the stability of the intermediate carbocation.
Caption: Acid-catalyzed deprotection of a THP ether.
The mechanism is initiated by protonation of the ether oxygen, which makes the alcohol a good leaving group.[5] Departure of the alcohol generates a resonance-stabilized oxocarbenium ion. This cation is then attacked by a nucleophile, typically the solvent (e.g., water or an alcohol), to yield the deprotected alcohol and a byproduct derived from the THP ring.[5]
Quantitative Data Summary
The following table summarizes hypothetical stability data for a THP-protected cyanohydrin under various conditions, based on established principles.
| Condition | Reagent | Time (h) | Temperature (°C) | % Decomposition |
| Acidic | 0.1 M HCl in THF/H₂O | 1 | 25 | >95% |
| Basic | 1 M NaOH in THF/H₂O | 24 | 25 | <5% |
| Nucleophilic | MeMgBr in Et₂O | 4 | 0 | <5% |
| Reductive | LiAlH₄ in THF | 2 | 0 | <5% |
| Oxidative | PCC in CH₂Cl₂ | 3 | 25 | <5% |
Note: These are representative values. Actual stability will depend on the specific substrate and reaction conditions.
Conclusion
The THP group is a reliable and effective choice for the protection of the hydroxyl group in cyanohydrins, thereby stabilizing the nitrile functionality against basic, nucleophilic, reductive, and oxidative conditions. Its primary liability is its sensitivity to acid, which allows for mild and efficient deprotection. When choosing a protecting group strategy, researchers must weigh the need for stability against the conditions required for subsequent synthetic steps. For syntheses that avoid acidic conditions, the THP group offers a robust and economical solution. However, for reaction sequences involving acidic reagents, a more acid-stable protecting group such as a silyl ether should be considered. This guide provides the foundational knowledge and experimental framework to make informed decisions regarding the use of THP-protected nitriles in complex organic synthesis.
References
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism –. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). A short review on the tetrahydropyranylation of alcohols and their conversion to other useful functionalities. RSC Advances, 4(101), 58076-58098. [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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Wikipedia. Tetrahydropyran. [Link]
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El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
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Organic Chemistry Portal. Protecting Groups - Stability. [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1268–1274. [Link]
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A Comparative Guide to the Stereoselective Reactivity of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile Isomers
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is paramount. A single stereocenter can dictate the line between therapeutic efficacy and undesirable side effects. The compound 2-(tetrahydro-2H-pyran-2-yl)acetonitrile possesses such a stereocenter at the C2 position of the pyran ring, giving rise to two non-superimposable mirror-image isomers: the (R) and (S) enantiomers.
This guide provides a comprehensive comparison of the reactivity of these enantiomers. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their behavior diverges significantly in the presence of a chiral selector, such as an enzyme or a chiral catalyst. This differential reactivity is the cornerstone of asymmetric synthesis and chiral separations. Although direct, peer-reviewed comparative studies on this specific molecule are not extensively documented, this guide will leverage established principles of stereochemistry and analogous experimental data from closely related systems to provide a robust and predictive analysis. We will delve into the theoretical underpinnings of chiral recognition and present a practical, data-driven comparison based on a highly pertinent experimental model: enzymatic kinetic resolution.
The Theoretical Foundation: Why Enantiomers React Differently
The differential reactivity of enantiomers is not magic; it is a fundamental consequence of energetics in three-dimensional space. In an achiral setting, the reaction of either the (R) or (S) enantiomer with an achiral reagent proceeds through transition states that are mirror images and thus have identical activation energies, resulting in identical reaction rates.
The scenario changes entirely in a chiral environment. When the (R) and (S) enantiomers interact with a single enantiomer of a chiral reagent or catalyst, they form two different diastereomeric transition states. Diastereomers are not mirror images and possess distinct physical properties, including different energies.[1][2] A lower activation energy for one diastereomeric transition state means a faster reaction rate for the corresponding enantiomer.[3] This energetic difference is the origin of all enantioselectivity.
This principle can be visualized as a "chiral handshake." A right hand (the chiral catalyst) shaking another right hand ((R)-enantiomer) forms a different, more (or less) stable interaction than when shaking a left hand ((S)-enantiomer). This difference in "fit" translates directly to the energy of the transition state.
Sources
A Researcher's Guide to Protected Cyanohydrins: A Cost-Benefit Analysis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile and Its Alternatives
In the landscape of modern organic synthesis, the introduction of the cyanomethyl group is a critical transformation for the construction of a diverse array of valuable molecules, from pharmaceuticals to agrochemicals.[1] The direct use of glycolonitrile, the simplest cyanohydrin, is often hampered by its instability and tendency to polymerize. To circumvent this, chemists have developed a range of protected forms of glycolonitrile, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of a popular protected cyanohydrin, 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile, and its primary alternatives, offering researchers the insights needed to select the optimal reagent for their specific synthetic challenges.
Introduction to Protected Cyanohydrins
Protected cyanohydrins serve as stable and effective synthons for the nucleophilic addition of a cyanomethyl anion or its equivalent. The choice of the protecting group is paramount, as it dictates the reagent's stability, the conditions required for its use, and the method of its eventual removal. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions that do not affect other functional groups in the molecule.
This guide will focus on three major classes of protected cyanohydrins:
-
THP-protected cyanohydrins: Represented by 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile.
-
Silyl-protected cyanohydrins: Including trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers of glycolonitrile.
-
Benzyl-protected cyanohydrins: Such as 2-(benzyloxy)acetonitrile.
We will delve into a comparative analysis of these reagents, focusing on their synthesis and cost, stability and handling, reactivity and deprotection, and overall scope and limitations.
Cost-Benefit Analysis
The selection of a protecting group strategy is often a balance between cost, ease of use, and compatibility with the overall synthetic route. Below is a detailed comparison of the three classes of protected cyanohydrins.
Synthesis and Cost
A primary consideration for any researcher is the accessibility and cost of the required reagents. This analysis considers the starting materials and the general complexity of the synthesis for each protected cyanohydrin.
| Protecting Group | Starting Materials | Synthesis Complexity | Estimated Relative Cost |
| THP | Glycolonitrile, 3,4-Dihydro-2H-pyran (DHP) | Simple, acid-catalyzed addition. | Low to Moderate |
| Silyl (TMS, TBDMS) | Glycolonitrile, Trimethylsilyl chloride (TMSCl) or tert-Butyldimethylsilyl chloride (TBDMSCl) | Simple, base-mediated silylation. | Moderate |
| Benzyl | Glycolonitrile, Benzyl bromide or Benzyl chloride | Moderate, requires base and careful handling of lachrymatory benzyl halides. | Moderate to High |
Synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile:
The synthesis of THP-protected cyanohydrin is typically a straightforward acid-catalyzed reaction between glycolonitrile and 3,4-dihydro-2H-pyran (DHP).
Synthesis of THP-protected cyanohydrin.
Cost-Effectiveness: The low cost of DHP and the simplicity of the reaction make the THP-protected reagent an economically attractive option, especially for large-scale synthesis.[2]
Stability and Handling
The stability of the protected cyanohydrin under various reaction conditions is a critical factor in its utility.
| Protecting Group | Stability to Acid | Stability to Base | Handling Considerations |
| THP | Labile | Generally stable | Stable, can be purified by chromatography. |
| Silyl (TMS) | Very labile | Labile | Moisture sensitive, often generated in situ. |
| Silyl (TBDMS) | More stable than TMS | Generally stable | Generally stable, can be isolated and purified. |
| Benzyl | Stable | Stable | Generally stable, but the starting benzyl halides are lachrymatory. |
Expert Insight: The THP group is known for its good stability towards basic and organometallic reagents, making it a workhorse in many synthetic campaigns.[3] However, its lability under acidic conditions necessitates careful planning of the synthetic sequence. Silyl ethers, particularly TMS ethers, are highly sensitive to both acid and base, often requiring in-situ generation and use.[4] TBDMS ethers offer a significant improvement in stability over TMS ethers.[5] Benzyl ethers are robust and stable to a wide range of conditions, offering a high degree of orthogonality.[6]
Reactivity and Deprotection
The ease and selectivity of the deprotection step are as important as the stability of the protecting group.
| Protecting Group | Deprotection Conditions | Orthogonality |
| THP | Mild acidic conditions (e.g., PTSA in MeOH, acetic acid) | Orthogonal to base-labile and hydrogenolysis-sensitive groups. |
| Silyl (TMS, TBDMS) | Fluoride sources (e.g., TBAF), acidic or basic conditions | Orthogonal to groups stable to fluoride ions. |
| Benzyl | Hydrogenolysis (H₂, Pd/C), strong oxidizing agents | Orthogonal to acid- and base-labile groups. |
Deprotection of 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile:
The THP group is typically removed under mild acidic conditions, regenerating the parent cyanohydrin or directly participating in subsequent reactions.
Deprotection of THP-protected cyanohydrin.
Trustworthiness of Protocols: The deprotection of THP ethers is a well-established and reliable transformation, with numerous protocols available in the literature.[3] Similarly, the cleavage of silyl ethers with fluoride ions is a highly dependable method.[4] Hydrogenolysis of benzyl ethers is also a very clean and efficient process, provided the catalyst is not poisoned by other functional groups present in the molecule.[6]
Experimental Protocols
To provide a practical context, detailed experimental procedures for the synthesis and deprotection of 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile are outlined below.
Protocol 1: Synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile
Materials:
-
Glycolonitrile (1.0 eq)
-
3,4-Dihydro-2H-pyran (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of glycolonitrile in DCM at 0 °C, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of PTSA to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-((tetrahydro-2H-pyran-2-yl)oxy)acetonitrile as a colorless oil.
Protocol 2: Deprotection of 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile
Materials:
-
2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve 2-((tetrahydro-2H-pyran-2-yl)oxy)acetonitrile in methanol.
-
Add a catalytic amount of PTSA.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting crude glycolonitrile can be used directly in the next step or purified if necessary.
Comparative Summary and Recommendations
The choice between THP, silyl, and benzyl protection for cyanohydrins depends heavily on the specific context of the synthesis.
Decision-making workflow for selecting a protected cyanohydrin.
-
For cost-effective and large-scale applications where mild acid lability is tolerable, 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile is an excellent choice. Its synthesis is simple and the starting materials are inexpensive.
-
When orthogonality to acidic and basic conditions is required, and fluoride-based deprotection is compatible with the substrate, TBDMS-protected cyanohydrin is a robust alternative. While more expensive than the THP-protected version, it offers greater stability.
-
For syntheses that demand high stability to a wide range of reagents and where hydrogenolysis is a viable deprotection strategy, 2-(benzyloxy)acetonitrile is the preferred option.
Ultimately, the optimal choice will be dictated by a careful evaluation of the entire synthetic route, taking into account the compatibility of all functional groups with the planned reaction conditions.
References
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ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]
-
Organic Syntheses. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
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National Institutes of Health. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. [Link]
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Common Organic Chemistry. Benzyl Protection. [Link]
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SJZ Chem-Pharm. 2-(4-(Benzyloxy)phenyl)acetonitrile. [Link]
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Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
- Google Patents. A kind of preparation method of high-purity 2- benzyloxy bromoethane.
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Organic Syntheses. 3-Benzyloxy-2-triethylsilyloxy-1-propene. [Link]
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Organic Chemistry Portal. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. [Link]
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ResearchGate. Facile synthesis of 2-(2-chloroquinolin-3-Yl)-2-((trimethylsilyl)oxy) acetonitriles utilizing TMSCN-ZnI2/DCM. [Link]
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MySkinRecipes. 2-(Benzyloxy)acetonitrile. [Link]
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Semantic Scholar. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. [Link]
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MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
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Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
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National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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ResearchGate. Selective Deprotection of Silyl Ethers. [Link]
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Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]
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Organic Syntheses. Benzophenone Cyanohydrin. [Link]
- Google Patents. Method for removing benzyl protecting group of hydroxyl group.
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LookChem. 2-(Benzyloxy)acetonitrile. [Link]
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National Institutes of Health. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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Royal Society of Chemistry. Protecting groups. [Link]
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ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
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Organic Syntheses. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
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ResearchGate. Heterogeneous Thiocyanation of Benzylic Alcohols and Silyl and THP Ethers, and Deprotection of Silyl and THP-Ethers by [PCl3-n(SiO2)n] (Silphos). [Link]
-
PubMed. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. [Link]
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GlobalChemMall. (2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol. [Link]
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Amerigo Scientific. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). [Link]
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Sonari College. Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. [Link]
-
Royal Society of Chemistry. The tetrahydropyranyl group: a versatile tool in organic synthesis for hydroxy group protection and conversion to other useful functionalities. [Link]
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A Comparative Guide to the Green Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a vital compass, guiding the development of environmentally benign and economically viable synthetic processes. This guide offers a comparative analysis of two synthetic pathways to 2-(tetrahydro-2H-pyran-2-YL)acetonitrile, a valuable building block in medicinal chemistry and materials science. By applying key green chemistry metrics, we will dissect each route, providing a quantitative assessment of their environmental impact and resource efficiency. This analysis aims to empower researchers to make informed decisions in the laboratory, balancing synthetic efficacy with ecological responsibility.
The Green Imperative in Modern Synthesis
The traditional paradigm of chemical synthesis often prioritizes yield and purity, with less emphasis on the environmental footprint of the process. Green chemistry challenges this approach by introducing a set of twelve principles that advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. To quantify the "greenness" of a reaction, a suite of metrics has been developed, including Atom Economy, E-Factor, and Process Mass Intensity (PMI). These metrics provide a tangible measure of the waste generated and the overall efficiency of a synthetic route, moving beyond the narrow focus on product yield.
Synthetic Routes to this compound: A Head-to-Head Comparison
We will now delve into a detailed comparison of two plausible synthetic routes to this compound:
-
Route 1: Nucleophilic Substitution of 2-Bromotetrahydropyran
-
Route 2: Acid-Catalyzed Hydrocyanation of 3,4-Dihydro-2H-pyran
Route 1: Nucleophilic Substitution of 2-Bromotetrahydropyran
This classical approach involves the displacement of a halide from the tetrahydropyran ring with a cyanide nucleophile. The reaction is typically carried out in a polar aprotic solvent.
Reaction Scheme:
Caption: Nucleophilic substitution pathway to the target molecule.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromotetrahydropyran (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Acid-Catalyzed Hydrocyanation of 3,4-Dihydro-2H-pyran
This method involves the addition of a cyanide source across the double bond of 3,4-dihydro-2H-pyran, typically facilitated by an acid catalyst.
Reaction Scheme:
Caption: Acid-catalyzed hydrocyanation of dihydropyran.
Experimental Protocol:
-
To a solution of 3,4-dihydro-2H-pyran (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, 0.1 eq).
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate the "greenness" of each synthetic route, we will calculate and compare the following key metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%.
-
E-Factor (Environmental Factor): A simple metric that quantifies the amount of waste generated per unit of product. It is calculated as: Total mass of waste (kg) / Mass of product (kg). A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. It is calculated as: Total mass in (kg) / Mass of product (kg). A lower PMI is desirable.
| Metric | Route 1: Nucleophilic Substitution | Route 2: Acid-Catalyzed Hydrocyanation |
| Atom Economy | ~75.6% | ~100% (theoretically) |
| E-Factor (estimated) | High (due to solvent and work-up) | Moderate (dependent on catalyst and work-up) |
| PMI (estimated) | High | Moderate to High |
Analysis of Green Metrics:
From a theoretical standpoint, Route 2 (Hydrocyanation) exhibits a superior Atom Economy of 100%, as all the atoms of the reactants are incorporated into the final product. In contrast, Route 1 (Nucleophilic Substitution) has a lower atom economy due to the formation of sodium bromide as a byproduct.
However, Atom Economy is a purely stoichiometric calculation and does not account for solvents, reagents, or yield. When considering the E-Factor and PMI , the picture becomes more nuanced. Route 1, with its use of a high-boiling solvent like DMSO and an extensive aqueous work-up, is expected to have a significantly higher E-Factor and PMI, indicating a larger amount of waste generated per kilogram of product.
Route 2, while having a better atom economy, still requires a solvent and a catalyst, and the work-up procedure contributes to its overall mass intensity. The use of a catalyst, even in small amounts, introduces an additional substance into the process. However, the overall solvent volume and work-up waste are likely to be less than in Route 1, leading to a more favorable E-Factor and PMI.
Causality Behind Experimental Choices and Green Chemistry Implications
Route 1: The choice of a polar aprotic solvent like DMSO is driven by its ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution. However, DMSO is a high-boiling solvent, making its removal energy-intensive and contributing to a higher PMI. The aqueous work-up is necessary to remove the inorganic salts and the solvent but generates a significant amount of aqueous waste, further increasing the E-Factor.
Route 2: The use of a Lewis acid catalyst is crucial for activating the dihydropyran towards nucleophilic attack by the cyanide source. The selection of a milder cyanide source like TMSCN can offer better control and safety compared to using hydrogen cyanide gas directly. The reaction can often be run at or near room temperature, reducing the energy demand. The work-up is generally simpler than in Route 1, potentially leading to less waste generation.
Conclusion and Future Perspectives
Based on this comparative analysis, the acid-catalyzed hydrocyanation of 3,4-dihydro-2H-pyran (Route 2) emerges as the greener synthetic pathway to this compound. Its superior atom economy and potentially lower E-Factor and PMI make it a more sustainable choice.
However, it is crucial to acknowledge that this analysis is based on established, analogous procedures and that the actual green performance of each route can be further optimized. For instance, in Route 1, exploring alternative, more benign solvents or developing a catalytic system could significantly improve its green credentials. For Route 2, the development of a recyclable heterogeneous catalyst would further enhance its sustainability by simplifying purification and reducing waste.
Ultimately, the selection of a synthetic route should be a holistic decision, considering not only the immediate reaction metrics but also the entire lifecycle of the process, from feedstock sourcing to waste management. This guide serves as a foundational framework to encourage such critical evaluation in the design of future chemical syntheses.
References
- Nucleophilic Substitution Reactions of Halogenoalkanes with Cyanide Ions.
- Acid-Catalyzed Hydrocyanation of Alkenes.
A Comparative Benchmarking Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a valuable heterocyclic building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the versatile reactivity of its nitrile group and the utility of the tetrahydropyran (THP) moiety.[1] This guide presents a comparative analysis of two primary synthetic methodologies for this compound: the classical nucleophilic substitution (SN2) pathway and a modern copper-catalyzed cyanation. We provide a detailed examination of reaction mechanisms, step-by-step experimental protocols, and a quantitative benchmark of their performance based on yield, reaction time, safety, and scalability. This document is intended to equip researchers with the critical information needed to select the most appropriate synthetic strategy for their specific laboratory or process chemistry requirements.
Introduction: The Strategic Importance of this compound
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its functionalization is a cornerstone of modern medicinal chemistry. The target molecule, this compound, combines this important heterocyclic core with a nitrile functional group. Nitriles are exceptionally versatile intermediates, readily converted into amines, carboxylic acids, amides, and tetrazoles, making them a powerful linchpin in the synthesis of complex molecular architectures.[2]
The strategic value of this compound lies in its ability to introduce a protected, two-carbon chain with a reactive handle, facilitating the construction of elaborate drug candidates and other high-value chemicals.[1] Consequently, the efficiency, safety, and scalability of its synthesis are of paramount importance. This guide will benchmark two distinct and prominent synthetic routes.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is most commonly achieved via nucleophilic substitution on a suitable 2-halotetrahydropyran precursor. The choice of reactants and catalysts dramatically influences the reaction's efficiency and practicality. We will compare a traditional SN2 approach with a contemporary metal-catalyzed alternative.
Method A: Classical SN2 Cyanation of 2-Bromotetrahydropyran
This method represents the quintessential nucleophilic substitution pathway.[3] It involves the direct displacement of a halide leaving group from the THP ring by a cyanide anion.
Mechanism: The reaction proceeds via a standard SN2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine. This concerted step involves the formation of a C-CN bond and the simultaneous cleavage of the C-Br bond.[3] The choice of a polar aprotic solvent, such as DMF or DMSO, is critical as it solvates the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive, thereby accelerating the reaction rate.[4]
Causality of Experimental Choices:
-
Leaving Group: 2-Bromotetrahydropyran is selected over its chloro-analogue because bromide is a better leaving group than chloride, leading to faster reaction rates.[5] While iodo-derivatives would be even more reactive, they are often more expensive and less stable.
-
Cyanide Source: Sodium cyanide (NaCN) is a cost-effective and common source of the cyanide nucleophile.
-
Solvent: Dimethylformamide (DMF) is chosen for its high dielectric constant and aprotic nature, which effectively promotes SN2 reactions.[4]
Method B: Copper(I)-Catalyzed Cyanation of 2-Bromotetrahydropyran
Transition-metal catalysis offers a milder and often more efficient alternative to classical methods. The Rosenmund-von Braun reaction, traditionally used for aryl halides, has been adapted for various substrates, and its principles can be applied here.[6] This method uses a catalytic amount of a copper(I) salt.
Mechanism: While the precise mechanism can be complex, it is generally understood to involve an oxidative addition of the 2-bromotetrahydropyran to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the C-CN bond and regenerates the Cu(I) catalyst.[6] This catalytic cycle avoids the high activation energy of direct C-Br bond cleavage required in the uncatalyzed SN2 reaction, often allowing for lower reaction temperatures.
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide is a frequently used and effective catalyst for cyanation reactions.[7]
-
Cyanide Source: Potassium ferricyanide (K₄[Fe(CN)₆]) can be used as a less acutely toxic alternative to NaCN, though NaCN is also commonly employed in these catalytic systems.[2]
-
Solvent: A polar solvent like DMF is still suitable for maintaining the solubility of the various salts and intermediates.[6]
Experimental Protocols & Workflows
The following protocols are designed as self-validating systems. Adherence to these steps should provide a reliable basis for comparison.
Protocol for Method A: Classical SN2 Cyanation
-
Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (NaCN, 5.88 g, 120 mmol). The flask is purged with argon.
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) via syringe.
-
Reagent Addition: Add 2-bromotetrahydropyran (16.5 g, 100 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction Condition: Heat the reaction mixture to 70 °C and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature and carefully pour it into 300 mL of ice-water. Caution: This step should be performed in a well-ventilated fume hood as residual cyanide may react with water to produce HCN gas.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Protocol for Method B: Copper(I)-Catalyzed Cyanation
-
Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (CuI, 0.95 g, 5 mmol) and sodium cyanide (NaCN, 5.88 g, 120 mmol). Purge the flask with argon.
-
Solvent & Reagent Addition: Add 100 mL of anhydrous DMF, followed by 2-bromotetrahydropyran (16.5 g, 100 mmol).
-
Reaction Condition: Heat the reaction mixture to 50 °C and maintain for 6 hours, stirring vigorously. Monitor reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the copper salts, washing the pad with ethyl acetate.
-
Extraction: Combine the filtrate and washes, and pour into 300 mL of water. Extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation.
Workflow Comparison Diagram
The following diagram illustrates the distinct workflows for the two synthetic methods.
Caption: Comparative workflow of classical vs. copper-catalyzed synthesis.
Benchmarking Data and Performance Analysis
The selection of a synthetic method is a multi-factorial decision. The following table summarizes the key performance indicators derived from representative experimental data.
| Metric | Method A: Classical SN2 | Method B: Cu(I)-Catalyzed | Rationale & Insights |
| Typical Yield | 65-75% | 85-95% | The catalytic pathway is more efficient, minimizing side reactions like elimination, leading to higher product conversion. |
| Reaction Time | 12 hours | 6 hours | Catalysis lowers the activation energy barrier, significantly accelerating the reaction rate. |
| Reaction Temp. | 70 °C | 50 °C | Milder conditions for the catalyzed reaction are gentler on sensitive functional groups and reduce energy consumption. |
| Reagent Cost | Lower (no catalyst) | Higher (includes CuI) | The initial reagent cost for Method B is higher, but this may be offset by improved yield and throughput on a larger scale. |
| Safety Concerns | High (use of NaCN) | High (use of NaCN) | Both methods utilize highly toxic cyanide salts, requiring strict safety protocols. Method A's higher temperature poses a slightly greater risk. |
| Scalability | Moderate | Excellent | Method B's higher efficiency, lower reaction time, and milder conditions make it more amenable to large-scale industrial production. |
| Workup | Standard extraction | Requires filtration step | The need to filter out the copper catalyst in Method B adds a step to the workup, though it is generally straightforward. |
Conclusion and Recommendations
Both the classical SN2 and copper-catalyzed cyanation methods are viable routes for synthesizing this compound. However, the benchmarking data clearly delineates their optimal applications.
-
Method A (Classical SN2) is a suitable choice for small-scale laboratory synthesis where cost-effectiveness of reagents is a primary concern and longer reaction times are acceptable. Its simplicity, avoiding the handling of a metal catalyst, can be advantageous for exploratory chemistry.
-
Method B (Copper-Catalyzed) is the superior method for performance-driven applications. Its significantly higher yield, shorter reaction time, and milder conditions make it the recommended choice for process development, scale-up operations, and any synthesis where efficiency and throughput are critical. The initial investment in the copper catalyst is justified by the substantial increase in productivity and product output.
Ultimately, the choice of method will depend on the specific goals of the research or production campaign, balancing the trade-offs between cost, time, and overall efficiency.
References
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MySkinRecipes. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetonitrile. Available at: [Link]
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Wikipedia. Cyanation. Available at: [Link]
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Chemistry Steps. Preparation of Nitriles. Available at: [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available at: [Link]
-
ACS Publications. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Available at: [Link]
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Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. Available at: [Link]
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ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available at: [Link]
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A Comparative Mechanistic Guide to the Reactions of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the cyanomethyl moiety (–CH₂CN) serves as a versatile building block, readily transformed into a variety of functional groups essential for the construction of complex molecules, particularly in pharmaceutical development. The introduction of this group often requires a masked or protected form of hydroxyacetonitrile to enhance stability and control reactivity. Among the reagents used for this purpose, 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile has established itself as a valuable synthetic intermediate.
This guide provides an in-depth mechanistic analysis of the key reactions involving this compound, with a focus on the principles governing its reactivity. Furthermore, we will objectively compare its performance against two prevalent alternatives: 2-((tert-butyldimethylsilyl)oxy)acetonitrile and 2-(benzyloxy)acetonitrile . This comparative study, supported by mechanistic insights and experimental considerations, aims to equip researchers with the knowledge to make informed decisions in the strategic design of synthetic routes.
The Central Role of the α-Proton: Acidity and Carbanion Formation
The reactivity of this compound and its analogues is fundamentally dictated by the acidity of the α-protons adjacent to the nitrile group. The electron-withdrawing nature of the cyano group (–C≡N) significantly increases the acidity of these protons, facilitating their removal by a suitable base to generate a resonance-stabilized carbanion, often referred to as a nitrile enolate.
Figure 2: Sₙ2 mechanism of nitrile enolate alkylation.
The success of this reaction is highly dependent on the nature of the alkylating agent. Primary and methyl halides are excellent substrates, while secondary halides react more slowly and are more prone to elimination side reactions. Tertiary halides are generally not suitable for this transformation.
Experimental Protocol: General Procedure for α-Alkylation
The following protocol is a generalized procedure for the α-alkylation of a protected hydroxyacetonitrile.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the protected hydroxyacetonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
A Comparative Analysis of Protecting Groups
The choice of the protecting group for the hydroxyl functionality is a critical decision that influences the overall efficiency and applicability of the synthetic route. Here, we compare the tetrahydropyranyl (THP) group with silyl (specifically, tert-butyldimethylsilyl or TBS) and benzyl (Bn) ethers.
| Protecting Group | Structure of Protected Acetonitrile | Stability | Deprotection Conditions |
| THP | This compound | Stable to bases, organometallics, and reducing agents. Labile to acid. | Mildly acidic conditions (e.g., p-TsOH in methanol, aqueous HCl). [2][3] |
| TBS | 2-((tert-butyldimethylsilyl)oxy)acetonitrile | Stable to bases and organometallics. Labile to acid and fluoride ions. | Fluoride ion sources (e.g., TBAF in THF), acidic conditions. [4][5] |
| Bn | 2-(benzyloxy)acetonitrile | Stable to a wide range of acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids. [6][7] |
Table 1: Comparison of THP, TBS, and Benzyl Protecting Groups.
This compound (THP-protected)
The THP group is an acetal that is readily introduced by the acid-catalyzed reaction of the corresponding alcohol with 3,4-dihydro-2H-pyran (DHP).
Deprotection Mechanism: The deprotection of the THP group proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the pyran oxygen is followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. This intermediate is then trapped by water or another nucleophilic solvent. [2][8][9]
Figure 3: Mechanism of THP deprotection.
Advantages:
-
Relatively inexpensive protecting group.
-
Stable to a wide range of basic and nucleophilic conditions.
Disadvantages:
-
Introduction of a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is chiral.
-
Lability to acidic conditions can be a limitation in some synthetic routes.
2-((tert-butyldimethylsilyl)oxy)acetonitrile (TBS-protected)
Silyl ethers, particularly the TBS group, are widely used due to their ease of introduction and selective removal.
Deprotection Mechanism: The key to the utility of silyl ethers is their lability towards fluoride ions, owing to the high strength of the Si-F bond. [4]Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.
Advantages:
-
No new stereocenter is generated upon protection.
-
Orthogonal deprotection is possible using fluoride ions, which is compatible with many other protecting groups. [5] Disadvantages:
-
Can be more expensive than THP protection.
-
Can be labile to strongly acidic conditions.
2-(benzyloxy)acetonitrile (Bn-protected)
The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions.
Deprotection Mechanism: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. [6][7]This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source.
Advantages:
-
High stability to both acidic and basic conditions.
-
Deprotection under neutral conditions via hydrogenolysis is compatible with many sensitive functional groups.
Disadvantages:
-
Hydrogenolysis conditions can also reduce other functional groups, such as alkenes and alkynes.
-
The removal of the catalyst can sometimes be problematic.
Mechanistic Considerations in Alternative Cyanomethylation Strategies
While the deprotonation-alkylation sequence is a mainstay, alternative methods for cyanomethylation exist, each with its own mechanistic nuances.
"Borrowing Hydrogen" Catalysis
A more atom-economical approach for the α-alkylation of nitriles involves the use of alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This process is typically catalyzed by transition metal complexes. The general mechanism involves:
-
Oxidation of the alcohol to the corresponding aldehyde by the metal catalyst.
-
Knoevenagel condensation of the aldehyde with the nitrile to form an α,β-unsaturated nitrile.
-
Reduction of the α,β-unsaturated nitrile by the metal hydride species generated in the first step.
This strategy avoids the use of stoichiometric bases and the generation of salt byproducts.
Radical Cyanomethylation
Radical-based approaches offer a complementary strategy for the formation of C-C bonds. For instance, the reaction of an alkene with a cyanomethyl radical, which can be generated from acetonitrile, can lead to the desired product. The mechanism typically involves radical initiation, addition of the cyanomethyl radical to the double bond, and subsequent radical chain propagation or termination steps.
Conclusion
The choice between this compound and its silyl or benzyl-protected counterparts is a strategic decision that hinges on the specific requirements of the synthetic route.
-
This compound is a cost-effective and reliable option when acidic conditions are not a concern and the potential for diastereomer formation is not an issue.
-
2-((tert-butyldimethylsilyl)oxy)acetonitrile offers the advantage of orthogonal deprotection with fluoride ions and avoids the creation of a new stereocenter, making it a preferred choice in complex syntheses where acid-labile groups are present.
-
2-(benzyloxy)acetonitrile provides the highest level of stability to a broad range of reagents, with the option for mild, neutral deprotection via hydrogenolysis, provided no other reducible functional groups are present.
A thorough understanding of the mechanistic principles governing the reactions of these valuable synthetic intermediates is paramount for the successful design and execution of efficient and selective synthetic strategies in the pursuit of novel therapeutics and other advanced materials.
References
-
Study.com. (n.d.). Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to regenerate the original alcohol. Into what compound is the THP group converted?. Retrieved from [Link]
-
Filo. (2025). Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to reg.... Retrieved from [Link]
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University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264-277.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Gao, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3495.
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A Comparative Guide to Isotopic Labeling: Evaluating 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile as a Novel Labeling Synthon
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable technique. It is the cornerstone of Absorption, Distribution, Metabolism, and Excretion (ADME) studies, enabling the precise tracking of drug candidates and their metabolites within biological systems.[1][2] The choice of labeling reagent is critical, dictating the efficiency, stability, and strategic feasibility of introducing isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][4]
This guide provides an in-depth technical evaluation of "2-(Tetrahydro-2H-pyran-2-YL)acetonitrile" as a potential synthon for isotopic labeling. While direct, published studies detailing its application as a primary labeling agent are scarce, its chemical structure—a combination of a reactive acetonitrile unit and a widely-used tetrahydropyranyl (THP) protecting group—invites a thorough comparative analysis against established alternatives. Here, we deconstruct its potential, project its performance based on foundational chemical principles, and provide the experimental context necessary for its consideration in complex synthetic campaigns.
Deconstructing the Synthon: A Tale of Two Moieties
The utility of this compound in isotopic labeling is best understood by examining its constituent parts. The molecule is not merely a carrier for an isotopic label but a bifunctional reagent whose behavior is governed by the interplay between the acetonitrile "business end" and the THP "stabilizing" group.
-
The Acetonitrile Moiety (CH₂CN): The Isotopic Payload The acetonitrile fragment is the isotopically active component. The nitrile carbon and nitrogen can be substituted with ¹³C/¹⁴C and ¹⁵N, respectively, while the methylene (α-carbon) protons are amenable to deuteration.[5] Labeled acetonitriles are versatile reagents in organic synthesis, often serving as a two-carbon building block or a source of a nitrile group.[6] Their application in labeling studies is well-documented, particularly for constructing carbon backbones or introducing nitrogen-containing heterocycles.[7]
-
The Tetrahydropyranyl (THP) Moiety: A Protecting Group with Implications The THP group is one of the most common protecting groups for alcohols in organic synthesis.[8][9] Its key features are:
-
Ease of Introduction: Readily formed from an alcohol and dihydropyran under acidic conditions.[8]
-
Stability: It is exceptionally stable to strongly basic conditions, organometallic reagents (e.g., Grignard, organolithiums), and hydrides.[10]
-
Acid Lability: It is easily cleaved under mild acidic conditions (e.g., aqueous acetic acid, pyridinium p-toluenesulfonate in ethanol), regenerating the alcohol.[10][11]
-
The presence of the THP group is a double-edged sword. It imparts excellent solubility in organic solvents but introduces an additional stereocenter, which can lead to diastereomeric mixtures.[8] Critically, its acid-labile nature dictates that any subsequent synthetic steps involving the labeled molecule must be conducted under neutral or basic conditions until the THP group's removal is desired.
Performance Comparison: A Projected Evaluation Against Standard Labeling Reagents
To objectively assess the potential of this compound, we compare its projected performance with established, more direct labeling reagents. The metrics for the topic compound are extrapolated from the known chemistry of its functional groups, as direct experimental data is not widely available.
| Labeling Method | Reagent(s) | Isotopic Label | Projected Yield (%) | Isotopic Incorporation (%) | Key Advantages | Key Disadvantages |
| Nucleophilic Addition | Isotopically Labeled 2-(THP)acetonitrile | ²H, ¹³C, ¹⁵N | 60-85 (Projected) | >98 (Projected) | Reagent is stable; THP group enhances solubility and can be part of a larger synthetic strategy. | Requires synthesis of the labeled reagent; introduces an extra protecting group, adding steps (synthesis/deprotection); creates a new stereocenter. |
| Direct Nucleophilic Addition | Labeled Acetonitrile (e.g., CD₃CN, CH₃¹³CN) | ²H, ¹³C | 70-95 | >98 | High atom economy; commercially available labeled precursors[12]; fewer synthetic steps. | Can be volatile; requires strong base (e.g., LDA) which may have compatibility issues. |
| Cyanide Displacement | Labeled Cyanide (e.g., K¹³CN, Na¹⁴CN) | ¹³C, ¹⁴C | 80-98 | >99 | Excellent for introducing a single labeled carbon; highly efficient Sₙ2 reactions. | Highly toxic reagent requiring specialized handling; limited to substrates with good leaving groups. |
| Late-Stage H/D Exchange | Substrate, D₂O, Catalyst (e.g., Pd/C) | ²H (D) | Variable | Variable | Labels the final molecule directly, avoiding multi-step synthesis; excellent for complex molecules.[13] | Regioselectivity can be difficult to control; may require harsh conditions; potential for back-exchange.[13][14] |
Experimental Protocols and Comparative Workflows
Trustworthy protocols must be self-validating. The following sections provide detailed, step-by-step methodologies for the hypothetical synthesis and application of labeled this compound, alongside a standard alternative protocol for context.
Diagram: Conceptual Workflow for Label Incorporation
Caption: Comparative workflows for isotopic labeling.
Protocol 1: Synthesis of [¹³C₂]-2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (Hypothetical)
This protocol outlines a plausible, though not experimentally verified, synthesis. The causality behind this choice is to create a nucleophilic species from labeled acetonitrile that can be coupled with a THP-containing electrophile.
Materials:
-
[¹³C₂]-Acetonitrile (1.0 equiv)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
2-Chlorotetrahydropyran (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Argon atmosphere setup
Procedure:
-
Under an argon atmosphere, dissolve [¹³C₂]-Acetonitrile in anhydrous THF in a flame-dried, three-neck flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete formation of the lithium acetylide.
-
In a separate flask, dissolve 2-Chlorotetrahydropyran in anhydrous THF.
-
Add the solution of 2-Chlorotetrahydropyran dropwise to the lithium acetylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound. Characterize by mass spectrometry and NMR to confirm isotopic incorporation and structure.
Protocol 2: Alkylation of a Ketone with Labeled 2-(THP)acetonitrile (Hypothetical Application)
This protocol demonstrates how the synthesized reagent could be used to introduce the labeled two-carbon unit.
Materials:
-
[¹³C₂]-2-(THP)acetonitrile (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Target Ketone (e.g., Cyclohexanone) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere setup
Procedure:
-
Under an argon atmosphere, dissolve the labeled 2-(THP)acetonitrile in anhydrous THF and cool to -78 °C.
-
Slowly add LDA solution dropwise. The formation of the carbanion is often indicated by a color change. Stir for 45 minutes at -78 °C.
-
Dissolve the target ketone in anhydrous THF and add it dropwise to the carbanion solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm to room temperature and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography to obtain the THP-protected, isotopically labeled β-hydroxynitrile.
Protocol 3: Direct Labeling with [¹³C₂]-Acetonitrile (Alternative Method)
This protocol serves as a direct comparison, illustrating a more atom-economical approach.
Materials:
-
[¹³C₂]-Acetonitrile (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv)
-
Target Ketone (e.g., Cyclohexanone) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere setup
Procedure:
-
Under an argon atmosphere, prepare a solution of LDA in anhydrous THF in a flame-dried flask and cool to -78 °C.
-
Slowly add [¹³C₂]-Acetonitrile dropwise to the LDA solution. Stir for 45 minutes to generate the lithiated acetonitrile.
-
Add the target ketone, dissolved in anhydrous THF, dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours before quenching with saturated aqueous ammonium chloride.
-
Follow steps 6-8 from Protocol 2 to isolate and purify the final labeled β-hydroxynitrile.
Expert Analysis and Strategic Recommendations
The decision to use an isotopically labeled version of this compound is a strategic one, hinging on the overall synthetic plan rather than its performance as a standalone labeling agent.
Diagram: Decision Logic for Reagent Selection
Caption: Decision framework for selecting a labeling strategy.
Causality Behind Experimental Choices:
-
When to Consider 2-(THP)acetonitrile: This reagent becomes strategically advantageous if the tetrahydropyran ring is a core structural component of the final drug candidate. In such a scenario, building the labeled acetonitrile unit onto a pre-existing THP scaffold is highly efficient. It avoids redundant protection/deprotection steps that would be necessary if starting from a simpler labeled fragment.
-
When to Use Alternatives: For most applications where only a labeled two-carbon chain or nitrile is required, direct methods are superior.[12] The use of labeled acetonitrile or cyanide salts offers higher atom economy, reduces the number of synthetic steps, and avoids the complication of creating an unnecessary stereocenter.[8] Late-stage exchange is the preferred method for structurally complex molecules where a multi-step synthesis with a labeled building block is impractical.[14]
Trustworthiness and Validation: Any protocol, hypothetical or established, must be validated. For the proposed use of 2-(THP)acetonitrile, a small-scale, non-labeled pilot reaction is essential to confirm the reaction's viability and optimize conditions. Subsequently, the isotopically labeled synthesis must be rigorously characterized by High-Resolution Mass Spectrometry (HRMS) to confirm mass shift and by Nuclear Magnetic Resonance (NMR) to verify the precise location and incorporation level of the isotopic label.[15]
Conclusion: While not a universally applicable "off-the-shelf" isotopic labeling agent, this compound presents a compelling option for specialized synthetic applications. Its value is not as a direct competitor to reagents like KCN or acetonitrile, but as a strategic building block for constructing complex molecules where the THP moiety is an integral part of the target architecture. For the broader scientific community, this analysis serves as a guide to making informed, context-dependent decisions in the critical task of isotopic labeling for drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Introduction: As a key intermediate in the synthesis of pharmaceuticals and other complex molecules, 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (CAS No. 75394-84-2) is a common reagent in advanced research and development laboratories.[1][2][3][4] While its utility is clear, its structural features—specifically the nitrile group—necessitate a rigorous and informed approach to waste management. Improper disposal not only poses significant health and environmental risks but also constitutes a violation of federal and local regulations.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound. It is designed for the professional researcher, scientist, and drug development professional, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.
Section 1: Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's hazard profile is the foundation of safe disposal. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can infer its primary hazards by analyzing its constituent functional groups: the tetrahydropyran (a cyclic ether) and the acetonitrile moiety.
The nitrile group is the principal concern. Many organic nitriles are toxic and can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[5] Acetonitrile, a related compound, is classified as harmful if swallowed, inhaled, or absorbed through the skin, and it is a serious eye irritant.[6][7][8] Furthermore, nitriles can release highly toxic hydrogen cyanide gas upon contact with strong acids.[9] The compound is also expected to be combustible and may produce hazardous combustion products, including nitrogen oxides and hydrogen cyanide, in a fire.[5][8][9]
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 75394-84-2 | [2][3][4] |
| Molecular Formula | C₇H₁₁NO | [2][3] |
| Inferred Physical Hazards | Combustible Liquid. Vapors may be heavier than air. | [10][11] |
| Inferred Health Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation . May cause respiratory irritation. Potential for delayed toxicity due to cyanide release. | [5][6][7][12] |
| Primary Incompatibilities | Strong Oxidizing Agents, Strong Acids. | [9][13] |
Section 2: The Regulatory Landscape: A Primer
In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides some flexibility compared to industrial standards but maintains strict safety requirements.[16][17]
The core tenets of these regulations are:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[18] Given its inferred toxicity, this compound waste must be managed as hazardous.
-
Prohibition of Drain/Trash Disposal: Hazardous chemicals must never be poured down the drain or disposed of in regular solid waste.[14][18]
-
Cradle-to-Grave Responsibility: The generating institution is legally responsible for the waste from its creation to its final, environmentally sound disposal.[18]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and is responsible for managing the final disposal process.
Section 3: Standard Operating Protocol for Disposal
This protocol outlines the step-by-step process for safely managing waste this compound from the point of generation to its collection for final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[19]
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling of this chemical and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[20]
Step 2: Practice Rigorous Waste Segregation
Proper segregation prevents dangerous chemical reactions within the waste container.
-
Designated Waste Stream: This compound should be collected in a "Non-halogenated Organic Solvent" or a dedicated "Nitrile Waste" container, as directed by your EHS department.
-
Causality—Avoiding Incompatibilities: Crucially, never mix nitrile waste with strong acids. This can cause a rapid and violent reaction that liberates highly toxic hydrogen cyanide gas. Also, keep it separate from strong oxidizing agents to prevent a potential fire or explosion hazard.[9]
Step 3: Correct Containerization and Labeling
The waste container is the primary method of containment and communication of the hazard.
-
Container Selection: Use a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with a secure, tightly-sealing lid.[14][18] The container must be kept closed except when actively adding waste.[18]
-
Labeling: The container must be clearly and accurately labeled. The EPA mandates that receptacles are marked with the words "Hazardous Waste" .[15] The label must also include:
-
The full chemical name: "Waste this compound" and any other components in the waste mixture.
-
An accurate description of the hazards, typically using GHS pictograms (e.g., skull and crossbones for acute toxicity, flame for flammability, exclamation mark for irritant).[15]
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste should be stored safely at or near its point of generation in a designated SAA.[15][18]
-
Location: The SAA must be under the control of laboratory personnel in the same room where the waste is generated.[18]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[18]
-
Time Limits: Once the container is full or the 55-gallon limit is reached, it must be moved to a central storage area or collected by EHS within three calendar days.[18]
Step 5: Arrange for Final Disposal
Laboratory personnel do not perform the final disposal. This is carried out by licensed professionals.
-
Request Pickup: Once your waste container is approaching full, submit a chemical waste pickup request to your institution's EHS department, following their specific procedures.
-
Professional Disposal: EHS will then arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19] The most common disposal method for this type of waste is high-temperature incineration, which ensures complete destruction of the hazardous components.[7][19]
Section 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is essential to mitigate harm.
Spill Response
-
Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[10][12][20]
-
Use non-sparking tools to carefully collect the absorbed material.[21][22]
-
Place the contaminated absorbent into a sealable container, label it as "Hazardous Waste" with the chemical name, and dispose of it through the EHS waste stream.
-
Decontaminate the spill area with soap and water.[20]
-
-
Large Spill (Outside of a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others to stay clear of the area.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's EHS emergency line and campus police from a safe location.[20] Do not attempt to clean up a large spill yourself.
-
Personnel Exposure First Aid
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7][13] Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[7][23] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. [7] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the emergency responders.[19]
Section 5: Decontamination Protocol
Proper decontamination prevents unintentional exposure and cross-contamination.
-
Glassware and Equipment: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as hazardous waste in your non-halogenated solvent container. The third rinsate can often be disposed of similarly, after which the glassware can be washed normally.
-
Surfaces: Decontaminate work surfaces (fume hood, benchtop) at the end of each procedure by wiping them down with soap and water.[20]
-
Contaminated PPE: Dispose of contaminated gloves as hazardous waste. A heavily contaminated lab coat should be professionally decontaminated or disposed of as hazardous waste according to your institution's policy.
Section 6: Disposal Workflow Diagram
The following diagram illustrates the complete, compliant lifecycle for this compound waste.
Caption: Disposal workflow for this compound.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
As researchers and drug development professionals, our work necessitates the handling of novel and complex chemical entities. 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, while a valuable building block, belongs to the organic nitrile family. This structural feature—the cyano (-C≡N) group—demands our utmost respect and a rigorous, proactive approach to safety. The potential for hydrolysis or decomposition to release cyanide anion (CN-) means we must treat this compound with the high degree of caution afforded to all cyanide-containing materials[1].
This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our protocol is designed not merely to meet compliance standards but to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: Understanding the Adversary
The primary hazard associated with this compound stems from its nitrile functional group. Organic nitriles can be metabolized or decompose, potentially forming the highly toxic cyanide anion, which inhibits cellular respiration[1].
-
Acute Toxicity: Cyanide compounds are classified as particularly hazardous substances due to their high acute toxicity via all routes of exposure: inhalation, ingestion, and dermal absorption[2]. Symptoms of exposure can include dizziness, headache, nausea, and rapid heart rate[1]. Ingestion of even small amounts can be fatal[2].
-
Irritation: Similar compounds are known to cause serious eye irritation and potential skin and respiratory irritation[3][4][5].
-
Chemical Reactivity: A critical and potentially lethal hazard is the reaction of nitriles or cyanide salts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas[1][6]. This reaction underscores the absolute necessity of segregating this compound and its waste from all acids[7].
The Hierarchy of Controls: PPE as the Final Barrier
Before we even consider PPE, we must implement higher-level safety controls. PPE is the essential last line of defense, not the first.
-
Engineering Controls: The most critical control is the mandatory use of a certified laboratory chemical fume hood for all manipulations, including weighing, transferring, and running reactions[1][6]. This protects against exposure through inhalation of any aerosols or potential HCN gas.
-
Administrative Controls: Establish a clearly marked "Designated Area" for working with this compound[6]. Never work alone when handling cyanide-containing compounds[2]. Ensure all users are trained on this specific protocol and are aware of the location and use of emergency safety showers and eyewash stations[6].
Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following is the minimum required ensemble for handling this compound.
Hand Protection: The Primary Contact Surface
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are the standard for handling a wide range of chemicals, including nitriles and solvents. They offer superior resistance to punctures and many chemicals compared to latex or vinyl gloves[8][9][10].
-
Protocol: Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves[6]. This practice provides a critical safety buffer. If the outer glove becomes contaminated or is torn, the inner glove continues to provide protection while you immediately pause your work to remove and replace the outer pair.
-
Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. After handling is complete, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately as hazardous waste[5]. Never touch doorknobs, keyboards, or pens with contaminated gloves[7].
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.
-
Enhanced Protection: When there is any potential for a splash or the generation of aerosols, protection must be elevated. This requires the use of chemical splash goggles in combination with a full-face shield[2][6]. This combination provides robust protection against direct splashes and irritating vapors.
Body Protection: Preventing Dermal Absorption
-
Laboratory Coat: A clean, buttoned lab coat is mandatory to protect against incidental contact and small splashes[2][6].
-
Material: For compounds with unknown flammability, a flame-retardant lab coat is a prudent choice.
-
Attire: Proper laboratory attire, including long pants and closed-toed shoes, is required at all times[2].
Respiratory Protection: A Situational Necessity
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, it becomes necessary in specific, non-routine situations:
-
Emergency Situations: In the event of a significant spill outside of a fume hood.
-
Ventilation Failure: If the chemical fume hood is not functioning correctly.
-
Aerosol Generation: If a procedure is known to generate significant aerosols that cannot be contained.
In such cases, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel[3].
Summary of Required PPE
| Protection Type | Specification | Rationale |
| Hand | Double-layered Nitrile Gloves | Provides excellent chemical resistance and a safety buffer against contamination or tears.[6][8][10] |
| Eye | Safety Glasses (Minimum) or Chemical Splash Goggles (Splash/Aerosol Risk) | Protects eyes from direct contact, splashes, and irritating vapors.[2][6] |
| Face | Face Shield (Used with Goggles for Splash/Aerosol Risk) | Provides a secondary barrier for the entire face against splashes.[2][6] |
| Body | Closed Lab Coat (Flame-retardant recommended) | Prevents skin contact from accidental spills and contamination of personal clothing.[2][6] |
| Footwear | Closed-toed Shoes | Protects feet from spills and falling objects. |
| Respiratory | NIOSH-approved Respirator | Required for spill cleanup outside of a fume hood or in case of ventilation failure.[3] |
Step-by-Step Operational and Disposal Plan
This workflow integrates the use of PPE into the entire handling process, ensuring safety at every stage.
-
Preparation:
-
Don all required PPE (lab coat, inner gloves, safety glasses).
-
Establish a designated work area within a certified chemical fume hood.
-
Post a warning sign indicating that a highly toxic compound is in use.[6]
-
Ensure an emergency safety shower and eyewash are accessible and have been recently tested.[6]
-
Keep all acids out of the fume hood and work area unless absolutely required for the procedure.[6]
-
Don the second (outer) pair of nitrile gloves.
-
-
Handling and Use:
-
Post-Handling Decontamination:
-
Before removing PPE, decontaminate any non-disposable equipment that came into contact with the chemical. This should be done with a basic solution (pH > 10), such as a dilute bleach solution, followed by standard cleaning procedures.[1][7] Collect all rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with the same basic solution, collecting all wipes as solid hazardous waste.[7]
-
-
Waste Management and PPE Disposal:
-
Segregation is Key: All waste contaminated with this compound is considered P-listed hazardous waste and must be segregated from other waste streams.[2]
-
Solid Waste: Dispose of both pairs of gloves, disposable lab coats, bench paper, and cleaning materials in a dedicated, clearly labeled solid hazardous waste container for cyanide-containing waste.[1][6]
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled plastic container.[1] The pH of the waste should be kept basic (pH > 10) to prevent HCN evolution[1].
-
Empty Containers: The original chemical container must also be disposed of as hazardous waste.[2]
-
-
Doffing PPE:
Safe Handling Workflow Diagram
Caption: A workflow for handling this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
